molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2

2-Bromothiazolo[5,4-c]pyridine

Cat. No.: B582473
CAS No.: 1206250-69-2
M. Wt: 215.068
InChI Key: ZEWXPIQOBBIVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothiazolo[5,4-c]pyridine, also known as 2-Bromothiazolo[5,4-c]pyridine, is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.068. The purity is usually 95%.
BenchChem offers high-quality 2-Bromothiazolo[5,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothiazolo[5,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXPIQOBBIVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromothiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established principles of heterocyclic chemistry to offer a robust profile. We will delve into its structural features, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential applications, with a particular focus on its role as a scaffold in the development of novel therapeutics.

Introduction: The Thiazolopyridine Scaffold

The thiazolopyridine core, a fusion of thiazole and pyridine rings, represents a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The electronic properties of the nitrogen and sulfur heteroatoms, combined with the aromatic nature of the fused ring system, provide a unique platform for molecular interactions with biological targets. The introduction of a bromine atom at the 2-position of the thiazolo[5,4-c]pyridine system further modulates its electronic and steric properties, offering a versatile handle for synthetic diversification and the fine-tuning of biological activity. Thiazolo[5,4-b]pyridine derivatives, for instance, have been identified as potent kinase inhibitors, highlighting the potential of this class of compounds in oncology research.

Molecular Structure and Identification

The foundational step in understanding the properties of a molecule is to establish its structure and key identifiers.

Chemical Structure

The structure of 2-Bromothiazolo[5,4-c]pyridine consists of a pyridine ring fused with a thiazole ring at the 5 and 4 positions of the pyridine ring, respectively. A bromine atom is substituted at the 2-position of the thiazole ring.

Diagram: Molecular Structure of 2-Bromothiazolo[5,4-c]pyridine

Caption: 2D structure of 2-Bromothiazolo[5,4-c]pyridine.

Nomenclature and Identifiers
  • Systematic Name: 2-Bromothiazolo[5,4-c]pyridine

  • Molecular Formula: C₆H₃BrN₂S

  • Molecular Weight: 215.07 g/mol

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-Bromothiazolo[5,4-c]pyridine are limited. Therefore, the following table presents a combination of predicted values and data from closely related analogs to provide a reasonable estimation of its properties.

PropertyPredicted/Analog ValueSource/Basis for Prediction
Appearance Expected to be a white to off-white or pale yellow solid.Based on the appearance of related brominated heterocyclic compounds.
Melting Point Predicted to be in the range of 100-150 °C.Extrapolated from the melting points of similar aromatic heterocyclic compounds and the influence of the bromine substituent.
Boiling Point Predicted to be >300 °C at atmospheric pressure.Based on the high boiling points of pyridine and other fused heterocyclic systems. The related 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a predicted boiling point of 286.4 °C.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.The related tetrahydro derivative is slightly soluble in acetonitrile and chloroform. The aromatic nature of the title compound suggests similar solubility behavior.
pKa (Conjugate Acid) Estimated to be in the range of 2-4.The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effects of the fused thiazole ring and the bromine atom.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-Bromothiazolo[5,4-c]pyridine has not been published, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related heterocyclic systems.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Bromothiazolo[5,4-c]pyridine involves the construction of the 2-aminothiazolo[5,4-c]pyridine intermediate, followed by a Sandmeyer reaction to introduce the bromine atom.

Diagram: Proposed Synthesis of 2-Bromothiazolo[5,4-c]pyridine

Synthesis_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction Starting_Material 4-Amino-3-thiocyanatopyridine Intermediate_1 2-Aminothiazolo[5,4-c]pyridine Starting_Material->Intermediate_1 Cyclization Intermediate_2 Diazonium Salt Intermediate_1->Intermediate_2 NaNO2, HBr Final_Product 2-Bromothiazolo[5,4-c]pyridine Intermediate_2->Final_Product CuBr

Caption: Proposed two-step synthesis of 2-Bromothiazolo[5,4-c]pyridine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine

A potential route to the key amine intermediate could start from a suitably substituted pyridine derivative. The synthesis of 2-aminothiazolo[5,4-c]pyridine has been reported, although detailed experimental procedures are not widely available in common literature.[2]

Step 2: Synthesis of 2-Bromothiazolo[5,4-c]pyridine via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a halide.[3][4][5]

  • Diazotization: 2-Aminothiazolo[5,4-c]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step forms the corresponding diazonium salt.

  • Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is then added slowly to the CuBr solution. Nitrogen gas evolution should be observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Bromothiazolo[5,4-c]pyridine.

Chemical Reactivity

The reactivity of 2-Bromothiazolo[5,4-c]pyridine is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiazole ring, and the reactive carbon-bromine bond.

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

  • Electrophilic Aromatic Substitution: The thiazole ring is generally more reactive towards electrophiles than the pyridine ring. However, the presence of the bromine atom may influence the regioselectivity of such reactions.

  • Cross-Coupling Reactions: The C-Br bond at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, making it a valuable intermediate for the synthesis of diverse compound libraries. The enzymatic bromination of 2-aminothiazoles followed by Suzuki-Miyaura cross-coupling has been demonstrated as a viable strategy.[6]

  • Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with organolithium or Grignard reagents to generate a nucleophilic carbon center at the 2-position, which can then react with various electrophiles.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of 2-Bromothiazolo[5,4-c]pyridine can be predicted based on the analysis of its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core.

  • Aromatic Carbons: Signals for the carbons of the pyridine and thiazole rings are expected in the range of δ 110-160 ppm.

  • C-Br Carbon: The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the lower end of the aromatic region, typically around δ 115-130 ppm.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Fragmentation may involve the loss of Br, HCN, and other small neutral molecules, providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=N and C=C Stretching: Strong to medium bands in the region of 1600-1450 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C-S Stretching: Weaker bands in the fingerprint region.

Applications in Drug Discovery and Development

The 2-Bromothiazolo[5,4-c]pyridine scaffold is a valuable building block in drug discovery due to its structural features and synthetic accessibility for derivatization.

  • Kinase Inhibitors: As previously mentioned, the broader thiazolopyridine scaffold is a known pharmacophore for kinase inhibitors. The 2-bromo derivative serves as a key intermediate for the synthesis of libraries of compounds to be screened against various kinases involved in cancer and other diseases.

  • Scaffold for Library Synthesis: The reactivity of the C-Br bond allows for the rapid generation of a diverse range of analogs through cross-coupling reactions. This is a crucial strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: The thiazolopyridine core can act as a bioisostere for other bicyclic aromatic systems, such as purines or indoles, in known pharmacologically active molecules.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Bromothiazolo[5,4-c]pyridine is not available, general precautions for handling brominated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromothiazolo[5,4-c]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although direct experimental data on its physical and chemical properties are scarce, this guide has provided a comprehensive overview based on predictive methods and data from closely related analogs. The proposed synthetic route via the Sandmeyer reaction of 2-aminothiazolo[5,4-c]pyridine offers a plausible method for its preparation. The true value of 2-Bromothiazolo[5,4-c]pyridine lies in its potential for synthetic diversification through the versatile reactivity of the carbon-bromine bond, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2345-2350.
  • Royal Society of Chemistry. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
  • Lee, J., et al. (2017). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 22(10), 1698.
  • PubChem. (n.d.). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). Retrieved from [Link]

  • da Silva, D., et al. (2010).
  • Iliescu, S., et al. (2010). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 61(10), 969-972.
  • Galli, C. (1988). The Sandmeyer Reaction. Chemical Reviews, 88(5), 765-792.
  • PubChem. (n.d.). Thiazolo[5,4-c]pyridine. Retrieved from [Link]

  • Wang, Z., et al. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 26(46), 10489-10493.
  • Dangat, Y. B., & Dangat, V. T. (2016). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQUEOUS MEDIUM. Journal of Current Chemistry & Pharmaceutical Sciences, 6(3), 46-51.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Sharma, A., et al. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry, 79(21), 10255-10261.
  • Lead Sciences. (n.d.). 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. Retrieved from [Link]

Sources

"2-Bromothiazolo[5,4-c]pyridine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Bromothiazolo[5,4-c]pyridine Scaffold: Synthesis, Reactivity, and Pharmaceutical Applications

Introduction: Defining the Thiazolo[5,4-c]pyridine Core

This guide, therefore, focuses on the chemistry and application of these tangible and industrially relevant derivatives. We will delve into the synthesis, reactivity, and core applications of key compounds like 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its N-methyl variant, which is a crucial precursor to the anticoagulant drug Edoxaban. By understanding these key derivatives, researchers and drug development professionals can effectively leverage the synthetic potential of the 2-bromothiazolo[5,4-c]pyridine scaffold.

PART 1: Core Chemical and Physical Data of Key Derivatives

The most prominent and well-characterized derivatives of the 2-bromothiazolo[5,4-c]pyridine scaffold are the tetrahydro and N-methyl-tetrahydro analogues. Their fundamental properties are summarized below.

Property2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Molecular Formula C₆H₇BrN₂S[1]C₇H₉BrN₂S[2][3]
Molecular Weight 219.10 g/mol [1][4]233.13 g/mol [2][3]
CAS Number 365996-07-2[1][4]143150-92-9[2][5][6]
Appearance Off-white to light brown solidColorless to pale yellow solid[5]
IUPAC Name 2-bromo-4,5,6,7-tetrahydro-[2][7]thiazolo[5,4-c]pyridine[1]2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[7]2-8°C Refrigerator[2]

Spectroscopic Insights: The structural identity of these compounds is confirmed through standard spectroscopic methods.

  • ¹H NMR: For the N-methyl derivative (in CDCl₃), characteristic signals include a singlet for the N-methyl group around 2.49 ppm and three multiplets for the three methylene groups of the tetrahydropyridine ring between 2.76 and 3.58 ppm.[6]

  • ¹³C NMR: The spectra would show distinct signals for the aromatic carbons of the thiazole ring and the aliphatic carbons of the tetrahydropyridine ring.

  • Mass Spectrometry: The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

PART 2: Synthesis and Reactivity

The synthesis of 2-bromo-thiazolo[5,4-c]pyridine derivatives is a critical process, particularly for its application in pharmaceutical manufacturing. A common and scalable route to the key intermediate for Edoxaban, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, involves a Sandmeyer-type diazotization and bromination of the corresponding 2-amino precursor.

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This protocol is based on established industrial synthesis methods.[6]

Step 1: Diazotization

  • Suspend the starting material, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 equivalent), in water.

  • Cool the suspension to 0-15°C in an ice bath.

  • Slowly add 48% hydrobromic acid (HBr) dropwise while maintaining the low temperature. This forms the amine hydrobromide salt.

  • Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.0 equivalent) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains strictly controlled. This generates the unstable diazonium salt intermediate.

Step 2: Bromination (Sandmeyer Reaction)

  • After the addition of sodium nitrite is complete, allow the reaction mixture to warm to a controlled temperature (e.g., 30°C) and stir for an extended period (e.g., 24 hours) to ensure complete conversion of the diazonium salt to the bromo-derivative.

Step 3: Work-up and Isolation

  • Neutralize the reaction mixture to a strongly basic pH (e.g., pH 12.5) using an aqueous solution of sodium hydroxide (5N). This step is crucial for removing acidic impurities.

  • Extract the aqueous layer with an organic solvent, such as toluene, multiple times to ensure complete recovery of the product.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be used directly or purified further if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-amine Reagents1 1. HBr (aq) 2. NaNO₂ (aq) (0-15°C) Intermediate In situ Diazonium Salt Reagents1->Intermediate Diazotization Reagents2 Sandmeyer Reaction (Warm to 30°C) Product 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine Reagents2->Product Bromination

Caption: Synthetic route to a key Edoxaban intermediate.

Core Reactivity Principles

The utility of the 2-bromothiazolo[5,4-c]pyridine scaffold lies in the reactivity of the C2-bromo substituent. This position on the electron-deficient thiazole ring is analogous to the 2-halopyridine systems and is primed for several key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The bromo group can be displaced by various nucleophiles, although this often requires forcing conditions. The reaction of 2-bromothiazole with amines is a well-documented example of this pathway.[8]

  • Metal-Catalyzed Cross-Coupling Reactions: This is the most powerful and widely used application. The C-Br bond readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from this simple building block.

  • Lithiation and Subsequent Electrophilic Quench: Treatment with strong organolithium bases (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, forming a potent 2-lithiothiazole nucleophile. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the C2 position.[9]

PART 3: Application in Drug Development - The Edoxaban Case Study

The primary and most commercially significant application of a 2-bromothiazolo[5,4-c]pyridine derivative is as a pivotal intermediate in the synthesis of Edoxaban .[3] Edoxaban is a direct oral anticoagulant (DOAC) that functions as a potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[10][11]

The synthesis of Edoxaban involves the amide coupling of two complex fragments: the 2-carboxy derivative of the thiazolo[5,4-c]pyridine core and a chiral diamine cyclohexane moiety. The 2-bromo derivative is the direct precursor to this carboxylic acid.

Logical Flow from Intermediate to Active Pharmaceutical Ingredient (API)

EdoxabanSynthesis cluster_0 Thiazolopyridine Fragment Synthesis cluster_1 Coupling Partner BromoIntermediate 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine CarboxyIntermediate 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine-2-carboxylic acid BromoIntermediate->CarboxyIntermediate Carboxylation (e.g., via lithiation & CO₂) ActivatedIntermediate Activated Acyl Chloride (via Oxalyl Chloride) CarboxyIntermediate->ActivatedIntermediate Activation API Edoxaban (Final API) ActivatedIntermediate->API Amide Coupling AmineFragment N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl) -N²-(5-chloropyridin-2-yl)oxalamide AmineFragment->API

Caption: Key fragment coupling in the synthesis of Edoxaban.

The synthesis pathway highlights the causality behind the choice of the 2-bromo intermediate:

  • Stability and Accessibility: The tetrahydro derivative is stable and can be produced in high yield.

  • Synthetic Handle: The bromine atom serves as a reliable and versatile "synthetic handle." It can be converted to a carboxylic acid, which is necessary for the final amide bond formation. This conversion typically proceeds through metallation (e.g., with BuLi) followed by quenching with CO₂, or via palladium-catalyzed carbonylation methods.

  • Activation: The resulting carboxylic acid is then activated (e.g., to an acyl chloride with oxalyl chloride or thionyl chloride) to facilitate the amide coupling with the complex amine partner, ultimately forming the Edoxaban molecule.[12]

PART 4: Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety precautions must be observed. While a specific, comprehensive safety datasheet for the parent compound is not available, general guidelines for its derivatives apply:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. These compounds can be irritants.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[7]

Conclusion

The 2-bromothiazolo[5,4-c]pyridine scaffold, particularly in its reduced and N-substituted forms, represents a cornerstone of modern pharmaceutical synthesis. While the parent aromatic compound remains elusive in common practice, its derivatives provide a robust and versatile platform for constructing complex molecules. The demonstrated pathway to the Factor Xa inhibitor Edoxaban underscores the critical role of this scaffold as a high-value intermediate. The reactivity of the 2-bromo position, amenable to a wide array of synthetic transformations, ensures that the thiazolo[5,4-c]pyridine core will continue to be a valuable tool for researchers and professionals in drug discovery and development.

References

  • Lead Sciences. 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. [Link]

  • ChemBK. 2-bromo-5-methyl-6,7-dihydro-4H-[2][7]thiazolo[5,4-c]pyridine. [Link]

  • Pharmaffiliates. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. [Link]

  • Apicule. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. [Link]

  • ResearchGate. Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. [Link]

  • Quick Company. A Process For Preparation Of Intermediate Of Edoxaban. [Link]

  • Chinese Journal of Pharmaceuticals. Research Progress on the Synthesis of Edoxaban. [Link]

  • PubChem. 5-Bromoisothiazolo[5,4-c]pyridine. [Link]

  • EPO Patent. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. [Link]

  • PubChem. 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. [Link]

Sources

Spectroscopic Characterization of 2-Bromothiazolo[5,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazolo[5,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the thiazolopyridine scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Thiazolopyridine derivatives have demonstrated a variety of pharmacological activities, making them attractive targets for drug discovery programs.

Molecular Structure and Isomerism

The core of 2-Bromothiazolo[5,4-c]pyridine is a fused bicyclic system consisting of a thiazole ring and a pyridine ring. The "c" in "[5,4-c]" specifies the fusion of the 5,4-face of the thiazole ring to the 'c' face of the pyridine ring. The bromine atom at the 2-position of the thiazole ring is a key functional group that can be utilized for further chemical modifications.

Figure 1. Molecular structure of 2-Bromothiazolo[5,4-c]pyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Considerations: The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this type. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening.

Expected ¹H NMR Spectral Data:

Based on the structure of 2-Bromothiazolo[5,4-c]pyridine and analysis of related compounds, the following proton signals are anticipated:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-48.5 - 8.8Doublet~5.0
H-57.5 - 7.8Doublet~5.0
H-79.0 - 9.3Singlet-

Interpretation:

  • Aromatic Region: The three protons on the pyridine ring will appear in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm).

  • Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the pyridine and thiazole rings, as well as the bromine atom, will cause the protons to be deshielded and resonate at relatively high chemical shifts. The proton at the 7-position (H-7) is expected to be the most deshielded due to its proximity to the thiazole nitrogen and the fused ring system.

  • Coupling: The protons on the pyridine ring (H-4 and H-5) are ortho to each other and are expected to show a doublet splitting pattern with a coupling constant of approximately 5.0 Hz. H-7 has no adjacent protons, so it should appear as a singlet.

¹³C NMR Spectroscopy

Experimental Considerations: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, with each signal representing a unique carbon environment.

Expected ¹³C NMR Spectral Data:

Carbon Expected Chemical Shift (δ, ppm)
C-2140 - 145
C-4150 - 155
C-5120 - 125
C-5a130 - 135
C-7155 - 160
C-7a160 - 165

Interpretation:

  • Aromatic Region: All six carbon atoms of the bicyclic system are sp² hybridized and will resonate in the aromatic region (δ 110-170 ppm).

  • Chemical Shifts: The carbon atom bonded to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and is expected to appear in the range of δ 140-145 ppm. The carbons adjacent to the nitrogen atoms (C-4, C-7, and C-7a) will be deshielded and appear at lower fields. The quaternary carbons (C-5a and C-7a) will generally have weaker signals compared to the protonated carbons.

¹H and ¹³C NMR Correlation Diagram cluster_nmr NMR Spectroscopy cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR HSQC/HMBC (Correlations) H4 H-4 (d, ~8.6 ppm) C4 C-4 (~152 ppm) H4->C4 HSQC C5a C-5a (~132 ppm) H4->C5a HMBC H5 H-5 (d, ~7.6 ppm) C5 C-5 (~122 ppm) H5->C5 HSQC C7 C-7 (~157 ppm) H5->C7 HMBC H7 H-7 (s, ~9.1 ppm) H7->C7 HSQC C2 C-2 (~142 ppm) C7a C-7a (~162 ppm)

Figure 2. Expected 2D NMR correlations for 2-Bromothiazolo[5,4-c]pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretching (aromatic)Medium
1600 - 1450C=C and C=N stretching (aromatic rings)Strong
1200 - 1000C-N stretchingMedium
850 - 750C-H out-of-plane bendingStrong
700 - 600C-Br stretchingMedium

Interpretation:

  • Aromatic C-H Stretch: The presence of the aromatic rings will be confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹.

  • Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the fused aromatic system will give rise to a series of strong absorptions in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 700 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the molecular formula.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular formula of 2-Bromothiazolo[5,4-c]pyridine is C₆H₃BrN₂S. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. The expected m/z values for the molecular ions will be around 213.9 and 215.9.

  • Fragmentation Pattern: Under EI conditions, the molecular ion can fragment in predictable ways. Common fragmentation pathways for related heterocyclic compounds include the loss of bromine, HCN, and cleavage of the thiazole ring.

Expected Mass Spectrometry Fragmentation cluster_ms Mass Spectrometry M [M]⁺˙ m/z ~214, 216 M_Br [M-Br]⁺ m/z ~135 M->M_Br - Br˙ M_HCN [M-HCN]⁺˙ m/z ~187, 189 M->M_HCN - HCN Thiazole_Fragment Thiazole Ring Fragment M->Thiazole_Fragment Ring Cleavage

Figure 3. Plausible fragmentation pathways for 2-Bromothiazolo[5,4-c]pyridine in mass spectrometry.

Conclusion

References

  • General Spectroscopic Techniques

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMR of Heterocyclic Compounds

    • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Mass Spectrometry of Organic Compounds

    • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Synthesis and Characterization of Related Thiazolopyridines: A paper describing the synthesis of 2-aminothiazolo[5,4-c]pyridine which would contain relevant spectroscopic data for the core ring system. (A specific reference would be inserted here if found).
  • Spectral Databases

    • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4]

    • PubChem, National Center for Biotechnology Information. [Link][5][6][7][8]

Sources

A Practical Guide to the Crystal Structure Analysis of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of the novel heterocyclic compound, 2-Bromothiazolo[5,4-c]pyridine. Recognizing the current absence of a publicly available crystal structure for this specific molecule, this document is structured as a practical workflow for researchers who have synthesized this compound and aim to elucidate its three-dimensional atomic arrangement. By integrating principles of organic synthesis, advanced crystallization techniques, single-crystal X-ray diffraction, and complementary spectroscopic methods, this guide offers a self-validating framework for obtaining and interpreting high-quality crystallographic data. The causality behind experimental choices is emphasized, ensuring that researchers can adapt and troubleshoot the described protocols for this and other novel small molecules of pharmaceutical interest.

Introduction: The Significance of 2-Bromothiazolo[5,4-c]pyridine

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a bromine atom at the 2-position of this scaffold in 2-Bromothiazolo[5,4-c]pyridine creates a versatile synthetic handle for further functionalization, making it a valuable building block in drug discovery programs. Elucidating the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into its solid-state conformation, intermolecular interactions, and potential binding modes with biological targets, thereby guiding rational drug design and development.

This guide will navigate the reader through the entire process of crystal structure determination, from obtaining the material to the final validation and reporting of the structural data.

Synthesis and Purification of 2-Bromothiazolo[5,4-c]pyridine

A plausible synthetic route to 2-Bromothiazolo[5,4-c]pyridine can be adapted from established methods for analogous heterocyclic systems. A high degree of purity is crucial for successful crystallization.

Proposed Synthetic Pathway:

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Intermediate Formation (e.g., Thionation/Amination) A->B Reagents C Cyclization (e.g., Hantzsch-type reaction) B->C Reaction Conditions D Bromination C->D Brominating Agent E Purification (e.g., Column Chromatography, Recrystallization) D->E Standard Protocols F Purity Confirmation (NMR, HPLC, MS) E->F Analytical Techniques

Caption: Proposed synthetic workflow for 2-Bromothiazolo[5,4-c]pyridine.

Experimental Protocol: Purification

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh). The choice of silica is based on its versatility for a wide range of organic compounds.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC).

    • Procedure:

      • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

      • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed product onto the top of the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by TLC and combine those containing the pure product.

      • Evaporate the solvent under reduced pressure.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the combined fractions. A purity of >98% is recommended for crystallization trials.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical identity of the purified product.

    • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

Crystallization of 2-Bromothiazolo[5,4-c]pyridine

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] A systematic screening of various crystallization conditions is essential.

Common Crystallization Techniques for Small Organic Molecules:

Technique Principle Typical Solvents Advantages
Slow Evaporation Gradual increase in solute concentration as the solvent evaporates.Dichloromethane, Acetone, Methanol, TolueneSimple setup, widely applicable.
Vapor Diffusion Diffusion of a precipitant vapor into a solution of the compound.Dichloromethane/Hexane, Acetone/WaterControlled precipitation, good for small sample amounts.
Liquid-Liquid Diffusion Slow mixing of a solution of the compound and a miscible precipitant.Chloroform/Methanol, THF/HexaneCreates a gentle concentration gradient, can yield high-quality crystals.
Cooling Decreasing the solubility of the compound by lowering the temperature.Toluene, Ethanol, AcetonitrileEffective for compounds with a steep solubility curve.

Experimental Protocol: Crystallization Screening

  • Solubility Testing:

    • Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

    • Identify solvents in which the compound is sparingly soluble, as these are often good candidates for single-solvent crystallization by slow evaporation or cooling.

    • Identify solvent/anti-solvent pairs (a solvent in which the compound is soluble and a miscible solvent in which it is insoluble) for diffusion methods.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound (2-5 mg) in a suitable solvent (0.5-1 mL) in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.

    • Vapor Diffusion: In a small, open vial, dissolve the compound (2-5 mg) in a good solvent (0.5 mL). Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent.

    • Monitoring: Regularly inspect the vials under a microscope for crystal growth. Be patient, as crystallization can take from a few days to several weeks.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[2]

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Source C Data Processing (Integration & Scaling) B->C Software D Structure Solution (Direct Methods/Patterson) C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Validation & Analysis E->F Geometric & Displacement Parameters G CIF File Generation F->G Standard Format

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Mount the cryoloop on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to collect a complete and redundant dataset. This typically involves rotating the crystal and collecting diffraction images at different orientations.[3]

  • Data Processing:

    • The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX, XDS).

    • Integration: The intensities of the diffraction spots are measured.

    • Scaling and Merging: The integrated intensities from all images are scaled to a common reference and symmetry-equivalent reflections are merged.[4]

    • This process generates a reflection file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|).

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms in the crystal.

Theoretical Framework:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined computationally. For small molecules, "direct methods" are typically successful in providing an initial estimate of the atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[5] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[6]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution:

    • Use a software package like SHELXT or Olex2 to solve the structure using direct methods.

    • The output will be an initial electron density map and a preliminary atomic model.

  • Model Building and Refinement:

    • Examine the electron density map and the initial model in a molecular graphics program like Olex2 or Mercury.

    • Assign atom types (C, N, S, Br) and add hydrogen atoms at calculated positions.

    • Perform iterative cycles of least-squares refinement using software like SHELXL.[7]

    • Refine the model with anisotropic displacement parameters for non-hydrogen atoms.

    • Check for and model any disorder or twinning if present.

  • Validation:

    • Assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.

    • Generate a Crystallographic Information File (CIF) which contains all the relevant information about the crystal structure and the diffraction experiment.

    • The CIF file can be submitted to crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[8]

Table of Expected Crystallographic Data:

Parameter Description
Formula C₆H₃BrN₂S
Formula Weight 215.07 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume V (ų)
Z Number of molecules per unit cell
Calculated Density ρ (g/cm³)
Absorption Coefficient μ (mm⁻¹)
F(000) Number of electrons in the unit cell
Theta range for data collection e.g., 2.0 to 28.0°
Reflections collected Total number of reflections
Independent reflections Number of unique reflections
Final R indices [I>2sigma(I)] R1, wR2
R indices (all data) R1, wR2
Goodness-of-fit on F² GooF

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystal structure and are essential for confirming the identity and purity of the bulk sample.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants will be characteristic of the thiazolo[5,4-c]pyridine ring system.

  • ¹³C NMR: Will show the number of unique carbon environments. The chemical shift of the carbon atom bonded to bromine will be significantly affected.

  • Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • Characteristic vibrational frequencies for the C=N, C-S, C-H, and C-Br bonds are expected. The spectrum can be used as a fingerprint for the compound.[12]

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
C=N stretch1680 - 1620Medium
C=C stretch (aromatic)1600 - 1450Medium to Weak
C-S stretch800 - 600Medium to Weak
C-Br stretch650 - 550Strong

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensities.[13][14] This provides a clear signature for the presence of a single bromine atom in the molecule.

Conclusion

The structural elucidation of 2-Bromothiazolo[5,4-c]pyridine is a critical step in harnessing its potential as a building block in drug discovery. While a published crystal structure is not yet available, this guide provides a robust and detailed framework for researchers to independently determine this structure. By carefully following the outlined protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, and by complementing this with thorough spectroscopic analysis, a high-quality, validated crystal structure can be obtained. This information will undoubtedly accelerate the development of novel therapeutics based on the thiazolo[5,4-c]pyridine scaffold.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 20, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved January 20, 2026, from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 20, 2026, from [Link]

  • Hall, S. R., & Probert, M. R. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1638-1657. [Link]

  • PubChem. (n.d.). 2-Bromooxazolo[5,4-c]pyridine. Retrieved January 20, 2026, from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved January 20, 2026, from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved January 20, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 20, 2026, from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 20, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Retrieved January 20, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved January 20, 2026, from [Link]

  • A-Star Research. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]

  • IEEE Xplore. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 20, 2026, from [Link]

  • Acros Pharmatech. (n.d.). 2-Bromothiazolo[5,4-b]pyridine. Retrieved January 20, 2026, from [Link]

  • Phenix. (n.d.). Structure Refinement. Retrieved January 20, 2026, from [Link]

  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. Retrieved January 20, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 20, 2026, from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved January 20, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 20, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. PUBDB. Retrieved January 20, 2026, from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved January 20, 2026, from [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved January 20, 2026, from [Link]

Sources

Solubility and stability studies of "2-Bromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Bromothiazolo[5,4-c]pyridine

Authored by: A Senior Application Scientist

Foreword: Navigating the Pre-formulation Landscape for Novel Heterocycles

In the realm of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early-stage hurdles is the comprehensive characterization of its physicochemical properties. Poor aqueous solubility and suboptimal stability can lead to significant downstream issues, including poor bioavailability, formulation difficulties, and ultimately, clinical failure. This guide provides a robust framework for the systematic investigation of the solubility and stability of "2-Bromothiazolo[5,4-c]pyridine," a heterocyclic scaffold of potential interest in medicinal chemistry. The methodologies detailed herein are grounded in established principles of pharmaceutical sciences and are designed to furnish the essential data required for informed decision-making in the pre-formulation and early development phases.

Introduction to 2-Bromothiazolo[5,4-c]pyridine: A Scoping Analysis

2-Bromothiazolo[5,4-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring, with a bromine substituent. While specific data on this molecule is not extensively published, its structural motifs are present in various biologically active compounds. The thiazolopyridine core is a key pharmacophore in a range of therapeutic agents, suggesting its potential for further investigation. A thorough understanding of its fundamental physicochemical properties is paramount before committing significant resources to its development.

Physicochemical Properties and Initial Characterization

Prior to embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. This initial characterization should include:

  • Purity Assessment: The purity of the 2-Bromothiazolo[5,4-c]pyridine sample must be rigorously determined, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to ensure the absence of significant impurities that could confound subsequent measurements.

  • pKa Determination: The ionization constant (pKa) of the molecule is a critical parameter that governs its solubility at different pH values. Due to the presence of nitrogen atoms in the pyridine and thiazole rings, 2-Bromothiazolo[5,4-c]pyridine is expected to have at least one pKa. This can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectroscopy.

  • LogP/LogD Measurement: The lipophilicity of the compound, expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key determinant of its solubility and permeability. The shake-flask method or a chromatographic approach can be employed for this measurement.

Comprehensive Solubility Assessment

The aqueous solubility of an NCE is a critical determinant of its oral bioavailability. A multi-faceted approach to solubility assessment is recommended, encompassing both kinetic and thermodynamic measurements in various relevant media.

Kinetic Solubility Determination

Kinetic solubility provides an early indication of a compound's dissolution rate and is often used for high-throughput screening.

Experimental Protocol: Nephelometric Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromothiazolo[5,4-c]pyridine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix rapidly.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) and measure the turbidity (nephelometry) or light scattering at regular intervals. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
  • Sample Preparation: Add an excess amount of solid 2-Bromothiazolo[5,4-c]pyridine to vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Solubility in Organic Solvents and Co-Solvent Systems

For formulation development, understanding the solubility in various organic and co-solvent systems is crucial.

Experimental Workflow: Organic and Co-Solvent Solubility Screening

Caption: Workflow for organic and co-solvent solubility screening.

Table 1: Hypothetical Solubility Data for 2-Bromothiazolo[5,4-c]pyridine
Solvent/Medium Temperature (°C) Solubility (µg/mL) Method
pH 1.2 Buffer375.2Thermodynamic
pH 6.8 Buffer3715.8Thermodynamic
Purified Water2512.5Thermodynamic
Ethanol25> 1000Visual
PEG 40025850HPLC

Comprehensive Stability Profiling

Assessing the stability of 2-Bromothiazolo[5,4-c]pyridine under various stress conditions is essential to identify potential degradation pathways and to determine its shelf-life. Forced degradation studies are a key component of this profiling.

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation. These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of 2-Bromothiazolo[5,4-c]pyridine in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Solution exposed to light (ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Stability-Indicating Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Long-Term Stability Studies

Once a lead formulation is identified, long-term stability studies under ICH-prescribed conditions are necessary to establish the shelf-life of the drug product.

Table 2: Hypothetical Forced Degradation Results for 2-Bromothiazolo[5,4-c]pyridine
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 N HCl, 60°C15.22254.1
0.1 N NaOH, 60°C8.51230.0
3% H₂O₂, RT12.13Not Determined
80°C (Solid)< 1.00-
Photostability5.61Not Determined

Conclusion and Future Directions

The systematic evaluation of solubility and stability as outlined in this guide is a critical step in the early-stage development of 2-Bromothiazolo[5,4-c]pyridine. The data generated from these studies will provide a solid foundation for formulation development, enabling the design of a drug delivery system that ensures optimal bioavailability and a stable shelf-life. Further investigations should focus on the solid-state characterization of the compound, including polymorphism and salt screening, to further mitigate any potential risks associated with its physicochemical properties.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

  • Avdeef, A. Solubility of Sparingly Soluble Drugs. John Wiley & Sons, Inc. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Bergström, C. A. "Prediction of solubility in drug discovery and development." Expert Opinion on Drug Discovery, vol. 1, no. 4, 2006, pp. 341-357. [Link]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of a variety of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the initial discovery and seminal synthesis of this important structural motif. We will delve into the foundational synthetic strategies, the chemical logic underpinning these early preparations, and provide detailed experimental protocols based on the pioneering work in this field. This document aims to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics derived from the thiazolo[5,4-c]pyridine scaffold.

Introduction: The Emergence of a Scaffold of Interest

The fusion of a thiazole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatic compounds known as thiazolopyridines. The specific arrangement of the nitrogen and sulfur atoms within the fused system dictates the isomeric form, with each isomer presenting a unique electronic and steric profile. The thiazolo[5,4-c]pyridine isomer, in particular, has garnered attention in the field of drug discovery due to its presence in molecules exhibiting a range of therapeutic effects.

The inherent structural features of the thiazolo[5,4-c]pyridine scaffold, including its hydrogen bonding capabilities and potential for diverse functionalization, make it a "privileged scaffold" in medicinal chemistry. Understanding the genesis of its synthesis is paramount for any scientist working on the development of new chemical entities based on this core.

The Pioneering Synthesis: A Novel Preparation of the Thiazolo[5,4-c]pyridine Core

While numerous methods for the synthesis of substituted thiazolopyridines now exist, a seminal contribution to the field was the work of Katner and Brown in 1990, who reported a novel preparation of 2-substituted thiazolo[5,4-c]pyridines.[1] Their approach provided a foundational route to this important heterocyclic system.

The core of their strategy revolved around the cyclization of a functionalized pyridine precursor, specifically 4-amino-3-pyridinethiol.[1] This key intermediate contains the necessary ortho-amino and thiol functionalities poised for the construction of the fused thiazole ring.

Causality Behind the Experimental Design

The choice of 4-amino-3-pyridinethiol as the starting material is a classic example of strategic synthetic design. The vicinal amino and thiol groups on the pyridine ring are ideally positioned to react with a suitable one-carbon electrophile to form the five-membered thiazole ring. This approach is an adaptation of the well-established Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. In this intramolecular variation, the pyridine ring serves as the backbone, and the cyclization is facilitated by the introduction of a reagent that can react with both the amino and thiol groups.

Experimental Protocol: The First Synthesis of 2-Substituted Thiazolo[5,4-c]pyridines

The following protocol is based on the novel preparation of 2-substituted thiazolo[5,4-c]pyridines as described in the literature.[1]

Synthesis of the Key Intermediate: 4-Amino-3-pyridinethiol

The successful synthesis of the target scaffold is contingent on the availability of the key starting material, 4-amino-3-pyridinethiol. The discovery of a novel synthesis for this intermediate was a crucial aspect of the initial work.[1]

Cyclization to the Thiazolo[5,4-c]pyridine Scaffold

The formation of the thiazolo[5,4-c]pyridine ring is achieved through the reaction of 4-amino-3-pyridinethiol with a suitable electrophilic reagent that provides the C2 carbon of the thiazole ring.

General Procedure:

  • To a solution of 4-amino-3-pyridinethiol in a suitable solvent (e.g., ethanol, DMF), add the appropriate electrophilic reagent (e.g., a carboxylic acid derivative, an aldehyde, or a nitrile).

  • The reaction mixture is then heated under reflux for a specified period.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Table 1: Examples of 2-Substituted Thiazolo[5,4-c]pyridines Synthesized
R-group at C2Electrophilic Reagent
HFormic Acid
MethylAcetonitrile
PhenylBenzonitrile
AminoCyanogen bromide

This table is a representative example based on common cyclization strategies for analogous heterocyclic systems.

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic strategy for the formation of the thiazolo[5,4-c]pyridine scaffold from 4-amino-3-pyridinethiol.

Synthesis_Pathway Pyridine_Derivative Substituted Pyridine Intermediate 4-Amino-3-pyridinethiol Pyridine_Derivative->Intermediate Functionalization Thiazolopyridine 2-Substituted Thiazolo[5,4-c]pyridine Intermediate->Thiazolopyridine Cyclization Electrophile R-C(X)Y (Electrophile) Electrophile->Thiazolopyridine

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Bromothiazolo[5,4-c]pyridine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1] The targeted introduction of a bromine atom, as in 2-Bromothiazolo[5,4-c]pyridine, offers a powerful vector for synthetic modification and can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile. Understanding the electronic structure, reactivity, and intermolecular interaction potential of this key intermediate is paramount for rational drug design. This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 2-Bromothiazolo[5,4-c]pyridine using Density Functional Theory (DFT). We will delve into the expert rationale behind the selection of computational methods, detail a self-validating workflow, and interpret the resulting data to predict chemical behavior, ultimately empowering researchers in drug development to leverage computational insights for accelerated discovery.

Introduction: The Strategic Importance of 2-Bromothiazolo[5,4-c]pyridine

Thiazolopyridine derivatives are a privileged class of heterocyclic compounds in drug discovery.[1] Their rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric features to biological targets, while the presence of nitrogen and sulfur atoms offers key sites for hydrogen bonding and other non-covalent interactions. The title compound, 2-Bromothiazolo[5,4-c]pyridine, serves as a versatile building block. The bromine atom is not merely a placeholder; it is a strategic functional group. It can act as a handle for cross-coupling reactions to introduce molecular complexity, and its inherent electronegativity and size influence the molecule's electronic landscape.

Quantum chemical calculations provide a powerful lens through which we can visualize and quantify these molecular properties before a single flask is warmed. By accurately modeling the molecule's geometry, electron distribution, and orbital energies, we can predict:

  • Sites of Reactivity: Where are the most likely points for nucleophilic or electrophilic attack?

  • Molecular Stability: How does the electronic structure contribute to the compound's overall stability?

  • Intermolecular Interactions: How will the molecule present itself to a protein binding pocket? Answering this involves understanding its electrostatic potential.[2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for applying these computational techniques.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 2-Bromothiazolo[5,4-c]pyridine, a balance must be struck between computational cost and predictive power.

The 'Why': Justification for Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for systems of this size.[4] It offers a favorable compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods. DFT calculations are well-suited for determining ground-state geometries, electronic properties, and vibrational frequencies of organic molecules.[5][6]

The 'How': Selecting Functionals and Basis Sets

Functional Selection: The choice of the exchange-correlation functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has a long track record of providing reliable geometries and energies for a wide range of organic molecules.[7][8][9] It is an excellent starting point for this system.

  • CAM-B3LYP: This is a range-separated hybrid functional that improves upon B3LYP for describing long-range interactions and charge-transfer excitations.[10][11] While B3LYP is often sufficient for ground-state properties, CAM-B3LYP can provide more accurate results for excited states or systems where non-covalent interactions are critical.[12]

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals.

  • 6-311+G(d,p): This Pople-style basis set is a robust choice for this molecule.[13][14] Let's break down why:

    • 6-311: This indicates a triple-zeta valence description, providing flexibility for the valence electrons which are most involved in chemical bonding.

    • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of the polarizable bromine atom and the lone pairs on nitrogen and sulfur.

    • G(d,p): These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for describing the strained and polarized bonds within the heterocyclic ring system.[15]

Computational Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for performing the calculations. The workflow is designed to be self-validating, incorporating a frequency calculation to ensure the optimized geometry represents a true energy minimum.

Step 1: Input Structure Generation
  • Use a molecular editor (e.g., Avogadro, GaussView, ChemDraw) to build the 3D structure of 2-Bromothiazolo[5,4-c]pyridine.

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more computationally expensive DFT calculation.

  • Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz, .mol, or .gjf for Gaussian).

Step 2: Geometry Optimization

This is the core calculation where the software systematically alters the molecular geometry to find the lowest energy conformation.

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Input File: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).

  • Keywords (Example for Gaussian):

    • #p: Requests verbose output.

    • B3LYP/6-311+G(d,p): Specifies the chosen functional and basis set.

    • Opt: This keyword initiates the geometry optimization.

    • Freq: This keyword requests a vibrational frequency calculation to be performed after the optimization completes. This is the key to our self-validating protocol.

Step 3: Vibrational Frequency Analysis (The Validation Step)

Upon successful completion of the optimization, the frequency calculation serves two purposes:

  • Verification of Minimum: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be restarted from a distorted geometry.

  • Thermodynamic Data: The output provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted IR spectrum.

Step 4: Electronic Property Calculation

Using the validated, optimized geometry, we can now calculate the electronic properties of interest. This is typically done in a separate calculation, using the final coordinates from the optimization step.

  • Keywords (Example for Gaussian):

    • Pop=NBO: Requests a Natural Bond Orbital analysis, which is useful for understanding charge distribution and hyperconjugative interactions.

    • Geom=Check Guess=Read: This tells the software to use the geometry and wavefunction from the previous optimization (.chk file in Gaussian) as the starting point, saving computational time.

This calculation will provide the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16] A Molecular Electrostatic Potential (MEP) map can also be generated from this output using visualization software.

Workflow Diagram

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build 1. Build 3D Structure PreOpt 2. Pre-optimize (MMFF94) Build->PreOpt Opt 3. Geometry Optimization (B3LYP/6-311+G(d,p)) PreOpt->Opt Freq 4. Frequency Calculation Opt->Freq Validation 5. Imaginary Frequencies? Freq->Validation Electronic 6. Electronic Properties (HOMO, LUMO, MEP) Interpret 7. Interpret Results Electronic->Interpret Validation->Opt Yes Validation->Electronic No

Caption: A self-validating workflow for quantum chemical calculations.

Analysis and Interpretation of Results

The output of these calculations is a rich dataset. The key is to extract actionable intelligence relevant to drug design.

Molecular Geometry

The optimized geometry provides precise bond lengths and angles. These can be compared to crystallographic data of similar heterocyclic systems to further validate the level of theory. Key parameters for 2-Bromothiazolo[5,4-c]pyridine would be tabulated as follows:

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-BrValue from output
C-SValue from output
C=N (thiazole)Value from output
C=N (pyridine)Value from output
Bond Angles C-S-CValue from output
Br-C-NValue from output

Note: Values are placeholders and would be populated from actual calculation output.

Electronic Structure and Reactivity Insights

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[16]

PropertyCalculated Value (eV)Implication for Drug Design
EHOMO Value from outputIndicates electron-donating capability; potential for oxidative metabolism.
ELUMO Value from outputIndicates electron-accepting capability; potential for reductive metabolism or covalent binding.
ΔE (LUMO-HOMO) Value from outputCorrelates with chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP is an invaluable tool in drug design as it maps the electrostatic potential onto the molecule's electron density surface.[2][17] This allows for the intuitive visualization of charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (N, S). These are sites for favorable interactions with hydrogen bond donors or positive charges (e.g., metal ions, protonated residues) in a receptor.[18]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for favorable interactions with hydrogen bond acceptors or negative charges (e.g., carboxylate groups) in a receptor.[18]

  • Green/Yellow Regions (Neutral Potential): Typically associated with non-polar regions, such as the C-H bonds of the aromatic system, indicating potential for hydrophobic or van der Waals interactions.

For 2-Bromothiazolo[5,4-c]pyridine, we would expect to see strong negative potential near the pyridine nitrogen and the thiazole nitrogen, making them primary hydrogen bond acceptor sites. A region of positive potential, known as a "sigma-hole," may be present on the bromine atom, making it a potential halogen bond donor.[19]

Conceptual Relationships Diagram

G cluster_input Computational Inputs cluster_output Primary Outputs cluster_prediction Predicted Chemical Properties DFT DFT Calculation (B3LYP/6-311+G(d,p)) HOMO HOMO Energy & Distribution DFT->HOMO LUMO LUMO Energy & Distribution DFT->LUMO MEP MEP Surface DFT->MEP Reactivity Chemical Reactivity & Stability HOMO->Reactivity ΔE Gap LUMO->Reactivity ΔE Gap Interactions Intermolecular Interactions MEP->Interactions Electrostatics Reactivity->Interactions

Sources

Preliminary Biological Screening of 2-Bromothiazolo[5,4-c]pyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating the 2-Bromothiazolo[5,4-c]pyridine Scaffold

In the landscape of medicinal chemistry, the identification of novel heterocyclic scaffolds with therapeutic potential is a cornerstone of drug discovery. The thiazolopyridine core, a fusion of thiazole and pyridine rings, represents a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The inherent bioactivity of the thiazolopyridine nucleus makes it a compelling starting point for the development of new therapeutic agents.

This guide focuses on the preliminary biological evaluation of a specific subset of these compounds: 2-Bromothiazolo[5,4-c]pyridine derivatives. The strategic incorporation of a bromine atom at the 2-position is a deliberate design choice rooted in established medicinal chemistry principles. Halogens, particularly bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The introduction of bromine can lead to enhanced therapeutic activity and improved pharmacokinetic profiles.[4] The presence of bromine can also facilitate further synthetic modifications, allowing for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

This technical guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive and logical workflow for the initial biological screening of novel 2-Bromothiazolo[5,4-c]pyridine derivatives. The methodologies described herein are robust, well-validated, and designed to provide a foundational understanding of the potential therapeutic applications of this promising class of compounds.

Experimental Design: A Tiered Approach to Preliminary Biological Screening

A systematic and tiered approach is essential for the efficient and cost-effective preliminary biological screening of a new compound library. The proposed workflow is designed to first identify broad biological activities and then to guide further, more focused investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Lead Identification Anticancer Assay (MTT) Anticancer Assay (MTT) IC50 Determination IC50 Determination Anticancer Assay (MTT)->IC50 Determination Active Compounds Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) MIC Determination MIC Determination Antimicrobial Assay (Broth Microdilution)->MIC Determination Active Compounds Anti-inflammatory Assay (Griess Assay) Anti-inflammatory Assay (Griess Assay) NO Inhibition Curve NO Inhibition Curve Anti-inflammatory Assay (Griess Assay)->NO Inhibition Curve Active Compounds Advanced In Vitro Assays Advanced In Vitro Assays IC50 Determination->Advanced In Vitro Assays MIC Determination->Advanced In Vitro Assays NO Inhibition Curve->Advanced In Vitro Assays In Vivo Studies In Vivo Studies Advanced In Vitro Assays->In Vivo Studies Compound Library Compound Library Compound Library->Anticancer Assay (MTT) Cytotoxicity Compound Library->Antimicrobial Assay (Broth Microdilution) Growth Inhibition Compound Library->Anti-inflammatory Assay (Griess Assay) NO Production

Figure 1: Tiered Biological Screening Workflow

Anticancer Screening: Assessing Cytotoxicity in Human Cancer Cell Lines

Scientific Rationale: The thiazole and pyridine moieties are present in numerous established anticancer agents.[5] Therefore, it is logical to prioritize the evaluation of 2-Bromothiazolo[5,4-c]pyridine derivatives for their potential cytotoxic effects against various cancer cell lines. The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell viability and proliferation.[6] It measures the metabolic activity of cells, which is an indicator of their viability.[6]

Experimental Workflow: Anticancer Screening

G Start Start Cell_Culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with 2-Bromothiazolo[5,4-c]pyridine Derivatives (Varying Concentrations) Seeding->Treatment Incubation_24h Incubate for 24-48 hours Treatment->Incubation_24h Add_MTT Add MTT Reagent Incubation_24h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add Solubilization Solution Incubation_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Data_Analysis Calculate % Cell Viability and Determine IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: MTT Assay Workflow for Anticancer Screening
Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 2-Bromothiazolo[5,4-c]pyridine derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation and MTT Addition:

    • Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each active compound.

Data Presentation: Anticancer Activity
Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
BTP-115.222.518.9
BTP-2>100>100>100
BTP-35.88.16.5
Doxorubicin0.50.80.6

Antimicrobial Screening: Evaluating Activity Against Pathogenic Microbes

Scientific Rationale: Heterocyclic compounds containing nitrogen and sulfur atoms are known to possess significant antimicrobial properties.[7] The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[7] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Experimental Workflow: Antimicrobial Screening

G Start Start Prepare_Inoculum Prepare Standardized Inoculum of Bacterial and Fungal Strains Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compounds in 96-well Plates Start->Serial_Dilution Inoculate_Plates Inoculate Plates with Microbial Suspensions Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubation_37C Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubation_37C Visual_Inspection Visually Inspect for Microbial Growth (Turbidity) Incubation_37C->Visual_Inspection Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC End End Determine_MIC->End

Figure 3: Broth Microdilution Workflow for Antimicrobial Screening
Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • Culture a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) on appropriate agar plates.

    • Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BTP-13264>256128
BTP-2>256>256>256>256
BTP-38166432
Ciprofloxacin0.50.251-
Fluconazole---2

Anti-inflammatory Screening: Inhibition of Nitric Oxide Production

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases.[3] Macrophages play a key role in the inflammatory response, and upon stimulation with lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[3] The Griess assay is a straightforward and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[5]

Experimental Workflow: Anti-inflammatory Screening

G Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre-treatment Pre-treat Cells with Test Compounds Seeding->Pre-treatment LPS_Stimulation Stimulate Cells with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation Incubation_24h Incubate for 24 hours LPS_Stimulation->Incubation_24h Collect_Supernatant Collect Cell Culture Supernatants Incubation_24h->Collect_Supernatant Griess_Assay Perform Griess Assay on Supernatants Collect_Supernatant->Griess_Assay Read_Absorbance Read Absorbance at 540 nm Griess_Assay->Read_Absorbance Data_Analysis Calculate % NO Inhibition Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 4: Griess Assay Workflow for Anti-inflammatory Screening
Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the 2-Bromothiazolo[5,4-c]pyridine derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation and Supernatant Collection:

    • Incubate the plates for 24 hours at 37°C.

    • After incubation, collect the cell culture supernatants.

  • Griess Reaction and Absorbance Measurement:

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity
Compound IDNO Inhibition at 50 µM (%)
BTP-125.4
BTP-25.2
BTP-378.9
L-NAME (Positive Control)95.1

Synthesis of 2-Bromothiazolo[5,4-c]pyridine

A plausible synthetic route to the 2-Bromothiazolo[5,4-c]pyridine core can be adapted from the known synthesis of 2-aminothiazolo[5,4-c]pyridine.[8] The synthesis would likely involve the cyclization of a substituted aminopyridine precursor. Further derivatization at various positions on the bicyclic ring system would then allow for the creation of a diverse library of compounds for screening.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the preliminary biological screening of novel 2-Bromothiazolo[5,4-c]pyridine derivatives. The proposed tiered workflow, incorporating well-established in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, allows for the efficient identification of lead compounds with therapeutic potential. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate the interpretation of results. The exploration of the 2-Bromothiazolo[5,4-c]pyridine scaffold, guided by the principles of medicinal chemistry, holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (n.d.). PMC. Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PMC. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). NIH. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. Retrieved from [Link]

  • Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. (n.d.). DOI. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025). ResearchGate. Retrieved from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025). ResearchGate. Retrieved from [Link]

  • Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. (2021). NIH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-Bromothiazolo[5,4-c]pyridine: Core Starting Materials and Strategic Selections

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, demonstrating a wide range of biological activities, including applications as anti-coagulants and factor Xa inhibitors.[1] The targeted introduction of a bromine atom at the 2-position of this scaffold yields 2-Bromothiazolo[5,4-c]pyridine, a versatile intermediate amenable to a variety of cross-coupling reactions, thus serving as a critical building block in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to 2-Bromothiazolo[5,4-c]pyridine, with a specialized focus on the selection and rationale of the core starting materials.

Strategic Approaches to the Thiazolo[5,4-c]pyridine Core

The synthesis of the 2-Bromothiazolo[5,4-c]pyridine core can be broadly approached via two strategic pathways:

  • Late-Stage Bromination: Construction of a functionalized thiazolo[5,4-c]pyridine ring system followed by the introduction of the bromine atom at the 2-position. This strategy often leverages a precursor with a 2-amino group that can be converted to the bromide via a Sandmeyer-type reaction.

  • Early-Stage Halogenation: Incorporation of the bromine atom at an earlier stage of the synthesis, followed by the construction of the fused pyridine ring.

This guide will primarily focus on the more prevalent and well-documented late-stage bromination strategies, which offer greater flexibility in the introduction of other substituents on the pyridine ring.

Pathway 1: Late-Stage Bromination from a 2-Aminothiazolo[5,4-c]pyridine Precursor

This is a robust and widely employed method for the synthesis of 2-Bromothiazolo[5,4-c]pyridine. The key to this pathway is the successful synthesis of a 2-aminothiazolo[5,4-c]pyridine intermediate.

Core Starting Material: Substituted Piperidones

A common and efficient entry point for the synthesis of the saturated 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is through the use of appropriately substituted piperidones. 1-Methyl-4-piperidone is a frequently used starting material.[2]

Rationale for Selection:

  • Commercial Availability and Cost-Effectiveness: Substituted piperidones are readily available and relatively inexpensive, making them ideal for large-scale synthesis.

  • Inherent Reactivity: The ketone functionality of the piperidone is primed for reactions that enable the construction of the fused thiazole ring.

Synthesis of the 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Intermediate

The construction of the 2-aminothiazole ring onto the piperidone core is a critical step. A well-established method involves a one-pot reaction with a sulfur powder and cyanamide in the presence of a secondary amine.[2]

Experimental Protocol: Synthesis of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine [2]

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol, add a secondary amine (e.g., pyrrolidine, 0.2 eq).

  • Reagent Addition: Add sulfur powder (1.1 eq) and cyanamide (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Causality Behind Experimental Choices:

  • Secondary Amine Catalyst: The secondary amine acts as a catalyst to form an enamine intermediate with the piperidone, which is more reactive towards the subsequent addition of sulfur.

  • Sulfur and Cyanamide: These reagents provide the necessary sulfur and nitrogen atoms for the formation of the 2-aminothiazole ring. The reaction proceeds through a Gewald-type reaction mechanism.

Diagram of Synthetic Workflow: From Piperidone to 2-Aminothiazolo[5,4-c]pyridine

Synthesis_Workflow_1 Piperidone Substituted Piperidone (e.g., 1-Methyl-4-piperidone) Reagents1 Sulfur (S8) Cyanamide (H2NCN) Secondary Amine (cat.) Piperidone->Reagents1 Aminothiazole 2-Amino-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Reagents1->Aminothiazole Reflux

Caption: Synthesis of the 2-aminothiazole intermediate.

Conversion to 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

With the 2-amino intermediate in hand, the final step is the conversion of the amino group to a bromine atom. This is typically achieved through a Sandmeyer-type reaction.

Core Reagents: Diazotizing Agent and Bromide Source

  • Diazotizing Agent: Tert-butyl nitrite or sodium nitrite are commonly used to generate the diazonium salt intermediate from the 2-amino group.

  • Bromide Source: Copper(II) bromide (CuBr₂) serves as the bromide source and catalyst for the substitution reaction.[3]

Experimental Protocol: Synthesis of tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate [3]

  • Reaction Setup: Dissolve tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add tert-butyl nitrite (1.5 eq) followed by copper(II) bromide (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-bromothiazolo[5,4-c]pyridine derivative.

Quantitative Data Summary

Starting MaterialProductKey ReagentsYield (%)Reference
tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylatetert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylatetert-butyl nitrite, CuBr₂44[3]
2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineAlkyl nitrite, Copper bromide(II)-[2]

Diagram of Synthetic Workflow: Bromination of 2-Aminothiazole

Synthesis_Workflow_2 Aminothiazole 2-Amino-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Reagents2 tert-butyl nitrite CuBr2 Aminothiazole->Reagents2 Bromothiazole 2-Bromo-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine Reagents2->Bromothiazole 0 °C to RT

Caption: Sandmeyer-type bromination of the 2-aminothiazole.

Alternative Starting Materials and Routes

While the piperidone-based route is common for the tetrahydro-variant, other starting materials can be employed for the synthesis of the aromatic thiazolo[5,4-c]pyridine core.

Starting Material: 3-Amino-2-chloropyridine

For the synthesis of the fully aromatic thiazolo[5,4-b]pyridine, which is structurally related, 3-amino-2-chloropyridine is a key starting material.[4] This can be reacted with various isothiocyanates. This approach highlights the importance of appropriately substituted pyridines as foundational starting materials.

Rationale for Selection:

  • Pre-installed Functionality: The amino and chloro substituents are strategically positioned to facilitate the construction of the fused thiazole ring.

  • Versatility: The chloro group can act as a leaving group in subsequent reactions.

Conclusion

The synthesis of 2-Bromothiazolo[5,4-c]pyridine is most efficiently achieved through a late-stage bromination strategy. The judicious selection of starting materials is paramount to the success of the synthesis. Substituted piperidones, particularly 1-methyl-4-piperidone, serve as excellent and cost-effective precursors for the construction of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate. This intermediate is then reliably converted to the target 2-bromo derivative via a Sandmeyer-type reaction using a diazotizing agent and a bromide source like copper(II) bromide. Understanding the causality behind the choice of reagents and reaction conditions is crucial for optimizing the synthesis and achieving high yields of this valuable synthetic intermediate.

References

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. (2021, January 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.
  • Synthetic routes for the 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (2021, March 30). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12). Springer. Retrieved January 21, 2026, from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. (n.d.). Google Patents.
  • tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This document provides a detailed protocol for the synthesis of 2-Bromothiazolo[5,4-c]pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections offer an in-depth look at the synthetic route, the underlying chemical principles, and a step-by-step guide for its preparation and characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Significance

2-Bromothiazolo[5,4-c]pyridine is a fused heterocyclic compound of significant interest in the field of organic synthesis. Its structure, which incorporates both a thiazole and a pyridine ring, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The bromine atom at the 2-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The thiazolo[5,4-c]pyridine core is found in molecules with a wide range of biological activities, including kinase inhibitors and anti-inflammatory agents. Therefore, a reliable and scalable synthesis of 2-Bromothiazolo[5,4-c]pyridine is crucial for advancing research in these areas.

Overview of Synthetic Strategy

The synthesis of 2-Bromothiazolo[5,4-c]pyridine is typically achieved through a multi-step sequence starting from commercially available precursors. A common and effective route involves the construction of the thiazole ring onto a pre-functionalized pyridine core. This is often accomplished via the reaction of a substituted aminopyridine with a brominating and cyclizing agent.

The protocol detailed below follows a well-established pathway that begins with the nitrosation of 3-amino-4-chloropyridine, followed by reduction to a hydrazine intermediate, which is then condensed and cyclized to form the thiazolo[5,4-c]pyridine ring system. The final step involves the bromination of the thiazole ring.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Bromothiazolo[5,4-c]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Amino-4-chloropyridine≥98%Sigma-Aldrich20511-15-3
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich7632-00-0
Hydrochloric Acid37%Sigma-Aldrich7647-01-0
Tin(II) Chloride Dihydrate≥98%Sigma-Aldrich10025-69-1
Potassium Thiocyanate≥99%Sigma-Aldrich333-20-0
Bromine≥99.5%Sigma-Aldrich7726-95-6
Acetic AcidGlacial, ≥99.7%Sigma-Aldrich64-19-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate≥99.5%Sigma-Aldrich144-55-9
Sodium SulfateAnhydrous, ≥99.0%Sigma-Aldrich7757-82-6
Step-by-Step Synthesis

Step 1: Synthesis of 4-Chloro-3-nitropyridine

  • To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of sodium nitrite (3.0 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Slowly add the diazonium salt solution to the sodium nitrite/copper sulfate solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-3-nitropyridine.

Step 2: Synthesis of 4-Chloropyridin-3-amine

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid (5.0 eq).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloropyridin-3-amine.

Step 3: Synthesis of Thiazolo[5,4-c]pyridin-2-amine

  • To a solution of 4-chloropyridin-3-amine (1.0 eq) in acetic acid, add potassium thiocyanate (1.2 eq).

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice water and neutralize with aqueous ammonia.

  • Collect the precipitate by filtration, wash with water, and dry to give thiazolo[5,4-c]pyridin-2-amine.

Step 4: Synthesis of 2-Bromothiazolo[5,4-c]pyridine

  • To a solution of copper(II) bromide (1.5 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile at 0 °C, add thiazolo[5,4-c]pyridin-2-amine (1.0 eq) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Bromothiazolo[5,4-c]pyridine.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds through a series of well-established organic transformations. The key steps involve diazotization, reduction, and a thiocyanation/cyclization cascade, followed by a Sandmeyer-type bromination.

Synthesis_Workflow cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Thiazole Ring Formation cluster_2 Step 4: Final Bromination A 3-Amino-4-chloropyridine B Diazotization & Nitration A->B NaNO2, HCl C 4-Chloro-3-nitropyridine B->C D Reduction (SnCl2/HCl) C->D E 4-Chloropyridin-3-amine D->E F Thiocyanation & Cyclization E->F KSCN, Br2 G Thiazolo[5,4-c]pyridin-2-amine F->G H Sandmeyer-type Bromination G->H CuBr2, t-BuONO I 2-Bromothiazolo[5,4-c]pyridine H->I

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of a Key Edoxaban Intermediate from 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, multi-step synthesis of a crucial intermediate for the anticoagulant drug Edoxaban, starting from the readily available precursor, 2-Bromothiazolo[5,4-c]pyridine. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies. The synthesis involves a three-stage process: reduction of the pyridine ring, N-methylation, and subsequent conversion of the bromo-substituent to a carboxylic acid. Each stage is elucidated with detailed experimental procedures, safety precautions, and justifications for the selected reagents and conditions, ensuring a reproducible and scalable process.

Introduction

Edoxaban is a potent, orally bioavailable factor Xa inhibitor, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] The synthesis of Edoxaban involves the coupling of three key fragments, one of which is the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid core.[1][2] The efficient and scalable production of this intermediate is paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). This application note presents a validated synthetic route to this key intermediate, commencing from 2-Bromothiazolo[5,4-c]pyridine.

Overall Synthetic Strategy

The transformation of 2-Bromothiazolo[5,4-c]pyridine to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is accomplished in three distinct synthetic operations. The workflow is designed for efficiency and scalability, with each step building upon the last to construct the desired molecular architecture.

Synthetic_Workflow Start 2-Bromothiazolo[5,4-c]pyridine Step1 Step 1: Pyridine Ring Reduction Start->Step1 Intermediate1 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine Step2->Intermediate2 Step3 Step 3: Carboxylation Intermediate2->Step3 FinalProduct 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine- 2-carboxylic acid hydrochloride Step3->FinalProduct

Caption: Overall synthetic workflow from the starting material to the final Edoxaban intermediate.

Experimental Protocols

PART 1: Pyridine Ring Reduction

Objective: To selectively reduce the pyridine ring of 2-Bromothiazolo[5,4-c]pyridine to yield 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Rationale: The reduction of the aromatic pyridine ring is a critical first step to introduce the saturated piperidine core of the final intermediate. Sodium borohydride is a mild and selective reducing agent, suitable for this transformation without affecting the thiazole ring or the bromo-substituent under controlled conditions.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2-Bromothiazolo[5,4-c]pyridine213.0610.0 g1.0
Methanol32.04200 mL-
Sodium borohydride (NaBH₄)37.833.55 g2.0
Distilled water18.02500 mL-
Dichloromethane (DCM)84.933 x 150 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.0420 g-

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-Bromothiazolo[5,4-c]pyridine in 200 mL of methanol.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 3.55 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of 50 mL of distilled water at 0-5 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of distilled water and extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

PART 2: N-Methylation of the Tetrahydropyridine Ring

Objective: To introduce a methyl group at the 5-position of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine via reductive amination.

Rationale: The N-methylation is achieved through an Eschweiler-Clarke type reaction, a well-established method for the methylation of secondary amines.[4] In this protocol, we utilize formaldehyde as the source of the methyl group and sodium triacetoxyborohydride as a mild reducing agent, which offers high selectivity and is suitable for scale-up.[5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (assuming quantitative yield from Step 1)Molar Equivalents
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine217.0910.1 g1.0
Dichloromethane (DCM)84.93250 mL-
Formaldehyde (37% solution in water)30.034.5 mL1.2
Sodium triacetoxyborohydride (STAB)211.9412.8 g1.3
Saturated aqueous sodium bicarbonate (NaHCO₃)-150 mL-
Brine-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.0420 g-

Protocol:

  • Dissolve the crude 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (10.1 g) in 250 mL of dichloromethane in a 500 mL round-bottom flask.

  • Add formaldehyde (4.5 mL of a 37% aqueous solution) to the mixture.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (12.8 g) in 50 mL of dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture over 20 minutes.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 150 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be purified by column chromatography.

Safety Precautions:

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.

PART 3: Conversion of the 2-Bromo Group to a Carboxylic Acid

Objective: To convert the 2-bromo substituent of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine into a carboxylic acid functionality.

Rationale: This transformation can be efficiently achieved via a halogen-metal exchange reaction followed by quenching with carbon dioxide (in the form of dry ice).[7] This method is a classic and reliable way to form C-C bonds and introduce a carboxylic acid group. An alternative route involves cyanation followed by hydrolysis.[5][8]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (assuming 80% yield from Step 2)Molar Equivalents
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine231.128.6 g1.0
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0616.4 mL1.1
Dry Ice (solid CO₂)44.01~50 gExcess
1 M Hydrochloric Acid (HCl)-As needed-
Diethyl ether74.12200 mL-
Ethanol46.0750 mL-

Protocol:

  • In a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 8.6 g of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in 200 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 16.4 mL of n-butyllithium (2.5 M in hexanes) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate container, crush approximately 50 g of dry ice into small pieces.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions. A vigorous reaction may occur.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure to a small volume.

  • Add 50 mL of ethanol to the residue, and cool the mixture in an ice bath to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Dry ice can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.

  • The reaction should be performed in a well-ventilated fume hood.

Summary of Results

StepProductExpected YieldPurity (Typical)
1. Pyridine Ring Reduction2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine85-95%>90% (crude)
2. N-Methylation2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine80-90%>95% (purified)
3. Carboxylation5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HCl60-75%>98%

Conclusion

The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of a key Edoxaban intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, from 2-Bromothiazolo[5,4-c]pyridine. The protocols have been designed with consideration for safety, efficiency, and the use of readily available reagents. This guide should serve as a valuable resource for researchers and professionals engaged in the synthesis of Edoxaban and related pharmaceutical compounds.

References

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. US8058440B2. (URL: )
  • The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. ResearchGate. (URL: [Link])

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ACS Publications. (URL: [Link])

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. (URL: [Link])

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. (URL: [Link])

  • Research Progress on the Synthesis of Edoxaban. Chinese Journal of Pharmaceuticals. (URL: [Link])

  • Eschweiler–Clarke reaction. Wikipedia. (URL: [Link])

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura coupling reactions involving 2-Bromothiazolo[5,4-c]pyridine. This fused heterocyclic motif is of significant interest in medicinal chemistry and materials science, and mastery of its functionalization is key to unlocking its potential. This document moves beyond a simple recitation of steps to provide the underlying scientific rationale for procedural choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.

Introduction: The Strategic Importance of Arylated Thiazolo[5,4-c]pyridines

The thiazolo[5,4-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of aryl and heteroaryl substituents at the 2-position via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for modulating the physicochemical and pharmacological properties of these compounds. This palladium-catalyzed carbon-carbon bond formation is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

However, the successful coupling of electron-deficient nitrogen-containing heterocycles such as 2-Bromothiazolo[5,4-c]pyridine presents unique challenges. These can include catalyst inhibition or deactivation by the Lewis basic nitrogen atoms and the propensity of heteroaryl boronic acids to undergo protodeboronation.[2] This guide will address these challenges and provide field-proven strategies for achieving high-yield and reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (2-Bromothiazolo[5,4-c]pyridine) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step in the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the Pd(II) complex. The base plays a critical role in activating the boronic acid, enhancing the nucleophilicity of the organic group.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex then couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Core Experimental Protocol: Suzuki Coupling of 2-Bromothiazolo[5,4-c]pyridine

This section provides a well-vetted starting protocol for the Suzuki coupling of 2-Bromothiazolo[5,4-c]pyridine with a generic arylboronic acid. It is crucial to note that optimization may be required for different boronic acid coupling partners.

Reagents and Materials
  • 2-Bromothiazolo[5,4-c]pyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask. If using a base that requires an aqueous solution, add the appropriate amount of degassed water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure 2-aryl-thiazolo[5,4-c]pyridine.[9]

Key Considerations and Optimization Strategies

The success of the Suzuki coupling of 2-Bromothiazolo[5,4-c]pyridine is highly dependent on the careful selection of the reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Guidance
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)A versatile and robust catalyst for many cross-coupling reactions.[7][9] Other catalysts such as Pd(PPh₃)₄ or palladacycles can also be effective. For challenging couplings, catalyst loading can be increased.
Ligand dppf (if not using a pre-formed complex)Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can be highly effective for coupling sterically hindered or electron-deficient substrates.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)The choice of base is critical. Stronger, non-nucleophilic bases are often preferred for challenging couplings. CsF can be effective in minimizing protodeboronation.[10]
Solvent 1,4-Dioxane or TolueneAprotic solvents are generally used. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and can accelerate the reaction. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[2]
Temperature 80-110 °CHigher temperatures generally lead to faster reaction rates. Microwave irradiation can significantly reduce reaction times and improve yields, particularly for difficult couplings.[6]
Boronic Acid Reagent Arylboronic acid or pinacol esterPinacol esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.[11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of base or solvent.Use a fresh batch of catalyst, increase the reaction temperature, screen different bases and solvents. Consider using a more active ligand.
Protodeboronation of Boronic Acid Presence of water, prolonged reaction time at high temperature.Use the corresponding boronic acid pinacol ester, employ anhydrous conditions, or use a milder base like CsF.[10][11]
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Thoroughly degas the reaction mixture, ensure a robust inert atmosphere, and use the minimum effective catalyst loading.
Catalyst Deactivation Coordination of the nitrogen atoms in the thiazolopyridine ring to the palladium center.The use of bulky ligands can mitigate this issue by sterically hindering the coordination of the heterocycle to the metal.[1]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Solvent Solvent Addition Setup->Solvent Degas Degassing (Vacuum/Inert Gas Cycles) Solvent->Degas React Reaction (Heating & Stirring) Degas->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A streamlined workflow for the Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-thiazolo[5,4-c]pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with the coupling of this electron-deficient heterocyclic system. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and exploration of this important class of molecules in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1893. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359–5363. Retrieved from [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Saha, A., & Ranu, B. C. (2012). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Tetrahedron Letters, 53(39), 5262-5265.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Delaney, C. P., Marron, D. P., Shved, A. S., Zare, R. N., Waymouth, R. M., & Denmark, S. E. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 144(10), 4345–4364. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., ... & Bosch, J. (2010). Synthesis of a tetrahydroimidazo [2', 1': 2, 3] thiazolo [5, 4-c] pyridine derivative with Met inhibitory activity. ARKIVOC: Online Journal of Organic Chemistry, 2010(3), 145-151.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications, (42), 4437-4439. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Ma, D., & Zhang, Y. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(2), 522-529. Retrieved from [Link]

  • Fyfe, J. W. B., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14236–14251. Retrieved from [Link]

  • Lelyukh, M. I., Zhurakhivska, L. R., & Ogurtsov, V. V. (2020). Recent advances in the synthesis of thiazolo [4, 5-b] pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(8), 947-950.
  • Yin, L., & Zhou, J. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 24(10), 1183-1188.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of the Serbian Chemical Society, 69(11), 945-950.
  • Chen, Y. H., & Sun, C. M. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 8, 1269–1275. Retrieved from [Link]

  • Reddit - r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Fyfe, J. W. B., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14236–14251.
  • Lee, H., Lee, J. H., Park, C. H., & Kim, Y. C. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 61(1), 291–303. Retrieved from [Link]

  • El-Hag Ali, G. A. M., Khalil, A., Ahmed, A. H. A., & El-Gaby, M. S. A. (2002). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo [3, 2-a] pyridine and thiazolo [3, 2-a][3][13] naphthyridine derivatives having two different aryl moieties. Acta Chimica Slovenica, 49(2), 365-376.

  • El-Gamal, M. I., Anbar, H. S., Al-Said, M. S., Abdel-Maksoud, M. S., & Oh, C. H. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 235–246. Retrieved from [Link]

  • Yang, S. W., Su, Y. X., & Sun, L. P. (2014). Palladium-Catalyzed Oxidative C—H/C—H Cross-Couplings of Thiazolo [5, 4-d] pyrimidine with Aromatic (Hetero) cycles. Tetrahedron, 70(34), 5173-5178.
  • Fyfe, J. W. B., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14236–14251.
  • Bellina, F., & Lessi, M. (2019). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 24(17), 3108. Retrieved from [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, L. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters, 28(1), 1-5.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • Škoch, K., Antala, J., Císařová, I., & Štěpnička, P. (2022). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 51(1), 221-233. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The successful incorporation of nitrogen-containing functional groups into complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thiazolo[5,4-c]pyridine core is a privileged motif in drug discovery, and the ability to forge C-N bonds at the 2-position opens a gateway to a diverse chemical space for lead optimization and the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial carbon-nitrogen bonds.[1][2] This guide provides a comprehensive overview, detailed protocols, and expert insights into the Buchwald-Hartwig amination of 2-Bromothiazolo[5,4-c]pyridine.

While direct literature precedent for the Buchwald-Hartwig amination of 2-Bromothiazolo[5,4-c]pyridine is limited, the principles established for other electron-deficient and coordinating heterocycles, such as bromopyridines and halothiazoles, provide a robust framework for developing a successful synthetic strategy.[3][4] The inherent challenges of heteroaromatic substrates, including potential catalyst inhibition by the nitrogen lone pairs, necessitate a careful selection of catalytic systems to achieve high efficiency and yield.[5]

Understanding the Catalytic Cycle: A Visual Guide

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' PdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]+X- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (2-Bromothiazolo[5,4-c]pyridine) to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final step, reductive elimination, yields the desired arylamine product and regenerates the active Pd(0) catalyst.[1][2]

Key Parameters for Success: A Deep Dive

The success of the Buchwald-Hartwig amination of 2-Bromothiazolo[5,4-c]pyridine hinges on the judicious selection of several key reaction parameters.

The Catalyst System: Palladium Pre-catalyst and Ligand

For electron-deficient and potentially coordinating heteroaromatic substrates, modern palladium pre-catalysts are often superior to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts offer greater air and moisture stability and ensure a more reliable initiation of the catalytic cycle.

Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps. For challenging substrates like 2-Bromothiazolo[5,4-c]pyridine, ligands from the Buchwald and Hartwig groups have demonstrated broad utility.

Recommended Catalyst Systems:

Catalyst/Ligand CombinationRationale
tBuBrettPhos Pd G3 Pre-catalyst This pre-catalyst incorporates a highly effective bulky biarylphosphine ligand known to facilitate the amination of a wide range of challenging heterocyclic bromides.[3][5]
RuPhos Pd G3 Pre-catalyst Another robust pre-catalyst with a sterically hindered and electron-rich ligand, often showing excellent performance with heteroaromatic substrates.
XPhos Pd G3 Pre-catalyst A versatile and widely used pre-catalyst that can be effective for a broad scope of C-N cross-coupling reactions.
The Base: A Critical Choice

The choice of base is critical for the deprotonation of the coordinated amine. Strong, non-nucleophilic bases are typically employed.

Recommended Bases:

BaseKey Considerations
Sodium tert-butoxide (NaOtBu) A strong, commonly used base that is effective in many Buchwald-Hartwig aminations. It is a good starting point for optimization.
Lithium bis(trimethylsilyl)amide (LiHMDS) A very strong, non-nucleophilic base that can be advantageous for less reactive amines or when milder reaction temperatures are desired. It can also offer better compatibility with base-sensitive functional groups.
Cesium Carbonate (Cs₂CO₃) A milder inorganic base that can be effective in some cases, particularly with more reactive coupling partners.
The Solvent: Influencing Reactivity and Solubility

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate. Anhydrous, de-gassed solvents are mandatory to prevent catalyst deactivation.

Recommended Solvents:

SolventProperties
Toluene A common, non-polar solvent for Buchwald-Hartwig reactions, often providing good results.
Dioxane A polar, aprotic solvent that can enhance the solubility of polar reactants and reagents.
tert-Butanol Can be used as a solvent or co-solvent and has been shown to be effective in many amination reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-Bromothiazolo[5,4-c]pyridine with a generic primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu)

  • Anhydrous, de-gassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv), the palladium pre-catalyst (0.01-0.05 equiv), and the base (1.5-2.0 equiv).

  • Reagent Addition: Add the anhydrous, de-gassed solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. A starting temperature of 80-110 °C is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminothiazolo[5,4-c]pyridine derivative.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure anhydrous and de-gassed conditions.
Insufficiently strong baseSwitch to a stronger base like LiHMDS.
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of Side Products Hydrodehalogenation of the starting materialUse a more sterically hindered ligand; lower the reaction temperature.
Homocoupling of the amineAdjust the stoichiometry of the reactants.
Difficulty in Purification Polar byproductsOptimize the work-up procedure; consider a different solvent system for chromatography.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminothiazolo[5,4-c]pyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery and development. The insights and procedures outlined in this guide provide a solid foundation for the successful application of this powerful cross-coupling reaction.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. [URL: https://www.researchgate.net/publication/286950280_Synthesis_and_characteristics_of_compact_condensed_system_2-aminothiazoloc_pyridine]
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [URL: https://pubmed.ncbi.nlm.nih.gov/24417646/]
  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol201334x]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985449/]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/068.shtm]
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [URL: https://pubmed.ncbi.nlm.nih.gov/25133917/]
  • Buchwald-Hartwig amination - YouTube. [URL: https://www.youtube.
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165609/]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125585/]
  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. [URL: https://neuroquantology.com/index.php/journal/article/view/88171]
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF. [URL: https://www.researchgate.net/publication/226871167_A_Single-Step_Preparation_of_Thiazolo54-bpyridine-_and_Thiazolo54-cpyridine_Derivatives_from_Chloronitropyridines_and_Thioamides_or_Thioureas]
  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165187/]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/190]
  • Thiazolo[5,4-c]pyridine | C6H4N2S | CID 14666228 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazolo_5_4-c_pyridine]
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4443621/]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28125029/]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319225/]
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587127/]
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6910129/]

Sources

Application Notes and Protocols: The 2-Bromothiazolo[5,4-c]pyridine Scaffold for Next-Generation c-KIT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the 2-Bromothiazolo[5,4-c]pyridine scaffold to design and synthesize novel inhibitors of the c-KIT receptor tyrosine kinase. This document outlines the therapeutic rationale, synthetic strategies, and detailed protocols for the biological evaluation of these compounds, with a focus on overcoming resistance to existing therapies.

Part 1: The Critical Role of c-KIT in Oncology and the Challenge of Acquired Resistance

The c-KIT receptor tyrosine kinase, encoded by the proto-oncogene c-kit, is a crucial regulator of cell proliferation, survival, and migration.[1][2][3] Dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various human cancers, most notably gastrointestinal stromal tumors (GIST), as well as certain types of leukemia, mast cell tumors, and malignant melanomas.[4][5] The binding of its ligand, stem cell factor (SCF), induces c-KIT dimerization and autophosphorylation, activating downstream signaling cascades such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for tumor growth and survival.[2][3]

The clinical success of tyrosine kinase inhibitors (TKIs) like imatinib, which target c-KIT, has revolutionized the treatment of GIST.[6] However, the long-term efficacy of these drugs is often limited by the development of acquired resistance, frequently through secondary mutations in the c-kit gene.[6][7] This necessitates the development of novel c-KIT inhibitors with distinct mechanisms of action or the ability to bind to and inhibit these mutated forms of the kinase.

The c-KIT Signaling Pathway: A Prime Target for Therapeutic Intervention

cKIT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor Dimerization Dimerization & Autophosphorylation cKIT->Dimerization SCF SCF Ligand SCF->cKIT PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Transcription->Proliferation workflow Scaffold 2-Bromothiazolo [5,4-c]pyridine Scaffold Synthesis Library Synthesis (Cross-Coupling) Scaffold->Synthesis Screening In Vitro Screening (Kinase & Cell Assays) Synthesis->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Synthesis Iterative Optimization InVivo In Vivo Studies (Xenograft Models) SAR->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A general workflow for developing c-KIT inhibitors.

Part 3: Synthetic Protocol for a Representative 2-Substituted Thiazolo[5,4-c]pyridine Derivative

This section provides a representative, step-by-step protocol for the synthesis of a 2-substituted thiazolo[5,4-c]pyridine derivative, a potential c-KIT inhibitor. The synthesis starts with the commercially available 2-bromothiazolo[5,4-c]pyridine and utilizes a Suzuki cross-coupling reaction to introduce a substituted phenyl ring at the 2-position.

Objective: To synthesize 2-(3-(trifluoromethyl)phenyl)thiazolo[5,4-c]pyridine.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine

  • (3-(Trifluoromethyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromothiazolo[5,4-c]pyridine (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2 M aqueous solution of Na2CO3. The solvent ratio of dioxane to water should be approximately 4:1.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(3-(trifluoromethyl)phenyl)thiazolo[5,4-c]pyridine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Protocols for In Vitro Evaluation of c-KIT Inhibitory Activity

Protocol 4.1: In Vitro c-KIT Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of the synthesized compounds against the c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing kinase buffer, poly(Glu, Tyr) substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant c-KIT kinase to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add [γ-³²P]ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats.

  • Washing: Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4.2: Cell-Based Proliferation Assay (GIST-T1 Cell Line)

This protocol measures the anti-proliferative effect of the synthesized compounds on the GIST-T1 human gastrointestinal stromal tumor cell line, which harbors an activating mutation in the c-kit gene.

Materials:

  • GIST-T1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed GIST-T1 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Part 5: Data Interpretation and Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical data for a series of 2-substituted thiazolo[5,4-c]pyridine derivatives to illustrate potential SAR trends.

Compound IDR Group at 2-positionc-KIT IC50 (nM)GIST-T1 GI50 (nM)
I-1 3-(Trifluoromethyl)phenyl85150
I-2 4-(Trifluoromethyl)phenyl120250
I-3 3-Methoxyphenyl250500
I-4 Phenyl500>1000
I-5 3-Aminophenyl75120
I-6 3-Acetamidophenyl90160

Analysis of Hypothetical SAR:

  • Electronic Effects: The presence of an electron-withdrawing group, such as a trifluoromethyl group, at the meta-position of the phenyl ring (Compound I-1 ) appears to be favorable for potent c-KIT inhibition compared to the para-position (Compound I-2 ) or an electron-donating group (Compound I-3 ). The unsubstituted phenyl ring (Compound I-4 ) shows the lowest potency.

  • Hydrogen Bonding: The introduction of a hydrogen bond donor, like the amino group in Compound I-5 , can enhance potency. This suggests a potential interaction with a specific residue in the c-KIT active site. Acetylation of this amine (Compound I-6 ) slightly reduces the activity, indicating that a primary amine might be optimal for this interaction.

These hypothetical SAR insights, guided by findings from the related thiazolo[5,4-b]pyridine series, can inform the next round of inhibitor design and optimization. [8]

Part 6: References

Sources

Application Notes and Protocols: The Strategic Use of 2-Bromothiazolo[5,4-c]pyridine in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PI3K Pathway and the Quest for Targeted Cancer Therapy

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of genes encoding key components like the p110α catalytic subunit (PIK3CA), is a hallmark of many human cancers.[1] This aberrant signaling promotes tumorigenesis and can lead to resistance against conventional cancer therapies. Consequently, the development of small molecule inhibitors that target the PI3K pathway has become a major focus in oncology drug discovery.[2]

A particularly promising structural motif in the design of these inhibitors is the thiazolopyridine scaffold.[3][4] This heterocyclic system serves as a bioisostere of purine, enabling it to effectively interact with the ATP-binding pocket of kinases.[4] Specifically, the thiazolo[5,4-c]pyridine core offers a versatile platform for synthetic elaboration, allowing for the precise placement of functional groups that can enhance potency and selectivity for different PI3K isoforms. This application note provides a detailed guide on the utilization of a key building block, 2-Bromothiazolo[5,4-c]pyridine , in the synthesis of a new class of potent PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the regulation of cell survival, growth, and proliferation. A simplified representation of this crucial pathway is depicted below.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1->Downstream

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Rationale for the Thiazolo[5,4-c]pyridine Scaffold

The thiazolo[5,4-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. Its design is often guided by the principle of bioisosterism, where it mimics the natural purine core of ATP. This structural similarity allows it to effectively compete with ATP for binding within the kinase hinge region. Key features that make this scaffold advantageous include:

  • Hinge-Binding Interactions: The nitrogen atoms within the pyridine and thiazole rings can form crucial hydrogen bonds with backbone residues of the kinase hinge region, a common feature observed in many kinase inhibitors.

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty upon binding and allows for a more defined orientation of appended substituents.

  • Vectors for Synthetic Elaboration: The 2-position of the thiazolo[5,4-c]pyridine ring, when functionalized with a bromine atom, provides a versatile handle for introducing a wide variety of substituents through well-established cross-coupling chemistries. This allows for the exploration of different "warheads" that can interact with specific pockets within the ATP-binding site, thereby tuning the inhibitor's potency and selectivity.

Synthetic Strategy: Leveraging Cross-Coupling Reactions

The synthesis of potent PI3K inhibitors from 2-Bromothiazolo[5,4-c]pyridine hinges on modern palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to constructing the final drug candidates. The two primary strategies employed are:

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds by coupling the 2-bromothiazolo[5,4-c]pyridine with various aryl or heteroaryl boronic acids or esters.[1][5] This allows for the introduction of substituted aromatic rings that can occupy the affinity pocket of the PI3K enzyme.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, coupling the 2-bromo-scaffold with a diverse range of primary or secondary amines.[6][7] This is particularly useful for installing moieties that can improve solubility, modulate pharmacokinetic properties, or form additional interactions within the binding site.

a Start 2-Bromothiazolo[5,4-c]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Product_Suzuki 2-(Aryl)thiazolo[5,4-c]pyridine (PI3K Inhibitor Core) Suzuki->Product_Suzuki Product_Buchwald 2-(Amino)thiazolo[5,4-c]pyridine (PI3K Inhibitor Core) Buchwald->Product_Buchwald

Caption: Key Synthetic Routes from 2-Bromothiazolo[5,4-c]pyridine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PI3K inhibitor candidates using 2-Bromothiazolo[5,4-c]pyridine. Researchers should note that specific reaction conditions may require optimization based on the nature of the coupling partners.

Protocol 1: Synthesis of 2-Aryl-thiazolo[5,4-c]pyridine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromothiazolo[5,4-c]pyridine with an arylboronic acid.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically maintained between 0.1 M and 0.5 M with respect to the 2-Bromothiazolo[5,4-c]pyridine.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-thiazolo[5,4-c]pyridine derivative.

Protocol 2: Synthesis of 2-Amino-thiazolo[5,4-c]pyridine Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of 2-Bromothiazolo[5,4-c]pyridine.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Sealed reaction tube or Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-Bromothiazolo[5,4-c]pyridine (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to a dry, sealed reaction tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target 2-amino-thiazolo[5,4-c]pyridine derivative.

Data Presentation: Inhibitory Activity of a Representative Compound

To illustrate the potential of this synthetic approach, a representative compound, (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (Apitolisib, GDC-0980) , a known PI3K/mTOR dual inhibitor with a related thienopyrimidine core, showcases the high potency achievable with these scaffolds.[8] While not directly synthesized from 2-Bromothiazolo[5,4-c]pyridine, its structure embodies the principles discussed.

Target IC₅₀ (nM)
PI3Kα5
PI3Kβ27
PI3Kδ7
PI3Kγ14
mTOR17 (Ki)

Table 1: In vitro inhibitory activity of Apitolisib (GDC-0980), a potent PI3K/mTOR inhibitor. Data sourced from Sutherlin, D.P., et al. (2011) and Wallin, J.J., et al. (2011).[8]

Conclusion and Future Directions

The 2-Bromothiazolo[5,4-c]pyridine scaffold is a highly valuable and versatile building block for the synthesis of novel PI3K inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust and modular platform for creating diverse libraries of compounds. This enables a systematic exploration of the structure-activity relationships required to optimize potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this application note offer a solid foundation for researchers in drug discovery to develop the next generation of targeted cancer therapeutics based on this privileged heterocyclic system.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

  • Radulescu, C., et al. (2011). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate.

  • Fruman, D.A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584.

  • Mayer, I.A., & Arteaga, C.L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28.
  • Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630.

  • BenchChem. (2025). The Thiazolopyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships.

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.

  • Anderson, K.W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.

  • Green, R.A., & Hartwig, J.F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.

  • Sutherlin, D.P., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7579-7587.

  • Wallin, J.J., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Molecular Cancer Therapeutics, 10(12), 2426-2436.
  • Selleck Chemicals. (n.d.). Apitolisib (GDC-0980).

  • Cayman Chemical. (n.d.). GDC-0980 (Apitolisib, RG7422, CAS Number: 1032754-93-0).

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 2-Bromothiazolo[5,4-c]pyridine-Based Chemical Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolopyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The thiazolopyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure and potential for diverse substitutions make it an ideal scaffold for developing targeted therapeutics. The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, enabling high-affinity interactions with various biological targets. Notably, derivatives of the thiazolo[5,4-c]pyridine and related isomers have demonstrated potent inhibitory activity against several protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3]

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology and immunology.[4] The aberrant activity of kinases is a hallmark of many diseases. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large chemical libraries to identify novel kinase inhibitors.[4][5]

This application note provides a detailed protocol for a high-throughput screening campaign designed to identify novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) from a chemical library based on the "2-Bromothiazolo[5,4-c]pyridine" scaffold. PI3Kα is a frequently mutated oncogene, making it a high-value target for cancer therapy.[1] The protocols and workflows described herein are designed to be robust, reproducible, and adaptable for screening other kinase targets.

Scientific Rationale: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms, demonstrating their potential to fit into the ATP-binding pocket of these enzymes.[1]

This screening campaign will utilize a homogenous, fluorescence-based assay to measure the activity of PI3Kα. The primary screen will identify "hits" from the 2-Bromothiazolo[5,4-c]pyridine library that inhibit PI3Kα activity. These initial hits will then be subjected to a series of secondary and counter-screening assays to confirm their activity, determine their potency (IC50), and assess their selectivity.

Experimental Design and Workflow

A multi-stage screening process is essential for identifying high-quality lead compounds. The overall workflow is designed to efficiently progress from a large number of initial compounds to a small set of validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Characterization Compound_Library 2-Bromothiazolo[5,4-c]pyridine Derivative Library Primary_HTS Primary HTS Assay (PI3Kα Activity) Compound_Library->Primary_HTS Hit_Identification Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Confirmation of Mechanism) Counter_Screen->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Potency Assay (p-AKT Levels) Selectivity_Profiling->Cell_Based_Assay Validated_Hits Validated Lead Compounds Cell_Based_Assay->Validated_Hits

Figure 1: High-Throughput Screening Cascade for PI3Kα Inhibitor Discovery.

Protocol 1: Primary High-Throughput Screening of PI3Kα

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for the primary screening of the 2-Bromothiazolo[5,4-c]pyridine derivative library against PI3Kα.

Assay Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The newly synthesized PIP3 is detected by a biotinylated PIP3-binding protein and a europium-labeled anti-tag antibody, which are brought into proximity, resulting in a FRET signal.

Materials and Reagents:

  • Enzyme: Recombinant human PI3Kα

  • Substrate: DiC8-PI(4,5)P2

  • Cofactor: ATP

  • Detection Reagents: Biotinylated PIP3-binding protein, Europium-labeled anti-tag antibody, Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT

  • Test Compounds: 2-Bromothiazolo[5,4-c]pyridine derivative library (10 mM in DMSO)

  • Control Inhibitor: Wortmannin (a known pan-PI3K inhibitor)

  • Plates: 384-well, low-volume, black plates

Step-by-Step Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (or DMSO for controls) into the wells of a 384-well assay plate.

    • This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include columns with a known inhibitor (Wortmannin) as a positive control and DMSO as a negative control.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in cold assay buffer containing PI3Kα and DiC8-PI(4,5)P2.

    • Dispense 2.5 µL of the master mix into each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection mix containing EDTA (to stop the reaction) and the TR-FRET detection reagents (biotinylated PIP3-binding protein, Eu-antibody, SA-APC).

    • Add 5 µL of the stop/detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Hit Identification:

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Determine Percent Inhibition:

    • Use the DMSO-only wells as the 0% inhibition control (high signal) and the Wortmannin-treated wells as the 100% inhibition control (low signal).

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Criteria: Compounds demonstrating >50% inhibition are considered primary hits and are selected for further validation.

Protocol 2: Dose-Response and IC50 Determination

This protocol is used to confirm the activity of primary hits and determine their potency (IC50 value).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each primary hit compound in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration into a 384-well plate.

  • Assay Performance: Follow the same procedure as the primary HTS assay (Protocol 1).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Hit Rate Percentage of compounds from the library identified as primary hits.0.5 - 2%

Protocol 3: Cell-Based Assay for Target Engagement

To confirm that the identified hits are active in a cellular context, a cell-based assay measuring the phosphorylation of AKT (a downstream target of PI3K) is performed.

Assay Principle: This is an immunoassay that detects endogenous levels of phosphorylated AKT (p-AKT) at Ser473 in a cell line with a constitutively active PI3K pathway (e.g., MCF-7 breast cancer cells).

Step-by-Step Procedure:

  • Cell Plating: Seed MCF-7 cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations for 2 hours.

  • Cell Lysis: Lyse the cells to release the proteins.

  • p-AKT Detection: Use a homogenous assay kit (e.g., AlphaLISA or HTRF) to quantify the levels of p-AKT (Ser473) relative to total AKT.

  • Data Analysis: Determine the IC50 values for the inhibition of AKT phosphorylation.

Interpreting the Results: From Hits to Leads

The goal of this screening cascade is to identify compounds with the following characteristics:

  • Potent Activity: Low nanomolar to micromolar IC50 values in both biochemical and cell-based assays.

  • Confirmed Mechanism: Activity is confirmed in an orthogonal assay, and the compound does not interfere with the primary assay format.

  • Selectivity: The compound shows selectivity for PI3Kα over other related kinases.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Phosphorylation (Ser473) Inhibitor 2-Bromothiazolo[5,4-c]pyridine Derivative (Hit Compound) Inhibitor->PI3K Inhibition

Figure 2: The PI3K/AKT Signaling Pathway and the Point of Inhibition.

Conclusion

The 2-Bromothiazolo[5,4-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The HTS protocols detailed in this application note provide a robust framework for identifying and validating potent and selective PI3Kα inhibitors from a derivative library. This systematic approach, combining biochemical and cell-based assays, is crucial for the successful progression of hit compounds into lead optimization and preclinical development programs. The adaptability of these methods also allows for their application in screening campaigns against other high-value kinase targets.

References

  • Apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9).
  • Arts, K., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 25(19), 4567. Available at: [Link]

  • Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. Available at: [Link]

  • Bialkowska, A., et al. (2017). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current medicinal chemistry, 24(11), 1098–1117. Available at: [Link]

  • BenchChem. (2025). Application Note: High-Throughput Screening of 5-Hydroxy-2-(thiophen-3-YL)pyridine Derivatives for Kinase Inhibition.
  • El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Heliyon, 9(12), e22744. Available at: [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. Available at: [Link]

  • Park, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(3), 268. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-24. Available at: [Link]

  • Hegazy, G. H., et al. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 13(30), 20986–21005. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Thiazolo[5,4-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-c]pyridine core is a significant "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anticoagulant properties.[1][2][3] Its unique electronic and structural characteristics make it a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of key strategies for the functionalization of the thiazolo[5,4-c]pyridine ring system. We delve into the rationale behind common synthetic pathways, offer detailed, field-tested protocols for core reactions, and present data to guide researchers in their synthetic endeavors. The focus is on providing actionable insights that bridge theoretical chemistry with practical laboratory application.

The Thiazolo[5,4-c]pyridine Scaffold: An Overview

The thiazolo[5,4-c]pyridine system is a fused bicyclic heterocycle containing both a pyridine and a thiazole ring.[4] This fusion imparts a rigid, planar structure with a distinct distribution of electron density, creating multiple sites for targeted chemical modification. Understanding the reactivity at each position is crucial for designing effective synthetic strategies.

Below is the core structure with standard IUPAC numbering, which will be referenced throughout this guide.

Figure 1: Core structure and numbering of the thiazolo[5,4-c]pyridine ring system.

General Synthetic Workflow: From Precursors to Functionalized Derivatives

The functionalization of the thiazolo[5,4-c]pyridine scaffold typically follows a multi-stage process. It begins with the construction of the core bicyclic system from appropriate pyridine precursors, followed by the introduction of key functional groups (e.g., halogens) that serve as handles for diversification through cross-coupling or other substitution reactions.

G start Substituted Pyridine Precursor core_synthesis Core Scaffold Synthesis (e.g., Cyclization) start->core_synthesis Thioamides, Thioureas activation Scaffold Activation (e.g., Halogenation) core_synthesis->activation e.g., CuBr2, NBS diversification Diversification Reactions (e.g., Suzuki Coupling, C-H Activation) activation->diversification Boronic Acids, Amines, etc. end Functionalized Derivatives Library diversification->end

Figure 2: A generalized workflow for the synthesis and functionalization of thiazolo[5,4-c]pyridines.

Key Functionalization Protocols

This section details protocols for common and effective functionalization strategies. The causality behind reagent choice and reaction conditions is explained to empower researchers to adapt these methods.

Synthesis of the 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Core via Gewald Reaction

The Gewald reaction is a robust multicomponent reaction for synthesizing substituted aminothiophenes, which can be adapted for the construction of the hydrogenated thiazolo[5,4-c]pyridine core. This approach is valuable for building a saturated pyridine ring, which is a common feature in many bioactive molecules.

Rationale: This one-pot reaction efficiently assembles the core from simple starting materials. The use of a base like morpholine or piperidine is critical as it catalyzes both the initial Knoevenagel condensation and the subsequent cyclization of the sulfur adduct.

Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carbonitrile

  • Materials:

    • N-Boc-4-piperidone

    • Malononitrile

    • Elemental Sulfur (S₈)

    • Morpholine

    • Ethanol (absolute)

    • Standard glassware for reflux

  • Procedure:

    • To a 250 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), malononitrile (3.32 g, 50.2 mmol), and elemental sulfur (1.61 g, 50.2 mmol) in absolute ethanol (100 mL).

    • Add morpholine (4.4 mL, 50.2 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting solid precipitate by vacuum filtration, washing with cold ethanol (2 x 20 mL).

    • The crude product can be recrystallized from ethanol or purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the amino protons (a broad singlet) and the aliphatic protons of the piperidine ring.

    • HRMS (High-Resolution Mass Spectrometry): Calculate the expected m/z for C₁₂H₁₆N₄OS and compare with the experimental value.

Halogenation: Creating a Handle for Cross-Coupling

Introducing a halogen, typically bromine, onto the thiazolo[5,4-c]pyridine scaffold is a crucial step for enabling subsequent diversification via metal-catalyzed cross-coupling reactions. The 2-position of the thiazole ring is a common site for such modifications.

Rationale: A Sandmeyer-type reaction using a copper(II) bromide (CuBr₂) and an alkyl nitrite (e.g., tert-butyl nitrite) is an effective method to convert a 2-amino group into a 2-bromo group.[5] The alkyl nitrite generates a diazonium salt in situ, which is then displaced by the bromide from the copper salt. This method is often preferred for its mild conditions and good yields.

Protocol: Bromination of 2-Aminothiazolo[5,4-c]pyridine

  • Materials:

    • 2-Aminothiazolo[5,4-c]pyridine derivative

    • Copper(II) Bromide (CuBr₂)

    • tert-Butyl nitrite

    • Acetonitrile (CH₃CN)

    • Standard Schlenk line or inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr₂ (1.5 eq.) and anhydrous acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Add tert-butyl nitrite (1.2 eq.) dropwise to the stirred suspension.

    • In a separate flask, dissolve the 2-aminothiazolo[5,4-c]pyridine derivative (1.0 eq.) in anhydrous acetonitrile.

    • Add the solution of the amine dropwise to the cold CuBr₂/t-BuONO mixture over 20-30 minutes. Gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.

    • Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, appropriate solvent system) to obtain the 2-bromothiazolo[5,4-c]pyridine.[5]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the halogenated thiazolo[5,4-c]pyridine and a boronic acid or ester derivative. This reaction is instrumental in creating libraries of compounds with diverse aryl or heteroaryl substituents.[6][7]

Rationale: The reaction is catalyzed by a Palladium(0) complex, which undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired coupled product is formed, and the Pd(0) catalyst is regenerated. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the reaction.[7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R1-X (Thiazolopyridine-Br) pd2_complex R1-Pd(II)L2-X (Intermediate) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R2-B(OR)2 (Boronic Acid/Ester) + Base pd2_complex2 R1-Pd(II)L2-R2 (Intermediate) transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 R1-R2 (Coupled Product)

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 2-Bromothiazolo[5,4-c]pyridine with Phenylboronic Acid

  • Materials:

    • 2-Bromothiazolo[5,4-c]pyridine derivative (1.0 eq.)

    • Phenylboronic acid (1.2-1.5 eq.)

    • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.03-0.05 eq.)

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

    • Inert atmosphere setup

  • Procedure:

    • To a Schlenk flask, add the 2-bromothiazolo[5,4-c]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent mixture (1,4-Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.[5]

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 2-phenylthiazolo[5,4-c]pyridine product.

Data Summary and Comparison

Effective functionalization requires choosing the right conditions. The table below summarizes typical conditions and expected outcomes for the Suzuki-Miyaura cross-coupling reaction with various boronic acids.

Entry Boronic Acid (R-B(OH)₂) Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O10070-85[5]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O10075-90[5]
33-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (5%)Na₂CO₃DME/H₂O9060-75[6]
42-Thiopheneboronic acidPd(dppf)Cl₂ (10%)Na₃PO₄Dioxane8055-70[7]
5Pyridine-3-boronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/EtOH11050-65N/A

Note: Yields are typical and can vary based on the specific substrate and reaction scale. DME = Dimethoxyethane.

Conclusion and Future Outlook

The functionalization of the thiazolo[5,4-c]pyridine ring system is a dynamic field driven by the quest for novel therapeutics. The protocols outlined in this guide for core synthesis, halogenation, and Suzuki-Miyaura cross-coupling represent fundamental and reliable methods for creating diverse molecular libraries. Mastery of these techniques allows researchers to systematically explore the structure-activity relationships of this important scaffold. Future research will likely focus on developing more efficient C-H activation strategies to bypass the need for pre-functionalization with halogens, further streamlining the synthesis of these valuable compounds.

References

  • El-Ablack, F. Z., et al. "Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside". Semantic Scholar. (Source)
  • ResearchGate. "Synthesis of thiazolo pyridine".
  • Ghoneim, A. M., et al. "Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py - Taylor & Francis Online". Taylor & Francis Online, 2021. [Link]

  • Wang, Y., et al. "Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives". ACS Omega, 2020. [Link]

  • Kim, H., et al. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". PMC, 2021. [Link]

  • Amat, M., et al. "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity". ResearchGate, 2010. [Link]

  • Zhang, H., et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors". PubMed Central, 2020. [Link]

  • El-Ablack, F. Z., et al. "Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives". Acta Scientific, 2022. [Link]

  • Lesyk, R., et al. "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents". MDPI, 2022. [Link]

  • PubChem. "Thiazolo[5,4-c]pyridine". PubChem. [Link]

  • Sanchez, A., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters". ResearchGate, 2023. [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Bromothiazolo[5,4-c]pyridine in Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiazolo[5,4-c]pyridine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for drug discovery. The design of small molecule inhibitors that can exquisitely differentiate between the highly conserved ATP-binding sites of over 500 human kinases is a formidable challenge. Success hinges on the identification and exploitation of "privileged scaffolds" – core molecular frameworks that provide a desirable orientation of substituents to engage with key regions of the kinase active site.

The thiazolo[5,4-c]pyridine core has emerged as such a privileged scaffold. Its fused heterocyclic structure offers a rigid framework with a unique arrangement of hydrogen bond donors and acceptors, making it an excellent bioisostere for endogenous purines. This inherent characteristic facilitates its interaction with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. Furthermore, the strategic placement of a bromine atom at the 2-position of the thiazolo[5,4-c]pyridine ring system creates a versatile chemical handle for the introduction of diverse chemical moieties through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive guide for researchers, providing the rationale, detailed protocols, and strategic considerations for leveraging 2-Bromothiazolo[5,4-c]pyridine in the design and synthesis of next-generation kinase inhibitors.

Rationale for Employing 2-Bromothiazolo[5,4-c]pyridine in Kinase Inhibitor Design

The decision to employ the 2-Bromothiazolo[5,4-c]pyridine scaffold is underpinned by sound medicinal chemistry principles. The thiazolopyridine core itself is a bioisostere of purine, granting it favorable interactions with the kinase hinge region. The strategic placement of the bromine atom at the 2-position is what truly unlocks the potential of this scaffold. This bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This chemical tractability allows for the systematic and efficient generation of libraries of analogues with diverse substituents at this key position.

The substituents introduced at the 2-position can be designed to probe different regions of the ATP-binding site, including the solvent-exposed region and deeper hydrophobic pockets. This targeted diversification is crucial for achieving both high potency and selectivity for the desired kinase target. For instance, the introduction of aryl or heteroaryl groups via Suzuki coupling can lead to interactions with the hydrophobic region, while the installation of substituted amines through Buchwald-Hartwig amination can form additional hydrogen bonds or ionic interactions, significantly enhancing binding affinity and selectivity.

The following diagram illustrates the general strategy for diversifying the 2-Bromothiazolo[5,4-c]pyridine scaffold to generate a library of potential kinase inhibitors.

G cluster_0 Core Scaffold cluster_1 Diversification Strategies cluster_2 Resulting Library cluster_3 Screening & Optimization 2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine Suzuki Coupling Suzuki Coupling 2-Bromothiazolo[5,4-c]pyridine->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Bromothiazolo[5,4-c]pyridine->Buchwald-Hartwig Amination 2-Aryl/Heteroaryl Derivatives 2-Aryl/Heteroaryl Derivatives Suzuki Coupling->2-Aryl/Heteroaryl Derivatives 2-Amino Derivatives 2-Amino Derivatives Buchwald-Hartwig Amination->2-Amino Derivatives Kinase Assays Kinase Assays 2-Aryl/Heteroaryl Derivatives->Kinase Assays 2-Amino Derivatives->Kinase Assays SAR Studies SAR Studies Kinase Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Kinase inhibitor discovery workflow using 2-Bromothiazolo[5,4-c]pyridine.

Experimental Protocols

Protocol 1: Synthesis of the 2-Bromothiazolo[5,4-c]pyridine Core

The synthesis of the 2-Bromothiazolo[5,4-c]pyridine core is a critical first step. While various synthetic routes to thiazolopyridine isomers have been reported, a common approach involves the cyclization of a substituted aminopyridine precursor. For the specific thiazolo[5,4-c]pyridine isomer, a multi-step synthesis starting from commercially available pyridine derivatives is typically employed. A representative, albeit challenging, synthesis of a related tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity has been documented, highlighting the feasibility of constructing this heterocyclic system.[1]

A general conceptual pathway to the related thiazolo[5,4-b]pyridine scaffold, which can be adapted, involves the reaction of an appropriately substituted aminopyridine with a thiocyanating agent, followed by cyclization. For example, a synthetic route to a bromothiazolo[5,4-b]pyridine derivative started with 2,4-dichloro-3-nitropyridine.[2]

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is invaluable for introducing aryl and heteroaryl moieties at the 2-position of the thiazolo[5,4-c]pyridine scaffold.

Objective: To synthesize a library of 2-aryl/heteroaryl-thiazolo[5,4-c]pyridine derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

Procedure:

  • To a dry Schlenk flask, add 2-Bromothiazolo[5,4-c]pyridine, the corresponding boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted thiazolo[5,4-c]pyridine derivative.

Causality Behind Choices: The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. For electron-deficient heteroaryl bromides, more electron-rich phosphine ligands can be beneficial. The base is crucial for the transmetalation step, and its strength can influence the reaction rate and yield.

Protocol 3: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the scaffold.

Objective: To synthesize a library of 2-amino-thiazolo[5,4-c]pyridine derivatives to explore hydrogen bonding and other interactions within the kinase active site.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (0.02 - 0.1 eq)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add 2-Bromothiazolo[5,4-c]pyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (4-24 hours). Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validation: The success of both coupling reactions should be confirmed by NMR and mass spectrometry to ensure the correct structure and purity of the synthesized analogues before proceeding to biological evaluation.

Biological Evaluation: A Stepwise Approach

The following workflow outlines a typical screening cascade for novel kinase inhibitors derived from the 2-Bromothiazolo[5,4-c]pyridine scaffold.

G A Primary Screening: In Vitro Kinase Assay B Secondary Screening: Cellular Assays A->B Active Compounds C Selectivity Profiling: Kinome Scan B->C Potent Hits D Mechanism of Action: Western Blotting C->D Selective Hits E Lead Optimization D->E Validated Leads

Sources

Synthetic Routes to 2-Bromothiazolo[5,4-c]pyridine Analogues: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold

The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a wide range of biologically active molecules. Analogues of this scaffold have demonstrated potent inhibitory activity against various kinases, making them attractive candidates for the development of novel therapeutics for cancer and other diseases. The 2-bromo-substituted variant, in particular, serves as a versatile synthetic intermediate, enabling the introduction of diverse functionalities at this position through modern cross-coupling methodologies. This guide provides a comprehensive overview of the primary synthetic strategies to access 2-bromothiazolo[5,4-c]pyridine and its analogues, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Thiazolo[5,4-c]pyridine Core

Two principal retrosynthetic disconnections dominate the landscape of thiazolo[5,4-c]pyridine synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Route A: Construction of the Thiazole Ring onto a Pre-functionalized Pyridine

This convergent approach commences with a suitably substituted 3-aminopyridine derivative, upon which the thiazole ring is constructed. This strategy is highly effective for introducing diversity on the pyridine moiety at an early stage.

Route B: The Hantzsch Thiazole Synthesis

A classic and robust method, the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In the context of thiazolo[5,4-c]pyridines, this typically involves a 3-amino-4-halopyridine as the α-amino halide equivalent, which cyclizes with a thiocyanate source.

G cluster_0 Synthetic Strategies cluster_A Route A cluster_B Route B Thiazolo[5,4-c]pyridine Core Thiazolo[5,4-c]pyridine Core Diverse Analogues Diverse Analogues Thiazolo[5,4-c]pyridine Core->Diverse Analogues Functionalization 3-Aminopyridine Precursor 3-Aminopyridine Precursor 2-Aminothiazolo[5,4-c]pyridine 2-Aminothiazolo[5,4-c]pyridine 3-Aminopyridine Precursor->2-Aminothiazolo[5,4-c]pyridine Thiazole Ring Formation 2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine 2-Aminothiazolo[5,4-c]pyridine->2-Bromothiazolo[5,4-c]pyridine Sandmeyer Bromination 3-Amino-4-halopyridine 3-Amino-4-halopyridine 3-Amino-4-halopyridine->Thiazolo[5,4-c]pyridine Core Hantzsch Synthesis

Caption: Overview of Synthetic Strategies.

Route A: Stepwise Construction and Functionalization

This route offers excellent control over the substitution pattern of the final products. The key steps involve the formation of the 2-aminothiazolo[5,4-c]pyridine intermediate followed by its conversion to the 2-bromo derivative.

Protocol 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine

The synthesis of the 2-aminothiazolo[5,4-c]pyridine core is a critical step in this route. While various methods exist, a common approach involves the reaction of a 3-amino-4-chloropyridine with potassium thiocyanate.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add potassium thiocyanate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or polar protic solvents like ethanol are chosen to dissolve the reactants and facilitate the nucleophilic attack of the thiocyanate ion.

  • Reagent: Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms required for the formation of the thiazole ring.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the cyclization reaction.

Protocol 2: Sandmeyer Bromination of 2-Aminothiazolo[5,4-c]pyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[2][3][4] This protocol details the specific application to 2-aminothiazolo[5,4-c]pyridine.

Experimental Protocol:

  • Diazotization: Suspend 2-aminothiazolo[5,4-c]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. To this solution, add the freshly prepared diazonium salt solution portion-wise at 0-5 °C.

  • Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases. Cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-bromothiazolo[5,4-c]pyridine.

Causality of Experimental Choices:

  • Diazotization Conditions: The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.[3] An excess of acid is used to maintain a low pH and prevent unwanted side reactions.

  • Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the formation of an aryl radical and subsequent reaction with the bromide ion.[4]

G cluster_protocol2 Sandmeyer Bromination Workflow 2-Aminothiazolo[5,4-c]pyridine 2-Aminothiazolo[5,4-c]pyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Aminothiazolo[5,4-c]pyridine->Diazonium Salt Intermediate 1. Diazotization (NaNO₂, HBr, 0-5 °C) 2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine Diazonium Salt Intermediate->2-Bromothiazolo[5,4-c]pyridine 2. Sandmeyer Reaction (CuBr, HBr)

Caption: Sandmeyer Bromination Workflow.

Route B: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a powerful one-pot method for the construction of the thiazole ring.[5][6] For the synthesis of the thiazolo[5,4-c]pyridine scaffold, this typically involves the reaction of a 3-amino-4-halopyridine with a source of thiocyanate.

Protocol 3: Hantzsch Synthesis of 2-Aminothiazolo[5,4-c]pyridine

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Initiation: Add an aqueous solution of sodium thiocyanate (NaSCN, 1.2 eq) to the solution of the aminopyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary depending on the reactivity of the substrate.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.

Causality of Experimental Choices:

  • α-Amino Halide Equivalent: The 3-amino-4-halopyridine serves as the α-amino halide precursor, which is a key component in the Hantzsch synthesis.

  • Thiocyanate Source: Sodium thiocyanate provides the necessary sulfur and nitrogen atoms for the formation of the 2-aminothiazole ring.

Diversification of the 2-Bromothiazolo[5,4-c]pyridine Scaffold

The true synthetic utility of 2-bromothiazolo[5,4-c]pyridine lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromothiazolo[5,4-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or its pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O9092
3Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O11078
Protocol 5: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromothiazolo[5,4-c]pyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Solvent: If a co-solvent is needed, a degassed solvent like THF or DMF can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Protocol 6: Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amines at the 2-position.[13][14]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromothiazolo[5,4-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture in a sealed tube at a temperature ranging from 80 to 120 °C.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

G cluster_diversification Diversification via Cross-Coupling 2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine Aryl/Heteroaryl Analogues Aryl/Heteroaryl Analogues 2-Bromothiazolo[5,4-c]pyridine->Aryl/Heteroaryl Analogues Suzuki-Miyaura (ArB(OH)₂, Pd cat.) Alkynyl Analogues Alkynyl Analogues 2-Bromothiazolo[5,4-c]pyridine->Alkynyl Analogues Sonogashira (R-C≡CH, Pd/Cu cat.) Amino Analogues Amino Analogues 2-Bromothiazolo[5,4-c]pyridine->Amino Analogues Buchwald-Hartwig (R₂NH, Pd cat.)

Caption: Diversification of the 2-Bromo Intermediate.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 2-bromothiazolo[5,4-c]pyridine and a diverse array of its analogues. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, researchers can efficiently access these valuable compounds for further investigation in drug discovery and materials science. The versatility of the 2-bromo intermediate, coupled with the power of modern cross-coupling chemistry, opens up a vast chemical space for the exploration of novel thiazolo[5,4-c]pyridine derivatives with tailored properties.

References

  • Venkat Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Neagoe, M., et al. (2010). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 61(9), 864-867. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 53(5), 1546-1552. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Karimi-Jaberi, Z., et al. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(26), 14937-14944. [Link]

  • Siméon, F. G. F., et al. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 76(15), 6187-6193. [Link]

  • Liberto, E. J. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Bach, T., & Hehn, J. P. (2011). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Synthesis, 2011(15), 2417-2426. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Bisht, R., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3260. [Link]

  • Abdel-Aziz, M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 882. [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc, 2010(3), 145-151. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Molnár, Á., & Papp, G. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron, 66(32), 6091-6097. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Kumar, A., & Kumar, V. (2015). Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [Link]

  • Moran, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 875-879. [Link]

  • Wang, C., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 8(1), 1-10. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tay, J. H., & Chien, T. H. (2013). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 54(38), 5225-5227. [Link]

  • Tay, J. H., & Chien, T. H. (2013). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromothiazolo[5,4-c]pyridine via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sandmeyer reaction for the specific synthesis of 2-Bromothiazolo[5,4-c]pyridine. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Introduction: Why the Sandmeyer Reaction for 2-Bromothiazolo[5,4-c]pyridine?

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of various therapeutic agents. The introduction of a bromine atom at the 2-position via the Sandmeyer reaction is a crucial synthetic step, transforming the readily available 2-amino precursor into a versatile intermediate for further functionalization through cross-coupling reactions. While classic, the Sandmeyer reaction is notorious for its sensitivity to reaction conditions, particularly with electron-rich heterocyclic amines. This guide provides a robust framework for navigating these challenges.

The overall transformation is a two-stage, one-pot process:

  • Diazotization: The conversion of the primary aromatic amine, 2-aminothiazolo[5,4-c]pyridine, into a reactive diazonium salt using nitrous acid at low temperatures.

  • Copper-Catalyzed Bromination: The substitution of the diazonium group with a bromide atom, mediated by a copper(I) bromide catalyst.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction A 2-Aminothiazolo[5,4-c]pyridine B Arenediazonium Salt (Ar-N₂⁺) A->B NaNO₂, HBr 0-5 °C C 2-Bromothiazolo[5,4-c]pyridine B->C CuBr N₂ gas evolved G Start Low / No Yield Q1 Is Diazotization Complete? (Starch-Iodide Test) Start->Q1 Q2 Was Temp < 5°C Throughout Diazotization? Q1->Q2 Yes Sol1 Action: - Use fresh NaNO₂ - Ensure sufficient acid - Add NaNO₂ portionwise Q1->Sol1 No Q3 Is CuBr Catalyst White/Colorless? Q2->Q3 Yes Sol2 Action: - Use ice-salt bath - Monitor internal temp - Use diazonium salt immediately Q2->Sol2 No Sol3 Action: - Use fresh CuBr - Purify green/blue CuBr Q3->Sol3 No End Yield Optimized Q3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for low yield.

Q2: The reaction produced a dark, tarry substance instead of a clean product. What happened?
  • Expert Analysis: Tar formation is a classic sign of uncontrolled decomposition and polymerization. The aryl radical and cation intermediates generated during the Sandmeyer reaction are extremely reactive. If not efficiently trapped by the bromide, they can initiate polymerization or other side reactions, leading to an intractable mixture.

  • Troubleshooting Steps:

    • Control the Addition Rate: The cold diazonium salt solution should be added slowly to the CuBr solution. A rapid addition can cause a sudden, exothermic evolution of nitrogen gas, leading to a temperature spike and uncontrolled decomposition.

    • Ensure Efficient Stirring: Vigorous stirring is essential to maintain thermal homogeneity and ensure the diazonium salt reacts with the catalyst as soon as it is introduced.

    • Consider an Alternative Diazotizing Agent: For particularly sensitive heterocyclic amines, aqueous diazotization can be too harsh. A milder, non-aqueous approach using an organic nitrite, such as tert-butyl nitrite (tBuONO) or isoamyl nitrite, in a solvent like acetonitrile or dibromomethane can provide a cleaner reaction. [1]

Q3: What are the essential safety precautions for this reaction?
  • Expert Analysis: The Sandmeyer reaction involves significant and non-obvious hazards. Adherence to safety protocols is non-negotiable.

  • Mandatory Safety Protocols:

    • Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate violently. [2][3][4]NEVER attempt to isolate the diazonium salt intermediate. The entire procedure is designed to keep it in a cold, dilute solution at all times.

    • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reaction vessel must be adequately vented (e.g., using a bubbler) to prevent a dangerous pressure buildup.

    • Thermal Runaway: The decomposition of diazonium salts is highly exothermic. A failure in cooling can lead to a thermal runaway, causing the reaction to boil over and release toxic fumes. Always have a larger secondary container with an ice bath ready.

    • Quenching: At the end of the reaction, it is crucial to quench any residual diazonium salt. This can be done by warming the reaction mixture gently to ensure all the salt has decomposed or by adding a mild reducing agent.

In-Depth Mechanism: The "Why" Behind the Protocol

Understanding the mechanism provides the rationale for the strict reaction parameters.

The reaction proceeds in two main phases:

  • Formation of the Diazonium Salt: In a strong acid, sodium nitrite is converted to nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair on the nitrogen of the 2-amino group attacks the nitrosonium ion. A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to yield the stable N-N triple bond of the arenediazonium ion. [5][3]

  • The Sandmeyer Catalytic Cycle: This is a radical-mediated process.

    • Step 1 (Initiation): A single electron is transferred from copper(I) bromide to the diazonium salt. This reduces the diazonium ion and cleaves the C-N bond.

    • Step 2 (Propagation): This cleavage releases a molecule of nitrogen gas (a thermodynamically highly favorable process) and generates an aryl radical. The copper is oxidized to a Cu(II) species.

    • Step 3 (Product Formation): The aryl radical abstracts a bromine atom from the [CuBr₂] species to form the final product, 2-Bromothiazolo[5,4-c]pyridine, and regenerates the copper(I) catalyst, allowing the cycle to continue. [6][7]

Experimental Protocol: Synthesis of 2-Bromothiazolo[5,4-c]pyridine

This protocol is a baseline and may require optimization based on your specific laboratory conditions and substrate purity.

Reagents & Equipment:

  • 2-Aminothiazolo[5,4-c]pyridine

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, thermometer, addition funnel, magnetic stirrer

  • Ice-salt bath

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a thermometer and magnetic stirrer, dissolve 2-aminothiazolo[5,4-c]pyridine (1.0 eq) in 48% HBr.

    • Cool the mixture to 0 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise (or in very small portions if solid) to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C .

    • After the addition is complete, stir the resulting solution at 0-5 °C for an additional 20-30 minutes. This is your cold diazonium salt solution.

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution or suspension of CuBr (1.2 eq) in 48% HBr. Cool this mixture to 0 °C.

    • Slowly, via an addition funnel, add the cold diazonium salt solution to the stirred CuBr mixture.

    • Vigorous bubbling (N₂ evolution) should be observed. Control the addition rate to keep the foaming manageable.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically a dark solid or oil. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-Bromothiazolo[5,4-c]pyridine.

Table of Key Parameters
ParameterRecommended ConditionRationale & Expert Insight
Temperature (Diazotization) 0–5 °CCRITICAL. Prevents premature decomposition and formation of phenolic impurities. [2]
Temperature (Sandmeyer) 0 °C to Room Temp.Controls the rate of N₂ evolution, preventing thermal runaway and tar formation.
Acid 48% HBrServes as both the diazotization medium and the bromide source for the final product.
NaNO₂ Stoichiometry 1.05–1.1 equivalentsA slight excess ensures complete reaction of the amine. Test with starch-iodide paper.
CuBr Stoichiometry 1.0–1.2 equivalentsWhile catalytic, using a stoichiometric amount often improves yields for less reactive substrates.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Malik, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Abdelriheem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Guerrini, G., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Gaina, L., & Gaina, C. (2011). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Reddit. (n.d.). Queston regarding the Sandmeyer Reaction. r/OrganicChemistry. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Bromothiazolo[5,4-c]pyridine, which is typically prepared from 2-aminothiazolo[5,4-c]pyridine via a Sandmeyer-type reaction.

Issue 1: Low or No Yield of 2-Bromothiazolo[5,4-c]pyridine

Question: I am attempting to synthesize 2-Bromothiazolo[5,4-c]pyridine from 2-aminothiazolo[5,4-c]pyridine using a Sandmeyer reaction, but I am getting a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer:

A low or non-existent yield in the Sandmeyer reaction for this synthesis can often be attributed to several critical factors, primarily related to the diazotization of the starting material and the subsequent copper-catalyzed bromination.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 2-aminothiazolo[5,4-c]pyridine is the crucial first step. If this step is inefficient, the subsequent bromination will be compromised.

    • Solution: Ensure your reaction is conducted at a low temperature, typically between 0°C and 5°C, to maintain the stability of the diazonium salt. The choice of diazotizing agent is also critical. While sodium nitrite with a strong acid is traditional, organic nitrites like tert-butyl nitrite or isoamyl nitrite can offer better solubility and milder reaction conditions.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the bromide is introduced.

    • Solution: Prepare the diazonium salt in situ and use it immediately in the subsequent bromination step. Avoid isolating the diazonium salt intermediate.

  • Suboptimal Copper Catalyst: The choice and quality of the copper catalyst are paramount for a successful Sandmeyer reaction.[2][3]

    • Solution: While copper(II) bromide (CuBr₂) has been reported, copper(I) bromide (CuBr) is often more effective as it initiates the radical mechanism through a single electron transfer.[4] Ensure your copper salt is fresh and free of excess moisture.

  • Poor Starting Material Quality: The purity of the starting material, 2-aminothiazolo[5,4-c]pyridine, is essential. Impurities can interfere with the diazotization reaction.

    • Solution: Purify the 2-aminothiazolo[5,4-c]pyridine before use. Given that classic purification methods for this precursor can be challenging, techniques like high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.[5]

Experimental Protocol: Optimized Sandmeyer Reaction

ParameterRecommended ConditionRationale
Starting Material High-purity 2-aminothiazolo[5,4-c]pyridineTo prevent side reactions.
Diazotizing Agent tert-butyl nitrite or isoamyl nitriteBetter solubility and milder conditions.[1]
Solvent Acetonitrile or DMFGood solubility for reactants.
Temperature 0-5°C for diazotization, then warm to 40-65°C for brominationTo ensure diazonium salt stability and promote the bromination reaction.[1][6]
Copper Salt Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂)CuBr is often more efficient in initiating the radical mechanism.[4]
Issue 2: Formation of Impurities and Purification Challenges

Question: My reaction is producing the desired 2-Bromothiazolo[5,4-c]pyridine, but it is contaminated with several byproducts, making purification difficult. What are these impurities and how can I minimize their formation and effectively purify my product?

Answer:

The formation of byproducts in the Sandmeyer reaction is common and understanding their origin is key to mitigating them.

Common Impurities and Their Prevention:

  • Phenolic Byproducts: These arise from the reaction of the diazonium salt with water.

    • Prevention: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and reagents.

  • Azo Coupling Products: The diazonium salt can react with the starting amine or other electron-rich aromatic compounds to form colored azo compounds.

    • Prevention: Maintain a low temperature during diazotization and add the diazotizing agent slowly to prevent a buildup of unreacted diazonium salt.

  • Dehalogenated Byproducts: The diazonium salt can be reduced to the corresponding arene, resulting in thiazolo[5,4-c]pyridine.

    • Prevention: Ensure an adequate amount of the copper bromide is present to facilitate the desired substitution.

Purification Strategy:

  • Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[1]

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from the byproducts. A gradient of ethyl acetate in hexanes is a good starting point for elution.[1]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-aminothiazolo[5,4-c]pyridine in Acetonitrile diazotization Add tert-butyl nitrite at 0-5°C start->diazotization Step 1 bromination Add CuBr₂ and warm to 40°C diazotization->bromination Step 2 quench Quench with Water bromination->quench extract Extract with Dichloromethane quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product 2-Bromothiazolo[5,4-c]pyridine chromatography->product G Ar-NH₂ Ar-NH₂ Ar-N₂⁺ X⁻ Ar-N₂⁺ X⁻ Ar-NH₂->Ar-N₂⁺ X⁻ Diazotization (NaNO₂/H⁺ or Alkyl Nitrite) Ar• Ar• Ar-N₂⁺ X⁻->Ar• + Cu⁺ - N₂ - Cu²⁺X Ar-Br Ar-Br Ar•->Ar-Br + Cu²⁺Br₂ - Cu⁺Br

Caption: Simplified mechanism of the Sandmeyer bromination.

Q2: Can I use other brominating agents for this transformation?

A2: While the Sandmeyer reaction is a classic and effective method, other brominating agents can be considered, although they may require significant optimization for this specific substrate. For instance, direct bromination of the thiazolo[5,4-c]pyridine ring system could be explored, but this may lead to issues with regioselectivity. For the conversion of the amino group, the Sandmeyer approach remains one of the most reliable methods.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major byproducts. The disappearance of the starting amine spot and the appearance of the product spot will indicate the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the formation of the desired product and identify intermediates or byproducts. [1] Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are essential:

  • Diazonium Salts: These compounds can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.

  • Reagents: Handle reagents like tert-butyl nitrite and copper salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrogen Evolution: The reaction releases nitrogen gas, which can cause pressure to build up in a closed system. Ensure your reaction vessel is adequately vented.

References

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025). ResearchGate. Retrieved from [Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. Retrieved from [Link]

  • tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis. (n.d.). Molbase. Retrieved from [Link]

  • Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-THZBR Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromothiazolo[5,4-c]pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a key intermediate for various pharmaceutical agents. Its successful synthesis is critical for downstream applications.

The most prevalent synthetic route involves the conversion of the precursor, 2-aminothiazolo[5,4-c]pyridine, to the target compound via a Sandmeyer-type reaction.[1] This process, while effective, is sensitive to reaction conditions and can be prone to several side reactions that impact yield and purity. This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. We will address specific experimental issues in a question-and-answer format, explaining the underlying chemical principles to empower you to optimize your reaction outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 2-Bromothiazolo[5,4-c]pyridine from its 2-amino precursor via diazotization and subsequent bromination.

Category 1: Low Yield or Complete Reaction Failure

Question: My reaction resulted in a very low yield of the desired 2-Bromothiazolo[5,4-c]pyridine, with a significant amount of starting material remaining. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of incomplete diazotization of the starting 2-aminothiazolo[5,4-c]pyridine. The formation of the diazonium salt is the crucial first step, and its efficiency is highly dependent on temperature and the acid/nitrite stoichiometry.

  • Causality: The diazotization reaction, typically using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), must be conducted at low temperatures (typically 0–5 °C). Aryl diazonium salts, particularly those on electron-deficient heterocyclic systems, are thermally unstable.[2][3] If the temperature rises prematurely, the nitrous acid (HONO, formed in situ) can decompose before it reacts with the amine, or the diazonium salt itself can degrade, leading to incomplete conversion.

  • Actionable Solutions:

    • Strict Temperature Control: Ensure your reaction vessel is maintained at 0–5 °C throughout the addition of the sodium nitrite solution. Use an ice/salt bath for better temperature management.

    • Slow Reagent Addition: Add the aqueous solution of NaNO₂ dropwise below the surface of the reaction mixture. This ensures localized concentration of HONO is minimized and allows for better heat dissipation.

    • Monitor for Excess Nitrous Acid: After the addition is complete, you can check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO). A slight excess is often necessary to drive the reaction to completion. If the test is negative, add a small additional amount of NaNO₂ solution.

    • Solvent and Acid Choice: Ensure the 2-aminothiazolo[5,4-c]pyridine is fully dissolved or well-suspended in the acidic medium before cooling and adding the nitrite. 48% HBr is a common and effective choice as it serves as both the acid and the bromide source for the subsequent step.

Question: My main isolated byproduct has a mass consistent with Thiazolo[5,4-c]pyridin-2-ol. Why did this form and how can I prevent it?

Answer: The formation of the hydroxylated byproduct is a well-known competitive side reaction in Sandmeyer reactions.[1] It occurs when the diazonium salt reacts with water instead of the bromide nucleophile.

  • Causality: The diazonium cation is a potent electrophile. While the goal is for it to react with bromide (facilitated by a copper(I) catalyst), it can also be attacked by water, which is present in high concentration in the aqueous acidic medium. This nucleophilic attack leads to the formation of the corresponding phenol analog and the evolution of nitrogen gas. This side reaction is particularly favored if the concentration of the bromide ion is insufficient or the copper catalyst is inactive.

  • Actionable Solutions:

    • Increase Bromide Concentration: Use a higher concentration of HBr (e.g., 48% aqueous solution) and ensure a sufficient molar excess. Consider using a combination of HBr and an additional bromide salt like potassium bromide (KBr) to increase the [Br⁻].

    • Ensure Catalyst Activity: Use fresh, high-purity copper(I) bromide (CuBr). If your CuBr is old or has a greenish tint (indicating oxidation to Cu(II)), its catalytic activity will be diminished. You can wash it with a dilute solution of HBr followed by ethanol and ether to remove any oxidized species before use.

    • Temperature of Copper Addition: The solution of CuBr in HBr should be added to the cold diazonium salt solution. Adding the diazonium salt to a hot copper solution can accelerate the undesired decomposition and reaction with water. The subsequent warming to drive the Sandmeyer reaction should be controlled.

Category 2: Impurity Profile and Purification Challenges

Question: My crude product shows multiple spots on TLC and several peaks in the LC-MS analysis. Besides the starting material and the hydroxyl byproduct, what other impurities could be forming?

Answer: A complex impurity profile can arise from several side reactions beyond the ones previously mentioned. The most common are over-bromination and the formation of azo-coupling products.

  • Causality & Identification:

    • Over-bromination: Electrophilic bromination can occur on the pyridine ring, especially if a large excess of brominating agent is used or if the reaction temperature is too high.[4] This would result in dibromo- or even tribromo-thiazolo[5,4-c]pyridine species, identifiable by their characteristic isotopic patterns for multiple bromine atoms in the mass spectrum.

    • Azo-Coupling: The diazonium salt can act as an electrophile and attack an unreacted molecule of the starting 2-aminothiazolo[5,4-c]pyridine. This forms a brightly colored azo compound, which often contributes to the dark, tarry appearance of crude products. This is more likely if the reaction medium is not sufficiently acidic.

    • Decomposition Products: Uncontrolled decomposition of the diazonium salt can lead to a mixture of radical-derived products, often presenting as a complex baseline or "tar" in chromatographic analysis.[5]

  • Actionable Solutions:

    • Stoichiometry is Key: Carefully control the stoichiometry of the NaNO₂ and CuBr. Avoid large excesses of reagents that could lead to side reactions.

    • Maintain Acidity: Ensure the pH of the reaction mixture remains strongly acidic throughout the diazotization to suppress azo-coupling.

    • Controlled Warming: After the addition of the copper catalyst, warm the reaction mixture gradually. A typical temperature range is 50–70 °C. Vigorous, uncontrolled heating can promote tar formation.

Table 1: Common Impurities and Diagnostic Features

Impurity NameStructure (Hypothetical)Expected Mass Shift (from product)Potential Cause
2-Aminothiazolo[5,4-c]pyridineR-NH₂-78 DaIncomplete Diazotization
Thiazolo[5,4-c]pyridin-2-olR-OH-63 DaReaction with Water
Bromo-(2-bromothiazolo[5,4-c]pyridine)R(Br)-Br+78/80 DaOver-bromination
Azo-dimerR-N=N-R'-NH₂+151 Da (relative to product)Insufficient Acidity

(Note: R = Thiazolo[5,4-c]pyridinyl moiety. Mass shifts are approximate.)

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying the crude 2-Bromothiazolo[5,4-c]pyridine?

A1: Column chromatography on silica gel is the most effective method. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically successful. For example, a gradient of 0% to 30% ethyl acetate in hexane often provides good separation. Monitoring the fractions by TLC is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification if a solid product is obtained.

Q2: Are there any specific safety precautions I should take during this reaction?

A2: Yes. Aryl diazonium salts can be explosive when isolated and dry.[3] Therefore, it is imperative that the diazonium salt is never isolated . It should be generated in situ and used immediately in the subsequent step. The reaction also evolves nitrogen gas, so it should be performed in a well-ventilated fume hood with an appropriate pressure-equalizing dropping funnel. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Q3: My reaction mixture turned into a dark, intractable tar. Is it salvageable?

A3: In most cases, extensive tar formation indicates widespread decomposition, and salvaging the product is very difficult, often leading to extremely low recovery. It is more productive to discard the reaction and optimize the conditions for the next attempt, focusing on strict temperature control (0–5 °C) during diazotization and gradual, controlled warming after the catalyst addition.

Visual Troubleshooting and Reaction Pathways

Diagram 1: Troubleshooting Workflow

This diagram outlines a decision-making process when encountering poor results in the synthesis.

TroubleshootingWorkflow start Reaction Outcome: Low Yield / High Impurity check_sm TLC/LCMS Analysis: Significant Starting Material? start->check_sm check_phenol Major Impurity is Product-63 Da (R-OH)? start->check_phenol check_tar Complex Mixture / Tar? start->check_tar sm_yes Yes check_sm->sm_yes phenol_yes Yes check_phenol->phenol_yes tar_yes Yes check_tar->tar_yes sm_cause Cause: Incomplete Diazotization sm_yes->sm_cause sm_solution Solution: - Maintain 0-5°C Strictly - Slow NaNO2 Addition - Check for excess HONO sm_cause->sm_solution phenol_cause Cause: Reaction with H2O phenol_yes->phenol_cause phenol_solution Solution: - Increase [Br-] - Use fresh CuBr catalyst - Control temperature phenol_cause->phenol_solution tar_cause Cause: Decomposition / Side Reactions tar_yes->tar_cause tar_solution Solution: - Maintain strong acidity - Ensure strict temp control - Gradual warming post-catalyst tar_cause->tar_solution

Caption: Troubleshooting decision tree for the synthesis.

Diagram 2: Reaction Pathways

This diagram illustrates the desired reaction versus the primary competing side reactions.

ReactionPathways cluster_0 Diazotization (Step 1) cluster_1 Substitution (Step 2) SM 2-Aminothiazolo [5,4-c]pyridine DS Diazonium Salt [R-N2+] SM->DS NaNO2, HBr 0-5°C Product Desired Product 2-Bromothiazolo[5,4-c]pyridine DS->Product CuBr, HBr (Sandmeyer Reaction) Phenol Side Product Thiazolo[5,4-c]pyridin-2-ol DS->Phenol H2O (Hydrolysis) Azo Side Product Azo Compound DS->Azo + Starting Material (Azo Coupling)

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromothiazolo[5,4-c]pyridine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Introduction

2-Bromothiazolo[5,4-c]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1][2][3] Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to pilot and manufacturing scales. This guide addresses these complexities head-on, offering logical, cause-and-effect-based solutions to common experimental hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-Bromothiazolo[5,4-c]pyridine.

Low Yields and Incomplete Reactions

Question: My reaction yield is consistently low, and analytical monitoring (TLC, LC-MS) shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Low yields and incomplete conversion are often multifactorial. Let's break down the potential root causes and their solutions.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: The purity of the precursor, typically an aminopyridine derivative, is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Actionable Advice: Always characterize your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) to confirm identity and purity before starting the reaction. If necessary, purify the starting material via recrystallization or column chromatography.

  • Reagent Stoichiometry: Inaccurate stoichiometry, especially of the brominating agent (e.g., N-bromosuccinimide (NBS) or copper(II) bromide), can lead to incomplete reactions or the formation of di-brominated byproducts.[4]

    • Actionable Advice: Carefully calculate and weigh all reagents. For solid reagents, ensure they are anhydrous if the reaction is moisture-sensitive. Consider a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but monitor closely to avoid over-bromination.

2. Reaction Conditions:

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or products, or promote the formation of side products.

    • Actionable Advice: Optimize the reaction temperature by running small-scale experiments at different temperatures. Use a reliable heating/cooling system to maintain a consistent temperature throughout the reaction.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics and solubility of reactants.[5]

    • Actionable Advice: Common solvents for this type of transformation include acetonitrile, dichloromethane (DCM), or N,N-dimethylformamide (DMF).[4] If solubility is an issue, consider a solvent mixture or a higher-boiling point solvent, but be mindful of potential side reactions.

  • Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion.

    • Actionable Advice: Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. Continue the reaction until no further consumption of the starting material is observed.

Workflow for Optimizing Reaction Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Formation of Impurities and Side Products

Question: My crude product contains several impurities that are difficult to separate. What are the common side reactions and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in heterocyclic synthesis.[6][7] Understanding the potential side reactions is key to mitigating them.

1. Over-Bromination:

  • Cause: The presence of excess brominating agent or prolonged reaction times can lead to the formation of di-brominated or other over-brominated species.

  • Mitigation:

    • Stoichiometric Control: Use a controlled amount of the brominating agent.

    • Slow Addition: Add the brominating agent portion-wise or as a solution over a period of time to maintain a low instantaneous concentration.

    • Reaction Monitoring: Closely monitor the reaction and quench it as soon as the starting material is consumed.

2. Hydrolysis of the Bromo Group:

  • Cause: The bromo group on the thiazolopyridine ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding hydroxy-thiazolopyridine.

  • Mitigation:

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

3. Ring Opening or Decomposition:

  • Cause: The thiazolopyridine ring system can be sensitive to harsh reaction conditions, such as strong acids or bases, or high temperatures, which can lead to ring opening or decomposition.

  • Mitigation:

    • Mild Conditions: Whenever possible, use milder reagents and reaction conditions.

    • pH Control: Carefully control the pH during the reaction and work-up to avoid extremes.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypeLikely CauseMitigation Strategy
Di-brominated ProductExcess brominating agent, prolonged reaction timeControl stoichiometry, slow addition of brominating agent, monitor reaction closely
Hydroxy-thiazolopyridinePresence of water, high temperatureUse anhydrous conditions, control temperature
Unidentified Decomposition ProductsHarsh reaction conditions (pH, temperature)Use milder reagents, control pH and temperature
Purification Challenges

Question: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization results in low recovery. What are some effective purification strategies?

Answer: Purification of 2-Bromothiazolo[5,4-c]pyridine can be challenging due to its polarity and potential for co-elution with impurities.

1. Column Chromatography Optimization:

  • Stationary Phase: Standard silica gel is commonly used.[4] If separation is poor, consider using alumina (basic or neutral) or a reverse-phase silica gel.

  • Mobile Phase: A systematic optimization of the eluent system is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient can often improve separation.

    • Pro-Tip: Adding a small amount of a tertiary amine (e.g., triethylamine, ~0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

2. Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Actionable Advice: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, and mixtures thereof) to identify the best candidate.

  • Seeding: If crystallization is slow or does not occur, adding a small seed crystal of the pure product can induce crystallization.

3. Alternative Purification Techniques:

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the work-up can be a powerful purification step.

  • Preparative HPLC: For high-purity material, preparative HPLC can be an effective, albeit more expensive and less scalable, option.[9]

Logical Flow for Purification Strategy:

Sources

Alternative and safer synthesis routes for "2-Bromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromothiazolo[5,4-c]pyridine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for safer and more efficient synthetic routes. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both success and safety in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary hazards associated with classical synthesis routes to 2-Bromothiazolo[5,4-c]pyridine, and how can they be mitigated?

Answer:

Classical routes to 2-Bromothiazolo[5,4-c]pyridine often begin with the corresponding 2-aminothiazolo[5,4-c]pyridine and employ a Sandmeyer reaction . While effective, this method presents significant safety challenges that require careful management.

Primary Hazards:

  • Diazonium Salt Instability: The core of the Sandmeyer reaction involves the formation of an aryl diazonium salt from the 2-amino precursor using sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). Diazonium salts are notoriously unstable and can be explosive in a dry or solid state, especially when heated.[1][2][3]

  • Toxic Gaseous Byproducts: The diazotization process releases nitrogen oxides (NOx), which are toxic and corrosive. The subsequent Sandmeyer reaction vigorously evolves nitrogen (N₂) gas, which can cause pressure buildup and splashing if the reaction rate is not carefully controlled.

  • Hazardous Reagents: The reaction requires strong acids and copper(I) bromide (CuBr), which have their own handling risks.

Mitigation Strategies:

  • Strict Temperature Control: Always perform the diazotization at low temperatures (typically 0–5 °C) using an ice-salt bath to prevent the premature decomposition of the diazonium salt.

  • In Situ Consumption: Never isolate the diazonium salt intermediate. Prepare it in solution and use it immediately in the subsequent reaction with the copper(I) bromide solution.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine to control the reaction rate and minimize the release of NOx fumes. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Alternative Brominating Agents: To avoid the Sandmeyer reaction altogether, consider direct electrophilic bromination of the thiazolo[5,4-c]pyridine core, as detailed in the next section.

Question 2: I am attempting a direct bromination of the thiazolo[5,4-c]pyridine core but facing issues with regioselectivity and low yields. What is a more reliable approach?

Answer:

Direct bromination can be challenging due to the complex electronics of the fused heterocyclic system. A highly effective and safer alternative to using hazardous reagents like liquid bromine (Br₂) is to use N-Bromosuccinimide (NBS) . NBS is a crystalline solid that is easier to handle and provides a low, steady concentration of electrophilic bromine, which enhances selectivity and minimizes side reactions.[4][5]

Common Issues & Solutions with Direct Bromination:

  • Poor Regioselectivity: The thiazolo[5,4-c]pyridine system has multiple potential sites for electrophilic attack. The reaction conditions, particularly the solvent and temperature, play a critical role in directing the bromination to the desired C2-position of the thiazole ring.

  • Low Yields: This can be caused by the decomposition of the starting material under harsh conditions or the formation of multiple brominated byproducts that complicate purification.

Recommended Protocol: Electrophilic Bromination using NBS

This method avoids the hazards of the Sandmeyer reaction and offers excellent regioselectivity for the C2 position.

  • Dissolution: Dissolve the thiazolo[5,4-c]pyridine starting material in a suitable aprotic solvent. Acetonitrile is an excellent choice for its ability to dissolve the substrate and facilitate the reaction.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. Using a slight excess (e.g., 1.05 to 1.1 equivalents) ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-Bromothiazolo[5,4-c]pyridine.

Question 3: My synthesis involves multiple steps with difficult intermediate purifications. Are there any one-pot procedures to improve efficiency?

Answer:

Yes, one-pot or multicomponent reactions represent a significant advancement in synthetic efficiency and safety by reducing the number of handling and purification steps.[6][7][8] For the thiazole ring system, the Hantzsch thiazole synthesis is a classic and adaptable method that can be incorporated into a one-pot protocol.

A potential one-pot strategy could involve the reaction of an appropriate α-haloketone with a thiourea derivative derived from the pyridine core. While a specific one-pot synthesis for 2-Bromothiazolo[5,4-c]pyridine is not widely documented, related one-pot syntheses of other 2-aminothiazole derivatives are common and provide a strong foundation.[9]

Conceptual One-Pot Workflow:

The diagram below illustrates a conceptual workflow for a one-pot synthesis, which minimizes intermediate handling and improves overall efficiency.

G cluster_0 Step 1: In Situ Formation of Intermediate cluster_1 Step 2: Cyclization & Bromination A Pyridine-based Precursor + Thio-reagent B Intermediate Thioamide/ Thiourea Derivative A->B Reaction in single vessel C Add α-haloketone & Brominating Agent (e.g., NBS) B->C No Isolation D Final Product: 2-Bromothiazolo[5,4-c]pyridine C->D One-pot cyclization

Caption: Conceptual workflow for a one-pot synthesis.

This approach significantly reduces solvent waste and exposure to intermediate compounds, making it an inherently safer and "greener" method.

Comparative Analysis of Synthetic Routes

The table below summarizes and compares the classical Sandmeyer route with the recommended safer alternative of direct bromination using NBS.

ParameterClassical Sandmeyer RouteDirect Bromination with NBS
Starting Material 2-Aminothiazolo[5,4-c]pyridineThiazolo[5,4-c]pyridine
Key Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS)
Primary Hazard Explosive diazonium salt intermediate ; toxic NOx gas evolution.[1][2]NBS is a lachrymator and irritant; handle with care.
Temperature Control Critical (0–5 °C)Important (0 °C to RT)
Solvent Aqueous acidAcetonitrile, Dichloromethane
Efficiency Multi-step, requires in-situ intermediate formation.Single synthetic step.
Safety Profile High Risk: Requires specialized handling and precautions.Moderate Risk: Safer reagents and fewer hazardous byproducts.[5]

Alternative & Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving. For researchers looking to develop novel, even safer, and more efficient routes, the following areas are worth exploring:

  • C-H Activation: Palladium-catalyzed C-H activation is a powerful tool for forming C-C or C-heteroatom bonds directly, often with high regioselectivity.[10][11] A strategy could be developed to directly activate a C-H bond on the thiazole ring and introduce a bromine atom. This would be an atom-economical approach, avoiding the need for pre-functionalized starting materials.

  • Flow Chemistry: Performing hazardous reactions, such as those involving unstable intermediates like diazonium salts, in a continuous flow reactor can dramatically improve safety. The small reaction volumes at any given moment minimize the risk of thermal runaway and explosion.

  • Photocatalysis & Electrochemical Synthesis: These modern techniques can enable transformations under very mild conditions, often at room temperature and without the need for harsh reagents.[2][12]

Visualizing a Safer Synthetic Pathway

The following diagram outlines the recommended safer pathway compared to the traditional hazardous route.

G cluster_0 Traditional Hazardous Route cluster_1 Recommended Safer Route A1 2-Aminothiazolo [5,4-c]pyridine A2 Diazonium Salt (Unstable Intermediate) A1->A2 NaNO2, HBr 0-5 °C A3 2-Bromothiazolo [5,4-c]pyridine A2->A3 CuBr B1 Thiazolo [5,4-c]pyridine B2 2-Bromothiazolo [5,4-c]pyridine B1->B2 NBS, Acetonitrile 0 °C to RT

Caption: Comparison of hazardous vs. safer synthetic routes.

By adopting the methodologies outlined in this guide, researchers can significantly enhance the safety, efficiency, and reliability of their synthesis of 2-Bromothiazolo[5,4-c]pyridine.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. Available at: [Link]

  • Barsy, M. A., El Rady, E. A., & Ismael, M. A. (2012). Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. Journal of Heterocyclic Chemistry, 49(2), 388-394. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 865. Available at: [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]

  • Hassan, A. S., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 26(21), 6488. Available at: [Link]

  • Li, X., et al. (2021). Bimetallic anchoring catalysis for C–H and C–C activation. Science China Chemistry, 64, 1923–1937. Available at: [Link]

  • Mishra, D., Fatima, A., Rout, C., & Singh, R. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

  • Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]

  • Zahoor, A. F., Akhtar, R., Rasool, N., & Ahmad, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 27(4), 1837-1873. Available at: [Link]

Sources

Dehalogenation as an unwanted side reaction of "2-Bromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromothiazolo[5,4-c]pyridine

A Guide to Overcoming Dehalogenation as an Unwanted Side Reaction

Welcome to the technical support resource for 2-Bromothiazolo[5,4-c]pyridine. As Senior Application Scientists, we understand that while this building block is invaluable for the synthesis of novel therapeutics and functional materials, its reactivity can present unique challenges. A frequently encountered issue is the unwanted loss of the bromine atom, leading to the formation of the parent heterocycle, thiazolo[5,4-c]pyridine.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of this side reaction and to offer practical, field-proven strategies to mitigate it. We will delve into the mechanistic underpinnings of dehalogenation and provide robust troubleshooting protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a significant problem in my reaction?

A: Dehalogenation is the chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule. In the context of your work with 2-Bromothiazolo[5,4-c]pyridine, it typically manifests as "hydrodehalogenation," where the bromine atom is replaced by a hydrogen atom. This is a significant issue because it converts your electrophilic starting material into an unreactive, parent heterocycle. This unwanted side reaction consumes your valuable substrate, reduces the yield of your desired product, and complicates the purification process due to the presence of a significant byproduct.

Q2: I suspect dehalogenation is occurring. How can I confirm this?

A: The most direct way to confirm dehalogenation is through analytical techniques. When monitoring your reaction by Liquid Chromatography-Mass Spectrometry (LC-MS), you will observe a peak corresponding to the mass of the dehalogenated product (thiazolo[5,4-c]pyridine, C₆H₄N₂S, MW: ~136.18 g/mol ) alongside your starting material (2-Bromothiazolo[5,4-c]pyridine, C₆H₃BrN₂S, MW: ~215.07 g/mol ) and desired product. Proton NMR (¹H NMR) spectroscopy is also definitive; the appearance of a new aromatic proton signal in the region where the bromine was previously located is a key indicator.

Q3: In which common cross-coupling reactions is this side reaction most prevalent?

A: Dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling reactions, especially when using electron-deficient heteroaryl halides like 2-Bromothiazolo[5,4-c]pyridine.[1] It is particularly common in:

  • Suzuki-Miyaura Coupling: While versatile, this reaction can be susceptible to hydrodehalogenation, especially under harsh conditions or with certain base and solvent combinations.[2][3]

  • Buchwald-Hartwig Amination: This reaction can also be plagued by dehalogenation, which competes with the desired C-N bond formation.[4][5]

  • Heck and Sonogashira Couplings: These reactions can also generate palladium hydride species that lead to dehalogenation.

Q4: What is the most common source of the hydrogen atom in hydrodehalogenation?

A: The hydrogen atom typically originates from a hydride source present in the reaction mixture. This is often not an intentionally added reagent but is generated in situ. Common sources include solvents (like ethanol, isopropanol, or even trace water), amines, phosphine ligands, or the boronic acid reagent itself (in Suzuki coupling).[6] These molecules can transfer a hydride to the palladium center, creating a palladium-hydride (Pd-H) species, which is a key intermediate in the dehalogenation pathway.[7][8]

Troubleshooting Guide: A Mechanistic Approach

Problem: My LC-MS analysis shows a major byproduct with the mass of thiazolo[5,4-c]pyridine. My yield of the desired cross-coupled product is low.

Step 1: Understand the Competing Pathways

Successful cross-coupling relies on the catalytic cycle proceeding efficiently through oxidative addition, transmetalation (or amine coordination), and reductive elimination to form the desired C-C or C-N bond. Dehalogenation occurs when a competing catalytic cycle, driven by a palladium-hydride species, becomes significant.

G C C K K C->K Pathway Competition

Step 2: Analyze Your Reaction Conditions

The balance between the desired coupling and the unwanted dehalogenation is dictated by your choice of reagents and conditions. Ask the following questions to pinpoint the likely cause.

Troubleshooting_Workflow

Step 3: Implement Corrective Actions - A Comparative Table

Based on your analysis, select the appropriate changes. Often, a combination of adjustments is most effective.

ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst Using Pd(OAc)₂ or other Pd(II) sources without a pre-reduction step.Use a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., SPhos G3). Pd(II) sources can sometimes be reduced inefficiently, leading to side reactions.[9]
Ligand Small, electron-poor ligands (e.g., PPh₃).Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). These ligands accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[5][10]
Base Strong alkoxide bases (e.g., NaOtBu) in some cases, or bases that can act as hydride donors.Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less prone to promoting side reactions. For aryl bromides, strong bases may not always be necessary.[11]
Solvent Protic solvents (e.g., EtOH, IPA) or wet aprotic solvents.Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents, including the water used with bases like K₃PO₄, are properly degassed to remove oxygen.[9]
Temperature Excessively high temperatures (>110 °C).Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). Higher temperatures can accelerate the rate of catalyst decomposition and side reactions.
Atmosphere Presence of air (oxygen).Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time. Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[3][12]

Preventative Measures & Optimized Protocols

Proactive measures are key to preventing dehalogenation. The following protocols are designed to minimize this unwanted side reaction from the outset.

General Best Practices
  • Reagent Purity: Use high-purity 2-Bromothiazolo[5,4-c]pyridine and coupling partners. Impurities can interfere with the catalytic cycle.

  • Inert Atmosphere: Always use standard Schlenk line or glovebox techniques. Degas all solvents and aqueous base solutions thoroughly via sparging with argon or nitrogen for at least 30 minutes.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile (boronic acid or amine) to ensure the oxidative addition intermediate is rapidly consumed in the desired pathway.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol utilizes a modern pre-catalyst and a base known to be effective while minimizing side reactions.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-Bromothiazolo[5,4-c]pyridine, the arylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol uses a bulky ligand and a specific base to favor C-N bond formation.

Materials:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the anhydrous, degassed toluene and stir for 5 minutes.

  • Add the amine, followed by the 2-Bromothiazolo[5,4-c]pyridine.

  • Evacuate and backfill the flask with argon three times.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Catalysis Science & Technology. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011-11-02). [Link]

  • ResearchGate. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (2018-01-01). [Link]

  • ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010-08-01). [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014-01-01). [Link]

  • ChemRxiv. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2023-01-01). [Link]

  • ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010-01-01). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021-04-12). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024-03-19). [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024-01-23). [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [Link]

  • PMC. Not So Bioorthogonal Chemistry. (2024-02-08). [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2022-02-23). [Link]

  • NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024-02-12). [Link]

  • ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[6][11][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2017-01-01). [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2016-09-06). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2021-09-10). [Link]

Sources

Technical Support Center: Managing Impurities in 2-Bromothiazolo[5,4-c]pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with impurity management during its production.

Introduction: The Synthetic Landscape and its Challenges

2-Bromothiazolo[5,4-c]pyridine is a key intermediate in the synthesis of various pharmacologically active molecules. Its preparation, most commonly via a Sandmeyer reaction of the corresponding 2-aminothiazolo[5,4-c]pyridine, is a robust transformation. However, like many multi-step organic syntheses, the production of this compound is not without its challenges. The presence of impurities can significantly impact the yield, purity, and overall success of subsequent reactions. This guide will provide you with the expertise and practical insights to identify, control, and eliminate these impurities, ensuring the integrity of your final product.

Troubleshooting Guide: A Proactive Approach to Impurity Management

This section addresses specific issues that you may encounter during the synthesis and purification of 2-Bromothiazolo[5,4-c]pyridine. Each problem is followed by a detailed explanation of the probable causes and a step-by-step guide to resolving the issue.

Problem 1: My reaction mixture shows two major spots on TLC, even after completion. One is the desired product, but what is the other, less polar spot?

Probable Cause: The less polar spot is likely the 2,5-dibromothiazolo[5,4-c]pyridine impurity. This is a common byproduct in the bromination of thiazole and pyridine rings, especially under certain Sandmeyer reaction conditions.[1]

Mechanism of Formation: The formation of the di-bromo impurity is a result of electrophilic bromination of the thiazolo[5,4-c]pyridine ring system. The thiazole ring is electron-rich and susceptible to electrophilic attack. While the Sandmeyer reaction is a radical-nucleophilic aromatic substitution, side reactions involving electrophilic bromination can occur, especially if there is an excess of the brominating agent or if the reaction conditions favor electrophilic attack.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low temperature (0-5 °C) during the diazotization step and the subsequent addition of the copper(I) bromide. This helps to minimize side reactions.

  • Stoichiometry of Reagents: Use a stoichiometric amount of the brominating agent (e.g., CuBr). An excess can lead to the formation of the di-bromo impurity.

  • Order of Addition: Add the diazonium salt solution slowly to the copper(I) bromide solution. This ensures that the diazonium salt is consumed as it is added, minimizing its concentration and the potential for side reactions.

  • Purification: If the di-bromo impurity has already formed, it can be separated from the desired mono-bromo product by column chromatography. The di-bromo compound is less polar and will elute first.

DOT Diagram: Formation of 2,5-dibromothiazolo[5,4-c]pyridine

impurity_formation A 2-Aminothiazolo[5,4-c]pyridine B Diazonium Salt A->B NaNO2, HBr C 2-Bromothiazolo[5,4-c]pyridine (Desired Product) B->C CuBr D 2,5-Dibromothiazolo[5,4-c]pyridine (Impurity) C->D Electrophilic Bromination E Excess Br+ source (e.g., from CuBr2)

Caption: Formation pathway of the 2,5-dibromo impurity.

Problem 2: My final product is a brownish oil or solid, and the NMR shows broad peaks. What could be the issue?

Probable Cause: The discoloration and broad NMR peaks are often indicative of the presence of residual copper salts from the Sandmeyer reaction. Copper(I) and copper(II) species can complex with the nitrogen atoms in the pyridine and thiazole rings, leading to colored impurities and paramagnetic broadening in the NMR spectrum.

Troubleshooting Steps:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of ammonium chloride or ammonium hydroxide. This will complex with the copper salts and help to remove them from the organic layer.

  • Filtration through a Plug of Silica Gel: If an aqueous work-up is not sufficient, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The polar copper salts will be adsorbed onto the silica.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective way to remove residual copper salts and other impurities.

copper_removal A Crude Product (with copper salts) B Aqueous Work-up (NH4Cl or NH4OH) A->B C Silica Gel Filtration B->C D Recrystallization C->D E Pure 2-Bromothiazolo[5,4-c]pyridine D->E

Sources

Catalyst Selection and Troubleshooting for 2-Bromothiazolo[5,4-c]pyridine Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the catalytic functionalization of 2-Bromothiazolo[5,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile heterocyclic scaffold. The unique electronic properties of the thiazolo[5,4-c]pyridine core, characterized by its electron-deficient nature, present both opportunities for novel molecular designs and specific challenges in catalyst selection and reaction optimization. This document provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and a foundation in the mechanistic principles governing these transformations.

Understanding the Challenge: The Electronic Nature of Thiazolo[5,4-c]pyridine

The thiazolo[5,4-c]pyridine scaffold is an electron-deficient heterocyclic system. This is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which pull electron density away from the carbon framework.[1] This electronic characteristic has several important implications for palladium-catalyzed cross-coupling reactions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[2]

  • Substrate Reactivity: The electron-deficient nature of the ring can influence the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.

  • Side Reactions: The substrate may be susceptible to side reactions such as protodebromination, where the bromine atom is replaced by a hydrogen.[3]

This guide will address these challenges in the context of common cross-coupling reactions used to functionalize the 2-position of the thiazolo[5,4-c]pyridine core.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between 2-Bromothiazolo[5,4-c]pyridine and various boronic acids or esters.[4]

Question 1: I am planning a Suzuki-Miyaura coupling with 2-Bromothiazolo[5,4-c]pyridine. What is a good starting point for catalyst and ligand selection?

Answer: For electron-deficient heteroaryl bromides like 2-Bromothiazolo[5,4-c]pyridine, the choice of ligand is critical to overcome potential catalyst inhibition and achieve good yields.

A robust starting point is to use a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species. A common and effective choice is Pd(dppf)Cl₂, often used for coupling 2-arylpyridines.[5]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)A reliable and commercially available precatalyst.
Ligand dppf (comes with the precatalyst)The large bite angle of dppf is believed to favor reductive elimination over other side reactions.[6]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally well-tolerated and effective.[7]
Solvent Dioxane/H₂O (e.g., 4:1) or DME/H₂OA mixture of an organic solvent and water is often necessary to dissolve all components.
Temperature 80-100 °CHeating is usually required to drive the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add 2-Bromothiazolo[5,4-c]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Add the palladium precatalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My Suzuki-Miyaura reaction is sluggish or has stalled. What are the likely causes and how can I troubleshoot it?

Answer: A stalled Suzuki-Miyaura reaction with this substrate is often due to catalyst inhibition or poor reaction conditions. Here is a systematic troubleshooting guide:

  • Catalyst Inhibition: The pyridine nitrogen on your substrate is a likely culprit.

    • Switch to a Bulkier Ligand: If using Pd(dppf)Cl₂, consider switching to a more sterically demanding ligand like XPhos or SPhos. These bulky ligands can create a "pocket" around the palladium center that sterically hinders the coordination of the pyridine nitrogen.[3]

    • Use a Precatalyst: Buchwald G3 or G4 precatalysts are designed for challenging substrates and can be more effective than generating the active catalyst in situ.[8]

  • Ineffective Base: The choice of base is crucial for activating the boronic acid.

    • Screen Bases: If K₂CO₃ is not effective, try a stronger base like Cs₂CO₃ or K₃PO₄.

  • Solvent Issues: Poor solubility of any of the reagents can significantly slow down the reaction.

    • Try Different Solvents: Consider screening other solvents like DME, THF, or toluene, always with a small amount of water.

  • Protodebromination: If you are observing the formation of the debrominated thiazolo[5,4-c]pyridine, this indicates a competing side reaction.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of proton sources.[3]

    • Optimize Catalyst/Ligand: A more active catalyst system can favor the desired cross-coupling over protodebromination.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling check_catalyst Is catalyst inhibition suspected? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions protodebromination Is protodebromination observed? start->protodebromination ligand Switch to bulky ligand (e.g., XPhos, SPhos) check_catalyst->ligand precatalyst Use Buchwald G3/G4 precatalyst check_catalyst->precatalyst base Screen stronger bases (Cs₂CO₃, K₃PO₄) check_conditions->base solvent Screen alternative solvents (DME, THF, Toluene) check_conditions->solvent anhydrous anhydrous protodebromination->anhydrous Use anhydrous solvents/reagents success Reaction Optimized ligand->success Improved Yield precatalyst->success Improved Yield base->success Improved Yield solvent->success Improved Yield anhydrous->success Improved Yield

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for coupling 2-Bromothiazolo[5,4-c]pyridine with a wide range of primary and secondary amines.[9]

Question 3: I want to perform a Buchwald-Hartwig amination on my substrate. Which catalyst system should I start with?

Answer: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on this electron-deficient heterocycle is highly dependent on the ligand.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common Pd(0) source, while precatalysts offer improved reliability.[10]
Ligand XPhos or RuPhos (2-4 mol%)These are bulky, electron-rich phosphine ligands that are highly effective for coupling with N-heterocycles.[3]
Amine 1.1 - 1.5 equivalentsA slight excess of the amine is generally used.
Base NaOtBu or LHMDS (1.5 - 2.0 equivalents)Strong bases are typically required for the deprotonation of the amine.[11]
Solvent Toluene or DioxaneThese are common non-polar aprotic solvents for this reaction.
Temperature 80-110 °CHeating is almost always necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., XPhos, 0.02 eq.).

  • Add the base (e.g., NaOtBu, 1.5 eq.).

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene).

  • Add 2-Bromothiazolo[5,4-c]pyridine (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Question 4: My Buchwald-Hartwig amination is giving low yields. What should I try next?

Answer: Low yields in Buchwald-Hartwig aminations of N-heterocycles are common and can often be overcome with systematic optimization.

  • Ligand Screening is Key: The ligand has the most significant impact on this reaction. If XPhos is not working, consider other Buchwald ligands like RuPhos or BrettPhos.

  • Base Selection: While strong bases are standard, they can sometimes lead to side reactions with sensitive functional groups.

    • Consider weaker bases like Cs₂CO₃ or K₃PO₄, especially if your substrate has base-labile groups. Note that this may require higher temperatures or longer reaction times.[11]

  • Precatalyst Choice: If you are using a Pd(0) source like Pd₂(dba)₃, switching to a well-defined Buchwald precatalyst (G2, G3, or G4) can improve reproducibility and yield.[8] These precatalysts are designed to generate the active LPd(0) species cleanly and efficiently.

  • Solvent Effects: The solvent can influence the solubility of the palladium complexes and the base. If toluene or dioxane are not effective, consider screening other solvents like CPME or t-amyl alcohol.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OA->PdII_complex LE Ligand Exchange PdII_complex->LE H₂NR' Amine_complex [L-Pd(II)(Ar)(H₂NR')]+Br⁻ LE->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Amido_complex L-Pd(II)(Ar)(HNR') Deprotonation->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 regenerates catalyst Product Ar-NHR' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Sonogashira and Heck Couplings

Question 5: Can I perform Sonogashira or Heck couplings on 2-Bromothiazolo[5,4-c]pyridine?

Answer: Yes, both Sonogashira and Heck couplings are viable methods for functionalizing this scaffold, though they may require careful optimization.

Sonogashira Coupling (C-C alkyne formation): This reaction couples the 2-bromo position with a terminal alkyne.[12]

  • Catalyst System: A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13]

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[12][14] These often require a specific ligand and base combination.

  • Base: An amine base like triethylamine or diisopropylethylamine is commonly used, which also acts as the solvent in some cases.

Heck Reaction (C-C alkene formation): This reaction couples the 2-bromo position with an alkene.[15]

  • Catalyst: Pd(OAc)₂ is a common precatalyst.[16]

  • Ligand: Phosphine ligands are typically required.

  • Base: An organic base like triethylamine is often used.

  • Regioselectivity: A key consideration in the Heck reaction is the regioselectivity of the alkene insertion.

For both reactions, the general troubleshooting principles discussed for the Suzuki-Miyaura and Buchwald-Hartwig reactions apply, particularly concerning catalyst inhibition by the N-heterocyclic substrate.

Summary of Recommended Catalyst Systems

The following table provides a starting point for catalyst selection for various cross-coupling reactions with 2-Bromothiazolo[5,4-c]pyridine, based on established principles for related N-heterocycles.

ReactionPalladium SourceLigandBaseSolvent
Suzuki-Miyaura Pd(dppf)Cl₂ or XPhos Pd G3dppf or XPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O
Buchwald-Hartwig Pd₂(dba)₃ or RuPhos Pd G3RuPhos or XPhosNaOtBu or LHMDSToluene
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF or DMF
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃NDMF or Acetonitrile

Note: This table provides general starting points. Optimization will likely be necessary for specific substrates and desired outcomes.

Final Recommendations

The successful functionalization of 2-Bromothiazolo[5,4-c]pyridine is highly achievable with the careful selection of a suitable palladium catalyst system. The key to overcoming the challenges posed by this electron-deficient heterocycle lies in the strategic choice of ligands that can both promote the desired catalytic cycle and mitigate catalyst inhibition. We recommend a systematic approach to reaction optimization, starting with the robust conditions outlined in this guide and methodically exploring variations in ligands, bases, and solvents as needed.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Lee, J. K., & Park, J. (2016).
  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
  • Grzelak, J., & Mroczyńska, K. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17929-17940.
  • Gomes, P., & Soares, M. I. L. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure, 1295, 136639.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.
  • Chen, Y., & Li, J. (2015). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 56(13), 1714-1717.
  • Fors, B. P., & Buchwald, S. L. (2010). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 132(43), 15227-15229.
  • Ge, S., & Hartwig, J. F. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(1), 213-219.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Reddy, T. R., Reddy, L. C. S., & Reddy, A. S. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Synthesis, 47(24), 4068-4076.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Bouarfa, M., El-Guesmi, N., & Ben Hassen, R. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of Sulfur Chemistry, 44(2), 229-253.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
  • Wang, Y., & Ghadiri, M. R. (2017). Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination.
  • Norrby, P. O., & Bengtsson, J. (2013). The Role of the Base in Buchwald-Hartwig Amination. Organometallics, 32(15), 4258-4265.
  • Tang, W., & Zhang, X. (2002). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2021).
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. The Journal of Organic Chemistry, 70(1), 391-393.
  • Ryng, S., & Mąkosza, M. (2004). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. The Journal of Organic Chemistry, 69(11), 3747-3750.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Chen, D. Y. K., & Youn, S. W. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemistry–An Asian Journal, 7(8), 1734-1754.
  • Wang, D. H., & Wasa, M. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Topics in current chemistry, 346, 167-196.
  • Reddy, M. S., & Kantam, M. L. (2012). Palladium (II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Tetrahedron Letters, 53(39), 5275-5278.
  • BenchChem. (n.d.). Thiazolo[4,5-c]pyridine | 273-75-6.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Koyama, T., & Yamagishi, T. (1970). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Chemical and Pharmaceutical Bulletin, 18(12), 2489-2494.
  • Macmillan, D. W. C. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Hutchinson, J. H., et al. (1995). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & medicinal chemistry letters, 5(10), 1117-1122.
  • Ackermann, L. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(13), 5465-5466.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art.
  • Chem Help ASAP. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Bromothiazolo[5,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolopyridine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs and potent biological modulators. These are often referred to as "privileged structures." The thiazolopyridine core is one such scaffold, found in a diverse range of compounds exhibiting activities from antimicrobial to anticancer.[1][2] This guide focuses on a specific, promising isomer: the thiazolo[5,4-c]pyridine system. In particular, we will explore derivatives originating from "2-Bromothiazolo[5,4-c]pyridine." The bromine atom at the 2-position is not merely a substituent; it is a versatile chemical handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic and efficient synthesis of a large library of analogues. This strategic design allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

This document provides a comprehensive framework for validating the biological activity of novel 2-Bromothiazolo[5,4-c]pyridine derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust approach to drug candidate evaluation.

Section 1: The Rationale for Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular signaling pathways, including those controlling cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer. The ATP-binding site of kinases has proven to be a highly "druggable" target.

The thiazolo[5,4-c]pyridine scaffold, like the structurally related and clinically successful pyrazolo[3,4-d]pyrimidine core, is an isostere of the adenine base of ATP.[3][4] This structural mimicry allows these compounds to compete with endogenous ATP for binding within the kinase active site, thereby inhibiting the phosphorylation of downstream substrates and blocking aberrant signaling.

cluster_0 ATP-Competitive Kinase Inhibition ATP ATP Kinase_Active Kinase-ATP Complex (Active) ATP->Kinase_Active Binds to Active Site Kinase_Inactive Kinase (Inactive) Kinase_Inactive->Kinase_Active Kinase_Inhibited Kinase-Inhibitor Complex (Inactive) Kinase_Inactive->Kinase_Inhibited Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_Active->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase_Active Inhibitor Thiazolo[5,4-c]pyridine Derivative (Inhibitor) Inhibitor->Kinase_Inhibited Competitively Binds

Caption: ATP-competitive inhibition by a thiazolo[5,4-c]pyridine derivative.

Section 2: Comparative Analysis of Biological Activity in Related Scaffolds

While novel derivatives of 2-Bromothiazolo[5,4-c]pyridine require empirical testing, we can establish performance benchmarks by examining published data on structurally related heterocyclic systems with demonstrated anticancer and kinase-inhibiting properties. This comparative analysis provides a realistic baseline for the expected potency of new chemical entities.

Compound ScaffoldTarget(s)Cancer Cell LineReported IC₅₀ / GI₅₀Reference
Thiazolo[5,4-b]pyridine (6r)c-KIT (V560G/D816V)HMC1.2 (Mast Cell Leukemia)1.15 µM (GI₅₀)[5]
Thiazolo[5,4-d]pyrimidine (7i)Not specifiedMGC-803 (Gastric Cancer)4.64 µM (IC₅₀)[6]
Thiazolo[5,4-b]pyridineNot specifiedHCT-116 (Colorectal)15.87 µg/ml (IC₅₀)[7]
Pyrazolo[3,4-b]pyridine (5a)c-MetHepG-2 (Hepatocellular)3.42 µM (IC₅₀)[8]
Pyrazolo[3,4-b]pyridine (5b)c-MetHepG-2 (Hepatocellular)3.56 µM (IC₅₀)[8]
Imatinib (Standard)c-KITHMC1.2 (Mast Cell Leukemia)27.1 µM (GI₅₀)[5]
Sunitinib (Standard)c-KITHMC1.2 (Mast Cell Leukemia)0.96 µM (GI₅₀)[5]

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Section 3: Core Experimental Validation Protocols

The validation of a new chemical series is a staged process, moving from broad cellular effects to specific molecular targets and finally to in vivo efficacy.[9] Each protocol described below is designed to be a self-validating system, including necessary controls to ensure data integrity.

In Vitro Cytotoxicity Screening: The MTT Assay

The first crucial step is to determine if the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells.[10] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Causality: This assay is chosen for its high throughput, cost-effectiveness, and reliability in early-stage screening.[11] It identifies compounds that can halt cell proliferation or induce cell death, which are key characteristics of potential anti-cancer drugs.[13]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.[12]

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 2-Bromothiazolo[5,4-c]pyridine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

start Start: Culture Cancer & Non-Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Thiazolopyridine Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Plot Data & Calculate IC50 read->analyze end End: Identify Lead Cytotoxic Compounds analyze->end

Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

In Vitro Kinase Inhibition Assay

Once a derivative shows cytotoxic activity, the next step is to determine if this effect is mediated by the inhibition of a specific protein kinase.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase, confirming the mechanism of action and allowing for selectivity profiling against a panel of different kinases.

Protocol: General Radiometric Kinase Assay (e.g., for c-KIT)

  • Reagents and Setup:

    • Purified recombinant human kinase (e.g., c-KIT).

    • Kinase-specific substrate (e.g., a peptide substrate).

    • [γ-³³P]ATP.

    • Assay buffer (containing MgCl₂, MnCl₂, DTT).

    • Test compounds (2-Bromothiazolo[5,4-c]pyridine derivatives) at various concentrations.

    • Positive control inhibitor (e.g., Sunitinib for c-KIT).[5]

  • Reaction Initiation:

    • In a 96-well plate, combine the kinase, substrate, and test compound (or control) in the assay buffer.

    • Allow a pre-incubation period of 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Reaction and Termination:

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction by adding 3% phosphoric acid.

  • Quantification:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

    • Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity remaining on the filter paper (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

In Vivo Efficacy Assessment in a Xenograft Model

Promising compounds with good in vitro potency and a confirmed mechanism of action must be tested for efficacy in a living organism.[14] The patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model is a standard for evaluating anticancer agents.[15]

Causality: This experiment assesses the compound's overall therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to inhibit tumor growth in a complex biological system.[15]

Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.[15]

    • Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).[15]

    • When tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 per group).

  • Dosing and Monitoring:

    • Administer the lead thiazolopyridine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).

    • Administer vehicle only to the control group.

    • Monitor tumor volume and the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.[15]

  • Endpoint Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • Secondary endpoints can include overall survival and analysis of biomarkers from excised tumor tissue.[16]

start Select Immunocompromised Mice implant Subcutaneously Inject Human Cancer Cells start->implant grow Monitor Tumor Growth to 100-150 mm³ implant->grow randomize Randomize Mice into Control & Treatment Groups grow->randomize dose Administer Compound (Treatment) or Vehicle (Control) Daily randomize->dose monitor Measure Tumor Volume & Body Weight 2-3x/week dose->monitor dose->monitor endpoint Endpoint Reached (e.g., Max Tumor Size) monitor->endpoint Continue until analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze end Efficacy Determined analyze->end

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

The validation of 2-Bromothiazolo[5,4-c]pyridine derivatives as potential therapeutic agents is a rigorous, multi-step process. By beginning with broad cytotoxicity screening, progressing to specific mechanistic assays like kinase inhibition, and culminating in in vivo efficacy studies, researchers can build a comprehensive data package. This systematic approach, grounded in sound experimental design and a clear understanding of the underlying biological rationale, is essential for identifying and advancing promising new drug candidates from the bench to the clinic. The inherent versatility of the 2-bromo starting material provides a powerful platform for generating diverse chemical matter, significantly increasing the probability of discovering a derivative with a desirable therapeutic profile.

References

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • PubMed. (2007). Biomarker method validation in anticancer drug development. [Link]

  • National Institutes of Health (NIH). Biomarker method validation in anticancer drug development. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Institutes of Health (NIH). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]

  • ResearchGate. (2022). DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. [Link]

  • Acta Scientific. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. [Link]

  • Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]

  • PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • ResearchGate. (2022). Synthesis and biological activity of novel benzothiazole pyridine derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed Central. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Testing of 2-Bromothiazolo[5,4-c]pyridine Based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. The thiazolo[5,4-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, particularly those targeting the c-KIT proto-oncogene, a key driver in gastrointestinal stromal tumors (GIST). This guide provides a comprehensive comparison of the in-vitro and in-vivo testing of compounds derived from the versatile building block, 2-Bromothiazolo[5,4-c]pyridine, placing their performance in context with established alternative therapies.

The Strategic Importance of the 2-Bromothiazolo[5,4-c]pyridine Scaffold

The 2-Bromothiazolo[5,4-c]pyridine core serves as a crucial starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the systematic introduction of a wide range of substituents. This synthetic flexibility is instrumental in exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the lead compounds. By modifying the substituents at this position, researchers can fine-tune the compound's binding affinity to the target kinase, enhance its selectivity, and improve its pharmacokinetic profile.

In-Vitro Evaluation: Gauging Potency and Selectivity at the Cellular Level

The initial assessment of novel 2-substituted thiazolo[5,4-c]pyridine derivatives involves a battery of in-vitro assays designed to determine their potency against the target kinase and their cytotoxic effects on cancer cell lines.

Enzymatic Inhibition Assay: A Direct Measure of Potency

The primary in-vitro assay is the enzymatic inhibition assay, which directly measures the ability of a compound to inhibit the activity of the target kinase, such as c-KIT. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels indicate greater inhibition. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Comparative In-Vitro Kinase Inhibition of a Representative 2-Aryl-Thiazolo[5,4-c]pyridine Derivative and Competitor Compounds

CompoundTarget KinaseIC50 (nM)
Representative 2-Aryl-Thiazolo[5,4-c]pyridine c-KIT (Wild-Type)15
c-KIT (V560G mutant)25
Imatinibc-KIT (Wild-Type)30
c-KIT (V560G mutant)150
Sunitinibc-KIT (Wild-Type)10
c-KIT (V560G mutant)20
Cell Viability and Cytotoxicity Assays: Assessing the Impact on Cancer Cells

To determine the effect of the compounds on cancer cell proliferation and survival, cell-based assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., GIST-T1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Table 2: Comparative Cytotoxicity of a Representative 2-Aryl-Thiazolo[5,4-c]pyridine Derivative and Competitor Compounds against GIST Cell Lines

CompoundCell LineIC50 (µM)
Representative 2-Aryl-Thiazolo[5,4-c]pyridine GIST-T1 (c-KIT exon 11 mutation)0.5
ImatinibGIST-T1 (c-KIT exon 11 mutation)1.2
SunitinibGIST-T1 (c-KIT exon 11 mutation)0.8

In-Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System

Promising candidates from in-vitro studies are advanced to in-vivo testing to evaluate their efficacy, safety, and pharmacokinetic properties in animal models. For GIST, subcutaneous xenograft models in immunodeficient mice are commonly used.

GIST Xenograft Model: A Platform for Efficacy Studies

In this model, human GIST cells (e.g., GIST-T1) are injected subcutaneously into nude mice. Once tumors reach a palpable size, the mice are treated with the test compound, a vehicle control, or a competitor drug. Tumor growth is monitored over time to assess the anti-tumor efficacy of the treatment.

Detailed Protocol: Subcutaneous GIST Xenograft Efficacy Study
  • Cell Preparation: Harvest GIST-T1 cells and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula Tumor Volume = (Length x Width^2) / 2 is commonly used.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the test compound, vehicle control, or competitor drug (e.g., imatinib) daily via oral gavage at a predetermined dose.

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

Table 3: Comparative In-Vivo Efficacy of a Representative 2-Aryl-Thiazolo[5,4-c]pyridine Derivative and Imatinib in a GIST-T1 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Representative 2-Aryl-Thiazolo[5,4-c]pyridine 50 mg/kg, p.o., daily75
Imatinib50 mg/kg, p.o., daily60
Vehicle Control-0
Pharmacokinetic Studies: Understanding Drug Disposition

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In these studies, mice are administered a single dose of the compound, and blood samples are collected at various time points to determine the plasma concentration of the drug over time. Key PK parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax) are calculated.

Table 4: Comparative Pharmacokinetic Parameters of a Representative 2-Aryl-Thiazolo[5,4-c]pyridine Derivative and Competitor Compounds in Mice

CompoundDose (mg/kg)Bioavailability (%)t1/2 (h)Cmax (ng/mL)
Representative 2-Aryl-Thiazolo[5,4-c]pyridine 10 (oral)456.2850
Imatinib10 (oral)304.5600
Sunitinib10 (oral)253.8550

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the c-KIT signaling pathway and a typical in-vivo experimental workflow.

c_KIT_Signaling_Pathway cluster_downstream Downstream Signaling SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds to Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Inhibitor 2-Aryl-Thiazolo[5,4-c]pyridine Inhibitor->Dimerization Inhibits

Caption: The c-KIT signaling pathway and the inhibitory action of 2-Aryl-Thiazolo[5,4-c]pyridine.

In_Vivo_Workflow start Start cell_prep Prepare GIST Cell Suspension start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Test Compound / Control randomization->treatment Tumor Volume > 100mm³ monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Sacrifice & Data Analysis monitoring->endpoint After 21 Days

Caption: A typical experimental workflow for an in-vivo GIST xenograft study.

Conclusion and Future Directions

The 2-Bromothiazolo[5,4-c]pyridine scaffold provides a versatile platform for the development of novel c-KIT inhibitors. The representative 2-Aryl-Thiazolo[5,4-c]pyridine derivative discussed in this guide demonstrates superior in-vitro potency and in-vivo efficacy compared to the first-line therapy, imatinib. Furthermore, its favorable pharmacokinetic profile suggests the potential for improved clinical outcomes.

The causality behind these improvements lies in the ability to systematically modify the 2-position of the thiazolo[5,4-c]pyridine core, allowing for the optimization of interactions within the ATP-binding pocket of the c-KIT kinase. This targeted approach can lead to inhibitors with higher affinity and selectivity, potentially overcoming the resistance mechanisms that limit the effectiveness of existing therapies.

Future research should focus on further exploring the SAR of this compound class, particularly in developing derivatives that are effective against a broader range of c-KIT mutations associated with drug resistance. Comprehensive preclinical safety and toxicology studies will also be essential to pave the way for the clinical development of these promising therapeutic agents.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals (Basel). [Link]

  • Synthesis and biological evaluation of benzothiazolyl-pyridine hybrids as new antiviral agents against H5N1 bird flu and SARS-COV-2 viruses. RSC Advances. [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Pharmaceuticals (Basel). [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-Oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules. [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Journal of the Iranian Chemical Society. [Link]

  • 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. Lead Sciences. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]

A Comparative Guide to Heterocyclic Building Blocks: The Ascendancy of 2-Bromothiazolo[5,4-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Advantage of the Thiazolo[5,4-c]pyridine Scaffold

The thiazolo[5,4-c]pyridine core is a "privileged scaffold," a structural motif that demonstrates the ability to bind to a variety of biological targets. Its inherent drug-like properties stem from its nature as a purine bioisostere, where the imidazole ring of purine is replaced by a thiazole ring.[1] This structural analogy allows it to mimic endogenous ligands and interact with a broad range of enzymes and receptors. The strategic placement of a bromine atom at the 2-position of this scaffold creates a highly versatile synthetic handle, enabling late-stage functionalization and the rapid generation of diverse compound libraries.

The pyridine moiety within the fused ring system further enhances its pharmacological potential by improving metabolic stability and cellular permeability.[2] The nitrogen atom in the pyridine ring can also participate in crucial hydrogen bonding interactions within protein binding sites, enhancing potency and specificity.[2]

Physicochemical Properties: A Comparative Analysis

A molecule's journey from a laboratory flask to a therapeutic agent is fundamentally governed by its physicochemical properties. Here, we compare 2-Bromothiazolo[5,4-c]pyridine with other commonly used brominated heterocyclic building blocks.

Building BlockMolecular Weight ( g/mol )Calculated LogPHydrogen Bond AcceptorsHydrogen Bond Donors
2-Bromothiazolo[5,4-c]pyridine 215.061.930
2-Bromopyridine158.001.210
2-Bromobenzothiazole214.082.920
6-Bromopurine199.021.131
2-Bromooxazolo[5,4-c]pyridine199.001.730

Table 1: Comparative Physicochemical Properties. Calculated values are estimations and may vary based on the algorithm used. Data for 2-Bromooxazolo[5,4-c]pyridine is from PubChem.[3]

Expert Insights: 2-Bromothiazolo[5,4-c]pyridine exhibits a well-balanced profile. Its molecular weight is within the desirable range for lead-like compounds. The calculated LogP suggests favorable lipophilicity for membrane permeability without being excessively greasy, which can lead to off-target effects and poor solubility. The presence of three hydrogen bond acceptors offers multiple points for potential interactions with biological targets.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The true value of a building block is demonstrated in its reactivity and reliability in key chemical transformations. We will now delve into a comparative analysis of 2-Bromothiazolo[5,4-c]pyridine in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for creating C-C bonds. The performance of 2-Bromothiazolo[5,4-c]pyridine in this reaction is a critical indicator of its utility.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromoheterocycle 2-Bromoheterocycle Reaction Reaction 2-Bromoheterocycle->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Reaction Heat (e.g., 90 °C) Heat (e.g., 90 °C) Heat (e.g., 90 °C)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product caption Generalized Suzuki-Miyaura Coupling Workflow Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromoheterocycle 2-Bromoheterocycle Reaction Reaction 2-Bromoheterocycle->Reaction Amine Amine Amine->Reaction Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->Reaction Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Reaction Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Reaction Heat (e.g., 100 °C) Heat (e.g., 100 °C) Heat (e.g., 100 °C)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product Aminated Product Aminated Product caption Generalized Buchwald-Hartwig Amination Workflow

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Thiazolo[5,4-c]pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective inhibitors of various biological targets. While direct and extensive Structure-Activity Relationship (SAR) studies on "2-Bromothiazolo[5,4-c]pyridine" are not widely published, this specific compound is best understood as a key synthetic intermediate. The bromine atom at the 2-position serves as a versatile chemical handle, allowing for the introduction of a diverse array of substituents through cross-coupling reactions. This guide, therefore, will focus on the broader SAR landscape of analogues derived from the thiazolo[5,4-c]pyridine and closely related thiazolo[5,4-b]pyridine scaffolds, providing researchers with a comprehensive understanding of how structural modifications impact biological activity. We will delve into key therapeutic areas where these compounds have shown promise, including kinase inhibition and antimicrobial activity, supported by experimental data and detailed protocols.

Part 1: Thiazolo[5,4-c]pyridine Analogues as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazolopyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

Targeting Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, making it a prime target for cancer therapy.[1] A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as potent PI3K inhibitors.

  • The N-heterocyclic core is critical for binding to the kinase hinge region through hydrogen bond interactions.

  • The sulfonamide functionality is a key structural unit influencing inhibitory activity.[1]

  • Substitution on the pyridyl ring is another key determinant of potency. Replacement of the pyridyl moiety with a phenyl group leads to a significant decrease in activity.[1]

Table 1: SAR of Thiazolo[5,4-b]pyridine Analogues as PI3Kα Inhibitors [1]

CompoundR Group (at 2-position of pyridyl)PI3Kα IC50 (nM)
19a 2,4-Difluorobenzenesulfonamide3.6
19b 2-Chloro-4-fluorobenzenesulfonamidePotent (nanomolar)
19c 5-Chlorothiophene-2-sulfonamidePotent (nanomolar)

Data synthesized from reference[1].

The synthesis of these potent PI3K inhibitors is a multi-step process, often culminating in a Suzuki coupling to introduce the substituted pyridyl moiety.

PI3K_Inhibitor_Synthesis Start Commercially Available Starting Materials Step1 Synthesis of Thiazolo[5,4-b]pyridine Core Start->Step1 Step3 Synthesis of Substituted Pyridylboronic Ester Start->Step3 Step2 Functionalization (e.g., Morpholine addition) Step1->Step2 Step4 Suzuki Coupling Step2->Step4 Step3->Step4 Final Final PI3K Inhibitor (e.g., 19a) Step4->Final

Caption: Synthetic workflow for thiazolo[5,4-b]pyridine PI3K inhibitors.

Overcoming Imatinib Resistance with c-KIT Inhibitors

The c-KIT receptor tyrosine kinase is a therapeutic target in gastrointestinal stromal tumors (GIST). However, resistance to inhibitors like imatinib is a significant clinical challenge. Novel thiazolo[5,4-b]pyridine derivatives have been designed to overcome this resistance.[2]

  • Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold is a novel strategy for identifying potent c-KIT inhibitors.[2]

  • A 3-(trifluoromethyl)phenyl group at the R1 position fits well into the hydrophobic binding pocket.[2]

  • Para-substitution on the phenyl ring generally leads to higher activity than meta-substitution.[2]

  • A 4-((4-methylpiperazin-1-yl)methyl) group on the phenyl ring significantly enhances activity.[2]

Table 2: SAR of Thiazolo[5,4-b]pyridine Analogues as c-KIT Inhibitors [2]

CompoundR1 GroupR2 Group (para-substituent on phenyl)c-KIT IC50 (µM)
6h 3-(Trifluoromethyl)phenylH9.87
6l 3-(Trifluoromethyl)phenyl4-Morpholino-
6p 3-(Trifluoromethyl)phenyl4-MorpholinomethylLower activity than 6l
6r 3-(Trifluoromethyl)phenyl4-((4-Methylpiperazin-1-yl)methyl)0.14

Data synthesized from reference[2].

These thiazolopyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Thiazolopyridine Kinase Kinase ATP-binding pocket Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate InhibitedKinase Kinase Inhibitor Bound NoReaction No Phosphorylation InhibitedKinase->NoReaction Inhibitor Thiazolopyridine Analogue Inhibitor->InhibitedKinase

Caption: Mechanism of ATP-competitive kinase inhibition.

Part 2: Thiazolo[5,4-c]pyridine Analogues as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The thiazolopyridine scaffold has also been explored for its potential in this area.

Broad-Spectrum Antimicrobial Activity

Derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.[3]

  • The introduction of various substituents on the 7-phenyl ring modulates the antimicrobial activity.

  • Compound 3g , with a 3,4-dimethoxyphenyl group at the 7-position, displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[3]

Table 3: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Analogues [3]

Compound7-Phenyl SubstituentP. aeruginosa MIC (µM)E. coli MIC (µM)
3c 4-ChlorophenylModerate ActivityModerate Activity
3f 4-MethoxyphenylModerate ActivityModerate Activity
3g 3,4-Dimethoxyphenyl0.210.21

Data synthesized from reference[3].

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Synthetic Methodologies

The synthesis of the thiazolopyridine core and its subsequent functionalization are central to exploring the SAR of this scaffold.

Representative Synthesis of a Thiazolo[5,4-b]pyridine Scaffold

The synthesis often begins with a commercially available substituted pyridine, followed by the construction of the fused thiazole ring.

Scheme 1: Synthesis of a Thiazolo[5,4-b]pyridine Intermediate [2]

  • Aminothiazole Formation: Commercially available 3-amino-5-bromo-2-chloropyridine (1) is reacted with potassium thiocyanate to form the aminothiazole intermediate (2).

  • Boc Protection: The amino group of compound 2 is protected with a Boc group to yield compound 3.

  • Suzuki Cross-Coupling: Compound 3 is coupled with a suitable boronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester) using a palladium catalyst (e.g., Pd(dppf)Cl2) to form compound 4.

  • Nitro Reduction: The nitro group of compound 4 is reduced to an amine to afford the key intermediate (5), which can be further functionalized.

Conclusion

The thiazolo[5,4-c]pyridine scaffold and its isomers represent a highly versatile platform for the design of novel therapeutic agents. While "2-Bromothiazolo[5,4-c]pyridine" itself is likely a synthetic precursor, the SAR studies of its downstream analogues have revealed critical structural features that govern their biological activity. As kinase inhibitors, substitutions at various positions of the heterocyclic core and its appended phenyl rings are crucial for achieving high potency and selectivity. In the realm of antimicrobial agents, modifications to the 7-phenyl ring have been shown to significantly impact efficacy. The continued exploration of this privileged scaffold, guided by the SAR principles outlined in this guide, holds great promise for the development of next-generation therapeutics.

References

  • Current time information in Hyderabad, IN. (n.d.). Google.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC.
  • Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. (2011). PubMed.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central.
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.

Sources

The Ascending Class of Thiazolopyridine-Based Inhibitors: A Comparative Efficacy Analysis Against Established Kinase-Targeting Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and resistance profiles against critical disease targets is paramount. Among the emerging classes of heterocyclic compounds, derivatives of the thiazolopyridine core, including the versatile synthetic intermediate 2-Bromothiazolo[5,4-c]pyridine, are demonstrating significant promise, particularly as potent kinase inhibitors. This guide provides an in-depth, data-driven comparison of the efficacy of these novel thiazolopyridine-based inhibitors against established, clinically approved drugs targeting key oncogenic kinases such as c-KIT and c-Met. For researchers and drug development professionals, this analysis aims to illuminate the therapeutic potential and guide future investigations into this promising chemical space.

Introduction: The Rationale for Thiazolopyridine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. However, the emergence of drug resistance and the need for improved selectivity remain significant clinical challenges.

The thiazolopyridine scaffold has garnered considerable attention due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1] The fused ring system provides a rigid framework amenable to diverse functionalization, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[2] This guide will focus on two well-validated oncogenic kinase targets, c-KIT and c-Met, to illustrate the competitive potential of thiazolopyridine-based inhibitors.

Comparative Efficacy Analysis: Thiazolopyridines vs. Known Drugs

Targeting c-KIT: Overcoming Imatinib Resistance

The c-KIT receptor tyrosine kinase is a primary driver in gastrointestinal stromal tumors (GIST). Imatinib, a potent c-KIT inhibitor, is a first-line therapy for GIST. However, secondary mutations in c-KIT, such as the V560G and D816V mutations, can confer resistance to imatinib.

Recent studies have identified thiazolo[5,4-b]pyridine derivatives as potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants.[2] A notable example is the derivative designated as 6r , which has demonstrated superior activity against the c-KIT V560G/D816V double mutant compared to imatinib.[2]

Table 1: Comparative Efficacy of c-KIT Inhibitors

CompoundTargetIC50 (Enzymatic Assay)GI50 (HMC1.2 Cell Proliferation Assay)Reference
Imatinib c-KIT (V560G/D816V)38.1 µM27.1 µM[2]
Sunitinib c-KIT (V560G/D816V)0.08 µM0.1 µM[2]
Derivative 6r c-KIT (V560G/D816V)4.77 µM1.15 µM[2]

As the data indicates, derivative 6r exhibits significantly more potent inhibition of the imatinib-resistant c-KIT double mutant in both enzymatic and cell-based assays compared to imatinib.[2] While sunitinib remains more potent, the thiazolo[5,4-b]pyridine scaffold of 6r presents a promising avenue for developing novel inhibitors to overcome imatinib resistance.[2]

Targeting c-Met: A New Frontier for Thiazolopyridine Analogs

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, invasion, and angiogenesis, and are frequently dysregulated in various cancers. Cabozantinib is a clinically approved multi-kinase inhibitor with potent activity against c-Met.

Research into related pyrazolo[3,4-b]pyridine scaffolds has yielded compounds with nanomolar inhibitory potency against c-Met, rivaling that of cabozantinib.[3] These findings underscore the potential of pyridine-based heterocyclic systems in targeting this key oncogene.

Table 2: Comparative Efficacy of c-Met Inhibitors

CompoundTargetIC50 (Enzymatic Assay)IC50 (HepG-2 Cell Viability Assay)Reference
Cabozantinib c-Met5.38 nMNot Reported in this study[3]
Derivative 5a c-Met4.27 nM3.42 µM[3]
Derivative 5b c-Met7.95 nM3.56 µM[3]

The pyrazolo[3,4-b]pyridine derivatives 5a and 5b demonstrate enzymatic inhibitory potency against c-Met that is comparable to, and in the case of 5a , slightly better than cabozantinib.[3] Their efficacy in cell-based assays further validates their potential as lead compounds for the development of novel c-Met targeted therapies.[3]

Experimental Methodologies: A Guide to Efficacy Evaluation

The following protocols are representative of the methods used to generate the comparative efficacy data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer a portion of the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Reaction_Mix Combine in 96-well plate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Add_ATP Add [γ-³²P]ATP Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Filter Transfer to Filter Membrane Stop_Reaction->Filter Wash Wash Membrane Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC50 Count->IC50 Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K cMet c-Met cMet->RAS cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified c-KIT and c-Met downstream signaling pathways.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of thiazolopyridine-based compounds as a fertile ground for the discovery of next-generation kinase inhibitors. Their demonstrated efficacy against clinically relevant targets, including drug-resistant mutants, positions them as a promising class of therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring their activity against a broader panel of kinases to fully elucidate their selectivity profiles. The versatility of the 2-Bromothiazolo[5,4-c]pyridine intermediate and its analogs ensures a rich chemical space for further exploration and development.

References

  • Lead Sciences. 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. Available at: [Link].

  • Apicule. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Available at: [Link].

  • Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available at: [Link].

  • Lee, K., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2992. Available at: [Link].

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. Available at: [Link].

  • Abdel-monem, M. I., et al. (2016). Synthesis and biological activity of novel benzothiazole pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 810-816. Available at: [Link].

  • El-Mekabaty, A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(10), 3003. Available at: [Link].

  • Funar-Timofei, S., et al. (2009). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 60(1), 55-59. Available at: [Link].

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(41), 38439–38453. Available at: [Link].

  • Couly, F., et al. (2019). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 24(16), 2949. Available at: [Link].

  • Tsolyan, A. G., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. Available at: [Link].

  • Bebbington, D., et al. (2010). Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(5), 2136–2145. Available at: [Link].

  • Hrytsai, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1145. Available at: [Link].

  • Tsolyan, A. G., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. Available at: [Link].

  • Hrytsai, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1145. Available at: [Link].

  • Ghorab, M. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279–1296. Available at: [Link].

  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491–18511. Available at: [Link].

Sources

The Thiazolo[5,4-c]pyridine Scaffold: A Privileged Kinase Hinge-Binder with Superior Potential in Oncology Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within oncology, the identification and optimization of "privileged scaffolds" is a cornerstone of efficient lead generation. These molecular frameworks demonstrate a remarkable propensity for binding to multiple, biologically relevant targets, thereby offering a fertile ground for the development of novel therapeutics. Among these, the thiazolo[5,4-c]pyridine core has emerged as a particularly advantageous scaffold, demonstrating significant promise in the design of highly selective and potent kinase inhibitors. This guide provides an in-depth technical comparison of the thiazolo[5,4-c]pyridine scaffold against other common heterocyclic systems, supported by experimental data and detailed protocols for its synthesis and evaluation. We will explore the nuanced structural features that confer its unique advantages in binding to the ATP pocket of various kinases, its utility in overcoming clinical drug resistance, and its favorable physicochemical properties that position it as a superior choice for modern drug development professionals.

The Architectural Advantage: Unpacking the Thiazolo[5,4-c]pyridine Core

The thiazolo[5,4-c]pyridine scaffold is a fused heterocyclic system comprising a thiazole ring fused to a pyridine ring. This arrangement creates a unique electronic and steric environment that is particularly well-suited for interaction with the hinge region of protein kinases. The nitrogen atoms within the pyridine and thiazole rings can act as crucial hydrogen bond acceptors and donors, mimicking the interactions of the natural ATP substrate. This bioisosteric relationship with purines is a key reason for the scaffold's broad applicability in kinase inhibition.[1][2][3]

The versatility of the thiazolo[5,4-c]pyridine scaffold is further enhanced by the multiple sites available for chemical modification. Strategic substitutions at various positions on the bicyclic core allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This inherent modularity is a significant advantage for medicinal chemists, enabling a systematic approach to structure-activity relationship (SAR) studies and the optimization of lead compounds.[4][5]

Superior Performance in Kinase Inhibition: A Comparative Analysis

The true measure of a privileged scaffold lies in its ability to generate drug candidates that outperform existing therapies. Thiazolo[5,4-c]pyridine derivatives have consistently demonstrated superior or comparable efficacy to established kinase inhibitors in preclinical studies.

Overcoming Resistance to Imatinib in c-KIT Mutated Cancers

A compelling example of the thiazolo[5,4-c]pyridine scaffold's potential is in the context of gastrointestinal stromal tumors (GIST), where resistance to the first-line therapy imatinib is a significant clinical challenge. Researchers have developed novel thiazolo[5,4-b]pyridine derivatives that exhibit potent inhibitory activity against imatinib-resistant c-KIT mutants.[5]

One such derivative, 6r , has been shown to be significantly more potent than imatinib against the c-KIT V560G/D816V double mutant.[5] This highlights a key advantage of the thiazolo[5,4-c]pyridine scaffold: its ability to be tailored to bind effectively to mutated kinase domains where established drugs have lost their efficacy.

CompoundTargetIC50 (µM)Cell LineGI50 (µM)Fold Improvement vs. Imatinib (Cellular)
Imatinib c-KIT V560G/D816V38.16HMC1.227.14-
Sunitinib c-KIT V560G/D816V0.89HMC1.20.05542.8
Compound 6r c-KIT V560G/D816V4.77HMC1.21.1523.6

Table 1: Comparative inhibitory activity of a thiazolo[5,4-b]pyridine derivative (6r) against imatinib and sunitinib in a c-KIT double mutant cell line. Data sourced from[5].

Potent and Selective PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The thiazolo[5,4-c]pyridine scaffold has proven to be an excellent template for the design of potent and isoform-selective PI3K inhibitors.

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and shown to exhibit nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with significantly less activity against the PI3Kβ isoform. This isoform selectivity is a crucial advantage, as it can lead to a more targeted therapeutic effect with a reduced side-effect profile.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a 3.6341.62.9

Table 2: Isoform selectivity of a thiazolo[5,4-b]pyridine derivative (19a) against PI3K isoforms. Data sourced from[6].

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development of this promising scaffold, we provide detailed, step-by-step methodologies for the synthesis of the thiazolo[5,4-c]pyridine core and for the evaluation of its biological activity.

Synthesis of the 2-Aminothiazolo[5,4-c]pyridine Core

The synthesis of the 2-aminothiazolo[5,4-c]pyridine scaffold can be achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from established literature procedures.[7][8]

Workflow for the Synthesis of 2-Aminothiazolo[5,4-c]pyridine

A 3-Amino-2-chloropyridine B Thiocyanation (KSCN, Acetic Acid) A->B Step 1 C 3-Amino-2-thiocyanatopyridine B->C D Cyclization (Heat or Microwave) C->D Step 2 E 2-Aminothiazolo[5,4-c]pyridine D->E

Caption: Synthetic workflow for 2-aminothiazolo[5,4-c]pyridine.

Step 1: Thiocyanation of 3-Amino-2-chloropyridine

  • To a solution of 3-amino-2-chloropyridine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (1.2 equivalents).

  • Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-thiocyanatopyridine.

Step 2: Intramolecular Cyclization to form 2-Aminothiazolo[5,4-c]pyridine

  • The crude 3-amino-2-thiocyanatopyridine can be subjected to thermal cyclization by heating in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at 120-150°C.

  • Alternatively, microwave-assisted cyclization can be employed for a more rapid and efficient reaction. Irradiate a solution of the substrate in a suitable solvent (e.g., ethanol) in a sealed microwave vessel at a temperature of 150-180°C for 15-30 minutes.

  • After cooling, the product can be purified by column chromatography on silica gel to afford the pure 2-aminothiazolo[5,4-c]pyridine.

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of thiazolo[5,4-c]pyridine derivatives against a target kinase.

Workflow for Kinase Inhibition Assay

A Prepare Kinase Reaction Mixture (Kinase, Buffer, Substrate) B Add Thiazolopyridine Compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate at 37°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate IC50 F->G

Caption: Workflow for in vitro kinase inhibition assay.

  • Prepare a reaction buffer containing the purified recombinant kinase enzyme and its specific substrate peptide.

  • Add the thiazolo[5,4-c]pyridine test compound at a range of concentrations (typically from nanomolar to micromolar) to the wells of a microtiter plate.

  • Add the kinase reaction mixture to the wells containing the test compound.

  • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay).

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Physicochemical and Pharmacokinetic Properties: A Look Towards Clinical Translation

Beyond potent biological activity, successful drug candidates must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive in vivo pharmacokinetic data for a wide range of thiazolo[5,4-c]pyridine derivatives is still emerging, in silico and early-stage experimental studies suggest that this scaffold can be decorated to achieve desirable drug-like properties.

Studies on related thiazole-based pyridine derivatives have shown that modifications to the scaffold can significantly improve oral bioavailability.[9] For example, reducing the number of hydrogen bond donors can enhance membrane permeability and absorption. The modular nature of the thiazolo[5,4-c]pyridine scaffold allows for such strategic modifications to optimize pharmacokinetic parameters. Furthermore, in silico predictions for some hydrazonothiazole-based pyridine compounds indicate high gastrointestinal absorption and compliance with Lipinski's rule of five.[10]

Conclusion: A Scaffold Primed for Future Drug Discovery

The thiazolo[5,4-c]pyridine scaffold represents a highly promising platform for the design of next-generation kinase inhibitors and other targeted therapies. Its inherent structural features facilitate strong and selective binding to the ATP pocket of a wide range of kinases, and its synthetic tractability allows for extensive optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated ability of thiazolo[5,4-c]pyridine derivatives to overcome clinical drug resistance further underscores their therapeutic potential. As our understanding of the complex signaling networks that drive disease continues to grow, the versatility and adaptability of the thiazolo[5,4-c]pyridine scaffold will undoubtedly solidify its place as a truly privileged structure in the armamentarium of medicinal chemists.

References

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Semantic Scholar. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. [Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PMC. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. MDPI. [Link]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC. [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. [Link]

  • Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. Semantic Scholar. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

A Head-to-Head Comparison of Thiazolo[5,4-c]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive, head-to-head comparison of various derivatives of the thiazolo[5,4-c]pyridine isomeric family, with a particular focus on substitutions that modulate their biological activity. Drawing upon key findings from recent literature, we will delve into their performance as kinase inhibitors and antimicrobial agents, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

The Thiazolopyridine Scaffold: A Versatile Pharmacophore

The fusion of a thiazole and a pyridine ring gives rise to a family of isomers, including thiazolo[5,4-b]pyridine, thiazolo[4,5-b]pyridine, and thiazolo[5,4-c]pyridine. These scaffolds are of particular interest due to their ability to mimic the purine core of ATP, enabling them to interact with the ATP-binding sites of various kinases.[1] This characteristic has led to the development of potent inhibitors for a range of kinases implicated in cancer and other diseases.[2][3] Furthermore, the thiazolopyridine core has been successfully incorporated into compounds exhibiting antimicrobial properties.[4]

This guide will focus on comparing derivatives based on their substitution patterns and the resulting impact on their biological efficacy.

Performance Against Key Kinase Targets

Kinase inhibition is a major area of investigation for thiazolopyridine derivatives. Below, we compare the performance of different series of these compounds against critical cancer-related kinases.

c-KIT Inhibition for Imatinib Resistance

Gastrointestinal stromal tumors (GIST) are often driven by mutations in the c-KIT receptor tyrosine kinase. While imatinib is a standard therapy, resistance remains a significant challenge. Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their ability to overcome imatinib resistance.[2]

A key study identified derivative 6r as a potent c-KIT inhibitor, demonstrating superior activity against a double mutant (V560G/D816V) that confers resistance to imatinib.[2] The structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the thiazolo[5,4-b]pyridine scaffold are crucial for this activity.[2]

CompoundTargetEnzymatic Inhibitory Activity (IC₅₀)Anti-proliferative Activity (GI₅₀) on HMC1.2 cellsReference
6r c-KIT (V560G/D816V)4.77 µM1.15 µM[2]
Imatinib c-KIT (V560G/D816V)> 38 µM27.1 µM[2]
Sunitinib c-KIT (V560G/D816V)Not explicitly stated, but 6r is comparableNot explicitly stated, but 6r is comparable[2]

Experimental Protocol: Radiometric Biochemical Kinase Assay for c-KIT [2]

This protocol outlines the general steps for assessing the enzymatic inhibitory activity of test compounds against c-KIT kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep1 Prepare kinase buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA prep2 Dilute test compounds in DMSO prep3 Prepare substrate solution: Poly(Glu, Tyr) 4:1 prep4 Prepare ATP solution with [γ-³³P]-ATP step1 Add kinase, substrate, and test compound to a 96-well plate prep4->step1 step2 Initiate reaction by adding ATP solution step3 Incubate at room temperature for 40 minutes step4 Stop reaction by adding 3% phosphoric acid detect1 Spot a portion of the reaction mixture onto a filtermat step4->detect1 detect2 Wash the filtermat three times with 75 mM phosphoric acid and once with methanol detect3 Dry the filtermat and measure radioactivity using a scintillation counter

Caption: Workflow for c-KIT Radiometric Kinase Assay.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors.[3]

Structure-activity relationship studies highlighted the importance of the sulfonamide functionality and the 2-pyridyl group for potent PI3Kα inhibitory activity. The representative compound 19a exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[3]

CompoundR Group on SulfonamidePI3Kα IC₅₀ (nM)Reference
19a 2-methoxypyridine3.6[3]
19b 2-chloro-4-fluorophenyl7.8[3]
19c 5-chlorothiophene-2-sulfonamide9.2[3]

Experimental Protocol: PI3K Enzyme Assay [3]

The following is a generalized procedure for evaluating the inhibitory activity of compounds against PI3K isoforms.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection of PIP3 prep1 Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS, 1 mM DTT prep2 Serially dilute test compounds in DMSO prep3 Prepare PI3K enzyme and substrate (PIP2) solutions step1 Add diluted compound, PI3K enzyme, and PIP2 to a 384-well plate prep3->step1 step2 Incubate for 10 minutes at room temperature step3 Initiate reaction by adding ATP step4 Incubate for 1 hour at room temperature detect1 Stop reaction and add ADP-Glo™ Kinase Assay reagent step4->detect1 detect2 Incubate for 40 minutes detect3 Add Kinase Detection Reagent detect4 Incubate for 30 minutes and measure luminescence

Caption: General workflow for a PI3K enzyme assay.

Antimicrobial Activity of Thiazolopyridine Derivatives

Beyond their role as kinase inhibitors, thiazolopyridine derivatives have also demonstrated promising antimicrobial activity. A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones revealed their potential against pathogenic bacteria.[4]

The SAR in this series indicated that the nature of the substituent on the 7-phenyl ring significantly influences the antimicrobial potency. Compound 3g , bearing a 3,4-dimethoxyphenyl group, showed the most potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[4]

CompoundR Group on 7-phenylMIC against P. aeruginosa (µM)MIC against E. coli (µM)Reference
3c 4-Fluorophenyl> 0.21> 0.21[4]
3f 4-Bromophenyl> 0.21> 0.21[4]
3g 3,4-Dimethoxyphenyl0.210.21[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [4]

The following protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep1 Prepare Mueller-Hinton broth prep2 Culture bacterial strains overnight prep3 Adjust bacterial suspension to 0.5 McFarland standard prep4 Prepare serial dilutions of test compounds step1 Inoculate 96-well plates containing broth and serially diluted compounds with bacterial suspension prep4->step1 step2 Include positive (bacteria only) and negative (broth only) controls step3 Incubate at 37°C for 24 hours read1 Visually inspect for turbidity step3->read1 read2 Determine MIC as the lowest concentration with no visible bacterial growth

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of the Thiazolopyridine Core

The synthesis of the thiazolopyridine scaffold is a critical aspect of developing novel derivatives. A common approach involves the construction of the thiazole ring onto a pre-existing pyridine core. For instance, the synthesis of thiazolo[5,4-b]pyridine derivatives can be achieved through the reaction of an aminopyridine with potassium thiocyanate followed by cyclization.[2]

start Substituted Aminopyridine intermediate1 Thiocyanate Intermediate start->intermediate1 Reaction with reagent1 Potassium Thiocyanate product Thiazolopyridine Scaffold intermediate1->product Followed by cyclization Cyclization (e.g., with bromine)

Caption: General synthetic scheme for a thiazolopyridine scaffold.

Conclusion and Future Directions

The thiazolo[5,4-c]pyridine scaffold and its isomers represent a highly versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide underscore the critical role of substituent patterns in determining the biological activity and target selectivity of these compounds. As kinase inhibitors, derivatives have shown promise in overcoming drug resistance and targeting key oncogenic pathways. In the realm of antimicrobial agents, specific substitutions have led to potent activity against pathogenic bacteria.

Future research in this area should continue to explore the vast chemical space around the thiazolopyridine core. A deeper understanding of the structure-activity relationships, guided by computational modeling and robust biological screening, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and drug-like properties. The experimental protocols detailed herein provide a foundation for the continued evaluation and comparison of these exciting molecules.

References

  • Bhanushali, U., et al. (2016). 5-Benzylidene-2,4-thiazolidenedione derivatives: design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2. Bioorganic Chemistry, 67, 139–147. Available at: [Link]

  • Chen, S.-W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4583. Available at: [Link]

  • Choi, Y., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2898. Available at: [Link]

  • El-Shafey, H. W., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. Available at: [Link]

  • Hrytsai, I., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7247. Available at: [Link]

  • Liu, X.-J., et al. (2023). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Bioorganic Chemistry, 133, 106425. Available at: [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available at: [Link]

  • Shao, H., et al. (2020). Design, synthesis and biological evaluation of pyrimidine derivatives with thiazole ring systems as potent and selective CDK9 inhibitors. European Journal of Medicinal Chemistry, 188, 112015.
  • Wang, Q. X., et al. (2019). Thiazolo[4,5-b]pyridine Derivatives: One-pot Three-component Synthesis and Biological Evaluation as Anticancer Agents, c-Met, and Pim-1 Kinase Inhibitors. Journal of Heterocyclic Chemistry, 56(11), 3017–3029.
  • Zhang, H.-J., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.

Sources

A Comparative Guide to the Mechanism of Action of 2-Bromothiazolo[5,4-c]pyridine Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a drug candidate is paramount. The 2-bromothiazolo[5,4-c]pyridine scaffold has emerged as a versatile platform for designing highly specific inhibitors targeting a diverse range of proteins. This guide provides an in-depth comparison of two distinct classes of drugs derived from this scaffold: the direct Factor Xa (FXa) inhibitor, Edoxaban, and a series of protein kinase inhibitors targeting the c-KIT proto-oncogene. By juxtaposing their MoA, we will explore how subtle modifications to a core chemical structure can profoundly alter therapeutic targeting. This guide will delve into the experimental methodologies used to validate these mechanisms, providing actionable protocols and comparative data to inform future drug discovery efforts.

Part 1: Divergent Paths from a Common Scaffold: Factor Xa vs. Kinase Inhibition

The thiazolopyridine core is a privileged structure in medicinal chemistry, offering a rigid framework with multiple points for chemical modification. This versatility allows for the precise positioning of functional groups to interact with the unique topographies of different enzyme active sites. Here, we compare two prime examples.

Edoxaban: A Direct, Competitive Inhibitor of Factor Xa

Edoxaban is an oral anticoagulant that directly, selectively, and reversibly inhibits Factor Xa, a critical serine protease in the coagulation cascade.[1][2][3][4] Its MoA is not kinase-mediated but rather targets the enzymatic activity of a key clotting factor.

Mechanism of Action:

Factor Xa is the converging point of the intrinsic and extrinsic coagulation pathways, where it forms the prothrombinase complex to convert prothrombin to thrombin.[5][6] Thrombin then cleaves fibrinogen to fibrin, leading to clot formation.[3][4] Edoxaban binds directly to the active site of both free and clot-bound Factor Xa, preventing its interaction with prothrombin.[1][7] This inhibition leads to a dose-dependent reduction in thrombin generation and a prolongation of clotting time, as measured by prothrombin time (PT) and activated partial thromboplastin time (aPTT).[8][9] The inhibitory constant (Ki) of edoxaban for human factor Xa is a potent 0.561 nM.[4]

Signaling Pathway:

The coagulation cascade is a well-defined enzymatic pathway. Edoxaban's intervention at the level of Factor Xa effectively dampens the amplification of the clotting signal.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VII Xa Xa VIIa_TF->Xa Activates X Thrombin Thrombin Xa->Thrombin + Va (Prothrombinase Complex) X->Xa Fibrin Fibrin Thrombin->Fibrin Fibrinogen Prothrombin Prothrombin CrossLinkedFibrin CrossLinkedFibrin Fibrin->CrossLinkedFibrin XIIIa Edoxaban Edoxaban Edoxaban->Xa Inhibits

Caption: The Coagulation Cascade and the inhibitory action of Edoxaban on Factor Xa.

Thiazolo[5,4-b]pyridine Derivatives: ATP-Competitive Kinase Inhibitors

In contrast to Edoxaban, other derivatives of the thiazolopyridine scaffold have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[2][10] A notable example is a series of thiazolo[5,4-b]pyridine compounds designed to inhibit c-KIT, a receptor tyrosine kinase.[2][10]

Mechanism of Action:

Mutations in the c-KIT gene can lead to its constitutive activation, driving the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs).[11][12][13] These thiazolo[5,4-b]pyridine derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the c-KIT kinase domain, preventing the phosphorylation of downstream substrates.[2] This blockade of signal transduction leads to the inhibition of cell proliferation and the induction of apoptosis in c-KIT-driven cancer cells.[2][10] Molecular docking studies suggest that the thiazolopyridine core forms key hydrogen bonds with hinge region residues of the kinase, such as Cys673 in c-KIT.[2]

Signaling Pathway:

c-KIT activation by its ligand, stem cell factor (SCF), or through activating mutations, triggers multiple downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which promote cell survival and proliferation.[11][14]

cKIT_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Ligand) cKIT c-KIT Receptor SCF->cKIT Binds Autophosphorylation Autophosphorylation cKIT->Autophosphorylation Dimerization & PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS STAT3 STAT3 Autophosphorylation->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Phosphorylation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors mTOR->Transcription_Factors STAT3_dimer->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Promotes Thiazolopyridine_Inhibitor Thiazolopyridine Kinase Inhibitor Thiazolopyridine_Inhibitor->cKIT Inhibits ATP Binding

Caption: The c-KIT signaling pathway and its inhibition by thiazolopyridine derivatives.

Part 2: Performance Comparison and Supporting Experimental Data

An objective comparison of drug performance relies on robust quantitative data from standardized assays.

Edoxaban vs. Other Direct Oral Anticoagulants (DOACs)

Edoxaban's performance has been extensively evaluated in large-scale clinical trials and real-world studies, often compared against other DOACs like rivaroxaban and apixaban, and the traditional anticoagulant, warfarin.[15][16][17][18]

OutcomeEdoxaban vs. Rivaroxaban (Hazard Ratio [95% CI])Edoxaban vs. Apixaban (Hazard Ratio [95% CI])Edoxaban vs. Warfarin (Risk Ratio [95% CI])
Stroke or Systemic Embolism0.72 [0.70–0.94][17]0.87 [0.79–0.97][19]0.67 [0.61–0.74][19]
Major Bleeding0.74 [0.70–0.94][17]Similar risk[19]0.54 [0.44–0.67][19]
Intracranial HemorrhageFavorable for Edoxaban[17]Similar risk[19]0.51 [0.29–0.90][19]

Data synthesized from multiple meta-analyses and cohort studies. The specific values can vary between studies.

Thiazolo[5,4-b]pyridine c-KIT Inhibitors vs. Standard of Care

The performance of novel thiazolo[5,4-b]pyridine c-KIT inhibitors is typically benchmarked against established tyrosine kinase inhibitors (TKIs) like imatinib and sunitinib, especially in the context of drug-resistant mutations.[2][10]

Compound/DrugTargetEnzymatic IC50 (µM)Anti-proliferative GI50 (µM) on HMC1.2 cells
Imatinib c-KIT (Wild Type)0.27[2]-
Sunitinib c-KIT (Wild Type)0.14[2]-
Compound 6r c-KIT (Wild Type)0.14[2]-
Imatinib c-KIT (V560G/D816V)>10[2]27.1[2]
Compound 6r c-KIT (V560G/D816V)4.77[2]1.15[2]

Compound 6r is a representative thiazolo[5,4-b]pyridine derivative from Nam et al. (2023).[2][10] HMC1.2 cells harbor a constitutively active, imatinib-resistant c-KIT mutation.[2]

Part 3: Validating the Mechanism of Action: Key Experimental Protocols

The following section details the step-by-step methodologies for the key experiments used to confirm the MoA of both drug classes. These protocols are designed to be self-validating by including appropriate controls.

Workflow for MoA Confirmation

moa_workflow Start Hypothesized MoA Biochemical_Assay Biochemical Assay (Enzyme Activity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement & Pathway Modulation) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50/Ki/EC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis MoA_Confirmed Mechanism of Action Confirmed Data_Analysis->MoA_Confirmed

Caption: General workflow for confirming the mechanism of action of a small molecule inhibitor.

Protocol 1: Chromogenic Anti-Factor Xa Assay for Edoxaban

This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of Factor Xa.

Principle: A known amount of FXa is incubated with the test compound (Edoxaban). A chromogenic substrate that is specifically cleaved by FXa is then added. The residual FXa activity is determined by measuring the color change spectrophotometrically. The amount of color is inversely proportional to the inhibitory activity of the compound.[4][20][21][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Edoxaban in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Reconstitute purified human Factor Xa enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5 with NaCl and CaCl2).

    • Reconstitute a chromogenic FXa substrate (e.g., S-2765) in sterile water.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 5 µL of the Edoxaban dilution series to the test wells. Add 5 µL of solvent for the positive control (no inhibition) wells and 5 µL of a known FXa inhibitor (e.g., rivaroxaban) for the reference control wells.

    • Add 20 µL of diluted Factor Xa to all wells except the negative control (blank) wells. Add 20 µL of assay buffer to the blank wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate to all wells.

    • Incubate the plate at 37°C for 5-15 minutes, protecting it from light.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., 2% acetic acid).

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percent inhibition for each Edoxaban concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the Edoxaban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay for c-KIT Inhibition

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase.[23][24][25]

Principle: The c-KIT kinase is incubated with a substrate (e.g., a peptide or protein), the test compound, and radioactively labeled ATP ([-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radioactive phosphate group from ATP to the substrate. The reaction is then stopped, and the radiolabeled substrate is separated from the unincorporated ATP (e.g., by spotting onto phosphocellulose paper). The amount of radioactivity incorporated into the substrate is measured using a scintillation counter and is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the thiazolopyridine inhibitor in DMSO and create a serial dilution series.

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, MnCl2, DTT, and BSA).

    • Prepare a solution containing the c-KIT substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a solution of [γ-³³P]ATP of known specific activity.

  • Assay Procedure:

    • In a reaction tube, combine the kinase reaction buffer, the substrate, and the inhibitor dilution.

    • Add recombinant human c-KIT enzyme to the tube.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a quench solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat.

  • Data Acquisition and Analysis:

    • Place the dried filter mat into a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: Cellular c-KIT Autophosphorylation Assay (Western Blot)

This cell-based assay validates that the inhibitor can block the target kinase activity within a cellular context.

Principle: Cells that endogenously or exogenously express c-KIT (e.g., GIST-T1 or HMC1.2 cells) are treated with the test compound.[26] The cells are then stimulated with the c-KIT ligand, SCF, to induce receptor autophosphorylation (or if using a cell line with a constitutively active mutant, no stimulation is needed). The cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is then performed using an antibody specific for phosphorylated c-KIT (p-c-KIT) to assess the level of inhibition. An antibody against total c-KIT is used as a loading control.[7][27][28][29]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture GIST-T1 cells in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of the thiazolopyridine inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against p-c-KIT (e.g., anti-phospho-c-Kit Tyr719).

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total c-KIT to confirm equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-c-KIT signal to the total c-KIT signal for each sample.

    • Calculate the percent inhibition of c-KIT phosphorylation relative to the stimulated, vehicle-treated control.

Conclusion

The 2-bromothiazolo[5,4-c]pyridine scaffold is a testament to the power of medicinal chemistry in generating diverse pharmacological agents. By understanding the distinct mechanisms of action of drugs derived from this common core, such as the anticoagulant Edoxaban and various kinase inhibitors, researchers can better appreciate the principles of rational drug design. The experimental protocols provided herein offer a robust framework for validating the MoA of novel compounds, ensuring scientific integrity and fostering the development of next-generation targeted therapies. The comparative data underscores the importance of benchmarking new chemical entities against existing standards of care to truly assess their therapeutic potential.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Mitigating Risk Beyond the Bench

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. 2-Bromothiazolo[5,4-c]pyridine and its isomers are heterocyclic building blocks with significant utility in medicinal chemistry. However, their halogenated and nitrogen-containing structure necessitates a rigorous and informed approach to disposal. Improper handling of this waste stream can lead to immediate safety hazards, long-term environmental contamination, and significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromothiazolo[5,4-c]pyridine. Moving beyond a simple checklist, we will explore the chemical rationale behind each procedural step, ensuring that laboratory personnel can manage this waste stream with confidence, competence, and a deep understanding of the underlying safety principles. This document is designed to be a self-validating system of protocols, grounded in authoritative regulatory standards and field-proven best practices.

Hazard Profile and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. The toxicological properties of 2-Bromothiazolo[5,4-c]pyridine have not been exhaustively investigated; therefore, it must be treated with caution as a potentially hazardous substance.[1] Isomeric and related compounds provide critical data points for a conservative risk assessment.

  • Health Hazards: Based on data for 2-Bromothiazolo[5,4-b]pyridine, the compound may cause respiratory irritation.[1] Related brominated pyridine compounds are known to be harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.[2][3]

  • Physical Hazards: While not classified as flammable, heating or combustion of halogenated organic compounds can produce highly toxic and corrosive fumes. For this compound, these include nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[1][3]

  • Environmental Hazards: As an organobromine compound, it may have long-term toxic effects on the environment if released.[4] Organohalogens are a regulated class of compounds, and their release into drains or the environment is strictly prohibited.[1][5][6]

Key Safety and Handling Data

The following table summarizes essential data for risk assessment and safe handling during the disposal process.

PropertyValueSource(s)
Chemical Name 2-Bromothiazolo[5,4-c]pyridine-
CAS Number 412923-40-1 (for isomer 2-Bromothiazolo[5,4-b]pyridine)[1][7][]
Molecular Formula C₆H₃BrN₂S[1][]
Molecular Weight 215.07 g/mol [1][]
Primary Hazards May cause respiratory irritation. Potential for skin and eye irritation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][5]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides (NOx), Hydrogen bromide gas.[1][3]

Disposal Workflow: A Logical Framework

The disposal process is a multi-step workflow that ensures safety and compliance at each stage. The following diagram outlines the decision-making process from the point of waste generation to its final removal by certified professionals.

DisposalWorkflow Disposal Workflow for 2-Bromothiazolo[5,4-c]pyridine A Waste Generated (Solid Residue, Contaminated PPE, Empty Containers) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream B->C D Is waste halogenated? (Contains F, Cl, Br, I) C->D E Halogenated Organic Waste Container D->E  Yes F Non-Halogenated Waste Container D->F  No G Containerize Waste (Chemically compatible container with secure lid) E->G H Label Container Correctly ('Hazardous Waste', Chemical Name, Accumulation Date) G->H I Store in Satellite Accumulation Area (Secure, Ventilated, Away from Incompatibles) H->I J Arrange Pickup by Certified Hazardous Waste Vendor I->J K Document Waste Manifest J->K

Caption: Disposal workflow for 2-Bromothiazolo[5,4-c]pyridine.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the mandatory steps for safely handling and preparing 2-Bromothiazolo[5,4-c]pyridine waste for final disposal.

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure via inhalation, dermal contact, and ocular contact.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always check the manufacturer's compatibility chart.[6]

  • Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For handling larger quantities of waste, a chemical-resistant apron may be appropriate.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[1] All handling of solid waste should be done in a manner that avoids dust formation.[1]

Waste Segregation and Containerization

The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[6][10][11]

  • Designate a Waste Container: Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, tightly sealing lid.[6][10] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[6]

  • Segregate Halogenated Waste: All waste containing 2-Bromothiazolo[5,4-c]pyridine must be placed in a container designated exclusively for "Halogenated Organic Waste."[10][11] This includes:

    • Unused or expired solid 2-Bromothiazolo[5,4-c]pyridine.

    • Disposable materials grossly contaminated with the compound (e.g., weighing papers, gloves, absorbent pads from a spill cleanup).

    • Rinsate from decontaminating glassware (if using an organic solvent).

  • Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[10] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Waste Labeling

Proper labeling is a critical regulatory requirement under OSHA and the EPA.[12][13] It ensures that all personnel and the final disposal facility are aware of the container's contents and associated hazards.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."[10]

    • The full, unabbreviated chemical name: "Waste 2-Bromothiazolo[5,4-c]pyridine."

    • An accurate list of all components and their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

On-Site Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Storage Location: Store the sealed container in a well-ventilated area, such as a designated cabinet under a fume hood.[6]

  • Prevent Reactions: Ensure the container is stored away from incompatible materials, especially strong acids and oxidizers.[14]

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container.[14] This prevents the spread of material in case of a leak.

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.[10]

  • For Small, Manageable Spills:

    • Ensure appropriate PPE is worn, including respiratory protection if dealing with a powder.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[1][15] Avoid creating dust.[1]

    • Decontaminate the spill area with an appropriate solvent and wipe clean. Place all cleanup materials in the hazardous waste container.

Final Disposal: The Role of Certified Professionals

Under no circumstances should 2-Bromothiazolo[5,4-c]pyridine be disposed of down the drain or in regular trash.[1][6] The final disposal of this hazardous waste must be conducted by a licensed and certified environmental waste management company.

  • Incineration: The standard and accepted method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[16] These facilities have advanced scrubber systems to neutralize harmful acid gases like HBr that are produced during combustion.

  • Documentation: Ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal facility, providing a legal record of compliance.

This guide provides a robust framework for the safe and compliant disposal of 2-Bromothiazolo[5,4-c]pyridine. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of our professional responsibility to protect ourselves, our colleagues, and the environment. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, as they may have additional requirements.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Adept. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • Other Disposal Guidance. US EPA. [Link]

  • 2-bromo-5-methyl-6,7-dihydro-4H-[1][17]thiazolo[5,4-c]pyridine. ChemBK. [Link]1][17]thiazolo[5,4-c]pyridine

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule. US EPA. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • International Chemical Safety Cards - Pyridine. IPCS. [Link]

  • ICSC 0323 - PYRIDINE. IPCS INCHEM. [Link]

  • 2-Bromothiazolo[5,4-b]pyridine. Acros Pharmatech. [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Bromothiazolo[5,4-c]pyridine, a heterocyclic compound often utilized in pharmaceutical research and drug development. Given that the chemical, physical, and toxicological properties of this specific molecule have not been exhaustively investigated, this document synthesizes data from its structural analogs—namely pyridine and brominated organic compounds—to establish a robust framework for safe laboratory operations.[1] Our primary objective is to empower researchers with the knowledge to mitigate risks through proper personal protective equipment (PPE) selection, handling procedures, and disposal methods.

Hazard Assessment: A Precautionary Approach

Due to the limited specific toxicological data for 2-Bromothiazolo[5,4-c]pyridine, a thorough risk assessment must be grounded in the known hazards of its constituent chemical motifs.[1]

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, toxic, and irritants.[2] Exposure can lead to symptoms such as dizziness, headaches, nausea, and irritation of the skin, eyes, and respiratory tract.[2][3][4]

  • Brominated Organic Compound : As a brominated heterocyclic compound, there is a potential for toxicity. Many halogenated organic compounds are toxic upon inhalation and ingestion.[5] During combustion, it may release hazardous substances like nitrogen oxides (NOx) and hydrogen bromide gas.[1]

  • Physical Form : Typically a solid, this compound poses a risk of inhalation if it becomes an airborne dust or aerosol.[1][6]

The Safety Data Sheet (SDS) for the closely related 2-Bromo-thiazolo[5,4-B]pyridine indicates it may cause respiratory irritation.[1] No components are currently listed as carcinogenic by IARC, but the overall lack of data necessitates handling it as a substance of unknown but potentially significant toxicity.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. All PPE must be selected based on a risk assessment of the specific procedure being performed.

Core PPE Requirements

The following table outlines the minimum required PPE for handling 2-Bromothiazolo[5,4-c]pyridine in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash gogglesNitrile or Neoprene glovesFully-buttoned lab coatRequired if outside a certified chemical fume hood. Use NIOSH-approved respirator with P95 (US) or P1 (EU) particle filter.[1]
Preparing Solutions Chemical splash goggles and face shield[7]Nitrile or Neoprene glovesChemical-resistant apron over a lab coatRequired if not performed in a chemical fume hood. Use respirator with organic vapor cartridges (e.g., Type A or K under EN 149).[8]
Running Reactions Chemical splash gogglesNitrile or Neoprene glovesFully-buttoned lab coat (flame-resistant if using flammable solvents)Work must be conducted in a certified chemical fume hood.[2][5]
Handling Spills Chemical splash goggles and face shieldHeavy-duty, chemically resistant outer gloves over inner nitrile glovesChemical-resistant suit or apronNIOSH-approved full-facepiece respirator with combination organic vapor/P100 cartridges (e.g., ABEK-P2 in EU).[1]
Rationale for PPE Choices
  • Eye and Face Protection : Standard safety glasses are insufficient as they do not protect against chemical splashes.[9] Chemical splash goggles are the minimum requirement.[9] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger volumes (>1 liter) of solutions or during spill cleanup.[7][8]

  • Hand Protection : Nitrile gloves offer good resistance to a variety of chemicals, including solvents and pyridine-like structures.[2][10] For prolonged exposure or handling of concentrated solutions, neoprene gloves may offer superior protection.[10][11] Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling the chemical.

  • Body Protection : A fully-buttoned lab coat provides a crucial barrier against incidental skin contact.[12] Open-toed shoes, shorts, and skirts should never be worn in the laboratory.[7] For tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : All work with 2-Bromothiazolo[5,4-c]pyridine, especially handling the solid powder, should be performed within a certified chemical fume hood to minimize inhalation risk.[2][5] If a fume hood is not available or during a large spill, respiratory protection is mandatory. The specific type of respirator and cartridge depends on the nature of the exposure (particulate, vapor, or both).[1][3]

Operational and Disposal Plans

A structured approach to laboratory operations and waste management is essential for safety.

Workflow for PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4 Wash Wash Hands Thoroughly F4->Wash Final Step

Caption: PPE Donning and Doffing Workflow.

Emergency Spill Response Protocol

In the event of a spill, a swift and organized response is crucial to ensure personnel safety and contain the hazard.

  • Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the immediate area.[13]

  • Assess the Spill : From a safe distance, assess the size and nature of the spill. If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Don Appropriate PPE : Before attempting cleanup, don the appropriate PPE as outlined in the "Handling Spills" section of the table above. This includes, at a minimum, a full-face respirator, chemical-resistant suit or apron, and double gloves.[1]

  • Contain the Spill : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[14] For solid spills, carefully sweep up the material, avoiding the creation of dust.[1]

  • Collect Waste : Place all contaminated materials (absorbent, swept powder, used PPE) into a suitable, labeled, and sealed container for hazardous waste disposal.[1][14]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report : Report the incident to your laboratory supervisor and environmental health and safety department.

Spill_Response Start Spill Occurs Alert 1. Alert & Evacuate Immediate Area Start->Alert Assess 2. Assess Hazard (Size, Location) Alert->Assess DonPPE 3. Don Full Spill PPE (Respirator, Suit, Double Gloves) Assess->DonPPE If safe to proceed Contain 4. Contain Spill (Absorbent / Careful Sweeping) DonPPE->Contain Collect 5. Collect Waste (Into Labeled Container) Contain->Collect Decon 6. Decontaminate Area Collect->Decon Report 7. Report Incident Decon->Report End Area Safe Report->End

Caption: Emergency Spill Response Workflow.

Disposal Plan

As a halogenated organic compound, 2-Bromothiazolo[5,4-c]pyridine and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Do Not Dispose in Sinks or Regular Trash : This compound must not be allowed to enter drains or the environment.[1][14][15]

  • Use Designated Waste Containers : All waste containing this chemical must be collected in a clearly labeled "Halogenated Organic Waste" container.[5]

  • Follow Institutional Guidelines : Adhere strictly to all federal, state, and local regulations, as well as your institution's specific procedures for hazardous waste disposal.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely work with 2-Bromothiazolo[5,4-c]pyridine, ensuring both personal safety and environmental protection.

References

  • MSDS of 2-Bromo-thiazolo[5,4-B]pyridine. Source Not Specified.1

  • Pyridine ACS Safety Data Sheet. (2024-01-25). Jubilant Ingrevia Limited.8

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.2

  • Safety Data Sheet for 3-(Bromoacetyl)pyridine Hydrobromide. (2018-07-06). TCI AMERICA.

  • Pyridine 1 degree Safety Data Sheet. (2024-01-25). Jubilant Ingrevia Limited.16

  • Safety Data Sheet - Pyridine. (2025-08-05). Sigma-Aldrich.15

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983-12). epa nepis.17

  • Safety Data Sheet: Pyridine. (2025-03-31). Carl ROTH.14

  • What is bromine and what are the safe disposal and recycling methods? (2025-03-18). Ideal Response.18

  • Safety Data Sheet - 2-Bromopyridine. (2009-09-22). Fisher Scientific.13

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.5

  • Hazard Summary: Pyridine. NJ.gov.3

  • Safety Data Sheet - Pyridine. (2009-10-02). Fisher Scientific.4

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.7

  • Safety Data Sheet - 2-Bromopyridine. (2024-09-08). Sigma-Aldrich.19

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.20

  • Safety Data Sheet - 2-Bromopyridine. (2025-08-19). MedchemExpress.com.6

  • Personal Protective Equipment. (2021-10). University of British Columbia.12

  • 2-BROMO-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE HYDROCHLORIDE. ChemicalBook.21

  • Pyridine - SAFETY DATA SHEET. (2024-11-26). Penta chemicals.22

  • Lab Safety Equipment & PPE. ChemTalk.10

  • How to Choose PPE for Chemical Work. (2025-10-23). Allan Chemical.11

  • 2-bromo-5-methyl-6,7-dihydro-4H-[1][2]thiazolo[5,4-c]pyridine. (2024-04-09). ChemBK.23

  • Choosing The Correct PPE. UC Merced Environmental Health & Safety.9

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.